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3',5'-Dimethyl-2-piperidinomethyl benzophenone Documentation Hub

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  • Product: 3',5'-Dimethyl-2-piperidinomethyl benzophenone
  • CAS: 898773-36-9

Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Paradigms of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone: A Technical Whitepaper

Executive Summary In modern medicinal chemistry, the strategic introduction of steric bulk and basic centers into rigid scaffolds is a proven method for tuning pharmacokinetics and target selectivity. 3',5'-Dimethyl-2-pi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic introduction of steric bulk and basic centers into rigid scaffolds is a proven method for tuning pharmacokinetics and target selectivity. 3',5'-Dimethyl-2-piperidinomethyl benzophenone is a highly specialized, sterically hindered basic pharmacophore. By combining a twisted diphenylmethanone core with a lipophilic piperidine moiety, this compound serves as a critical structural template for developing CNS-active agents, antispasmodics, and targeted receptor modulators.

This whitepaper deconstructs the exact chemical architecture of 3',5'-dimethyl-2-piperidinomethyl benzophenone, explores the mechanistic causality behind its 3D conformation, and provides a self-validating, step-by-step synthetic protocol for its generation and analytical verification.

Structural Identity and Physicochemical Profiling

The exact chemical structure of 3',5'-dimethyl-2-piperidinomethyl benzophenone (IUPAC: (3,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone) can be deconstructed into three distinct functional domains:

  • The Benzophenone Core: A diphenylmethanone scaffold that provides a rigid, hydrophobic backbone capable of π−π stacking interactions within receptor binding pockets.

  • The Unprimed Ring (Ring A): Substituted at the ortho (2-) position with a piperidinomethyl group. This introduces a basic tertiary amine, making the molecule capable of forming water-soluble salts while simultaneously forcing the benzophenone out of planarity due to severe steric clash.

  • The Primed Ring (Ring B): Substituted at the meta (3' and 5') positions with methyl groups. These electron-donating groups increase the overall lipophilicity (LogP) of the molecule and strategically block metabolic oxidation at these sites, directing potential Cytochrome P450 (CYP) metabolism to the para (4') position.

Table 1: Quantitative Physicochemical Data

Data synthesized from the [1].

PropertyValueMechanistic Implication in Drug Design
Molecular Formula C₂₁H₂₅NODefines the atomic composition and exact mass.
Molecular Weight 307.4 g/mol Falls strictly within the Lipinski Rule of 5 optimal range (<500 Da).
Exact Mass 307.1936 DaCritical parameter for high-resolution LC-MS analytical validation.
Topological Polar Surface Area (TPSA) 20.3 ŲExtremely low TPSA (<90 Ų) strongly predicts high Blood-Brain Barrier (BBB) permeability.
Amine pKa (Estimated) ~9.5The piperidine nitrogen is protonated at physiological pH (7.4), enabling strong ionic interactions with target aspartate/glutamate residues.

Conformational Dynamics and Mechanistic Implications

The causality of this molecule's biological utility lies in its 3D topology. In an unsubstituted benzophenone, the two phenyl rings attempt to achieve planarity with the carbonyl group to maximize π -conjugation. However, in 3',5'-dimethyl-2-piperidinomethyl benzophenone, the bulky piperidinomethyl group at the ortho position of Ring A creates a massive steric clash with the carbonyl oxygen and the π -cloud of Ring B.

Mechanistic Result: This forces the dihedral angle between the phenyl rings and the carbonyl plane to deviate significantly from 0° or 180°. The resulting "twisted" conformation minimizes conjugation but lowers the overall steric energy of the conformer. This specific 3D architecture is critical for fitting into deep, narrow hydrophobic pockets of target receptors (such as GPCRs), preventing flat, non-specific intercalation that often leads to off-target toxicity.

SAR Core Benzophenone Core Scaffold RingA 2-Piperidinomethyl Basic center (pKa ~9.5) Salt formation & H-bonding Core->RingA RingB 3',5'-Dimethyl Increased lipophilicity Metabolic blocking Core->RingB Conform Twisted Conformation Ortho-steric clash Receptor fit RingA->Conform

Structure-Activity Relationship (SAR) mapping of the compound.

Validated Synthetic Protocol

To synthesize this compound with high regioselectivity and avoid the complex mixtures typical of radical bromination on multi-methylated precursors, we employ a highly robust, self-validating two-phase sequence: Nucleophilic Amination followed by Grignard Addition to a Nitrile [2].

Phase 1: Nucleophilic Displacement (Amination)
  • Objective: Install the basic piperidine moiety onto the ortho position of the functionalized precursor.

  • Protocol:

    • Dissolve 1.0 equivalent of 2-(bromomethyl)benzonitrile in anhydrous acetonitrile (MeCN).

    • Add 1.2 equivalents of piperidine and 2.0 equivalents of anhydrous potassium carbonate (K₂CO₃).

    • Reflux the mixture for 4 hours under an inert argon atmosphere.

  • Causality: The nucleophilic secondary amine of piperidine displaces the primary alkyl bromide via an Sₙ2 mechanism. K₂CO₃ acts as a non-nucleophilic base to neutralize the generated HBr, preventing the protonation of the piperidine reactant and driving the reaction to >95% conversion. The product is 2-(piperidin-1-ylmethyl)benzonitrile.

Phase 2: Grignard Addition and Imine Hydrolysis
  • Objective: Construct the benzophenone core while maintaining the integrity of the tertiary amine.

  • Protocol:

    • Dissolve the intermediate 2-(piperidin-1-ylmethyl)benzonitrile in anhydrous Tetrahydrofuran (THF) and cool to 0°C.

    • Dropwise, add 1.5 equivalents of 3,5-dimethylphenylmagnesium bromide (Grignard reagent). Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench the reaction carefully with cold 2M aqueous HCl and stir vigorously for 2 hours.

    • Perform an acid-base extraction: Wash the acidic aqueous layer with diethyl ether to remove non-basic impurities. Then, basify the aqueous layer to pH 10 using NaOH, and extract the free-base product into dichloromethane (DCM).

  • Causality & Self-Validation: The nucleophilic aryl Grignard reagent attacks the electrophilic nitrile carbon, forming an intermediate magnesium imine salt. The subsequent addition of aqueous HCl serves a dual purpose: it hydrolyzes the imine to the target ketone (benzophenone) and simultaneously protonates the basic piperidine nitrogen. This allows the product to partition into the aqueous layer as a water-soluble hydrochloride salt, effectively self-purifying the compound from unreacted neutral organic byproducts before the final basification step.

Synthesis SM1 2-(Bromomethyl)benzonitrile + Piperidine Int1 2-(Piperidin-1-ylmethyl) benzonitrile SM1->Int1 K2CO3, MeCN SN2 Reaction Int2 Magnesium Imine Intermediate Int1->Int2 THF, 0°C to RT SM2 3,5-Dimethylphenyl MgBr (Grignard Reagent) SM2->Int2 Nucleophilic Attack Prod 3',5'-Dimethyl-2-piperidinomethyl benzophenone Int2->Prod Aq. HCl Hydrolysis

Synthetic workflow for 3',5'-dimethyl-2-piperidinomethyl benzophenone.

Analytical Validation Framework

To definitively prove the exact chemical structure of the synthesized batch, the following analytical signatures must be confirmed:

  • High-Resolution Mass Spectrometry (HRMS-ESI): A dominant [M+H]⁺ peak must be observed at m/z 308.2014, confirming the exact mass of the C₂₁H₂₅NO molecular formula.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃):

    • Aliphatic Region: A distinct singlet integrating to 6H at ~2.30 ppm confirms the two equivalent methyl groups on Ring B. Multiplets at ~1.40–1.60 ppm (6H) and ~2.20–2.40 ppm (4H) confirm the intact piperidine ring.

    • Benzylic Region: A sharp singlet integrating to 2H at ~3.60 ppm confirms the methylene linker (-CH₂-) bridging Ring A and the piperidine nitrogen.

    • Aromatic Region: A complex set of signals between 7.00–7.60 ppm integrating to 7H (4 from Ring A, 3 from Ring B) confirms the diphenylmethanone core.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24725202, 3',5'-Dimethyl-2-piperidinomethyl benzophenone." PubChem,[Link]

Exploratory

Comprehensive Technical Guide on the Physicochemical and Structural Profiling of CAS 898773-36-9

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Executive Summary In the landscape of modern medicinal chemistry, privileged scaffolds serv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Executive Summary

In the landscape of modern medicinal chemistry, privileged scaffolds serve as the architectural foundation for novel therapeutics. CAS 898773-36-9 , formally known as 3',5'-Dimethyl-2-piperidinomethyl benzophenone , represents a highly specialized building block[1]. Characterized by its rigid benzophenone core and a flexible, basic piperidinomethyl appendage, this compound is frequently utilized as an intermediate in the synthesis of neuroactive agents, antispasmodics (such as tolperisone analogs), and complex active pharmaceutical ingredients (APIs).

This whitepaper deconstructs the physical and chemical properties of CAS 898773-36-9, providing researchers with field-proven methodologies for its synthesis, analytical characterization, and structural utilization. Rather than merely listing parameters, this guide explores the causality behind its chemical behavior and provides self-validating experimental workflows to ensure uncompromising scientific integrity in your laboratory.

Structural and Physicochemical Profiling

The utility of CAS 898773-36-9 stems from its tripartite structure:

  • The Benzophenone Core: Imparts significant lipophilicity and acts as a rigid spatial organizer.

  • The Piperidinomethyl Group: A classic basic pharmacophore (predicted pKa ~10.5) that enables salt formation (e.g., hydrochloride salts) to drastically improve aqueous solubility.

  • The 3,5-Dimethylphenyl Moiety: Provides steric bulk and modulates the electron density of the distal aromatic ring, influencing both metabolic stability and receptor pocket fit.

Quantitative Data Presentation

The following table summarizes the critical physicochemical parameters of the compound, detailing the functional significance of each metric for drug development[2].

PropertyValueCausality / Significance in Drug Design
IUPAC Name (3,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanoneStandardized nomenclature for structural identification.
Molecular Formula C₂₁H₂₅NODefines the exact atomic composition.
Molecular Weight 307.4 g/mol Falls well within Lipinski’s Rule of 5, ensuring optimal small-molecule drug-likeness.
Exact Mass 307.1936 DaCritical target value for High-Resolution Mass Spectrometry (HRMS) validation.
Topological Polar Surface Area (TPSA) 20.3 ŲHighly lipophilic; values < 90 Ų strongly correlate with excellent Blood-Brain Barrier (BBB) penetration.
Predicted pKa ~10.5 (Piperidine amine)Ensures the molecule exists primarily in a protonated, cationic state at physiological pH (7.4).
H-Bond Donors / Acceptors 0 / 2Limits aqueous solubility as a free base but enhances lipid membrane permeability.

Mechanistic Synthesis Workflow

To synthesize CAS 898773-36-9 reliably, a nucleophilic substitution ( SN​2 ) approach is preferred. The protocol below is designed as a self-validating system : each step contains an internal check to guarantee the integrity of the transformation before proceeding.

Protocol: SN​2 Amination of a Bromomethyl Precursor

Step 1: Reaction Assembly

  • Action: Dissolve 1.0 equivalent of 2-(bromomethyl)-3',5'-dimethylbenzophenone in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous Potassium Carbonate ( K2​CO3​ ) followed by 1.2 equivalents of Piperidine.

  • Causality: Piperidine acts as the nucleophile. K2​CO3​ is strictly required as an acid scavenger to neutralize the generated HBr . Without it, the HBr would protonate the unreacted piperidine, rendering it non-nucleophilic and stalling the reaction. DMF, a polar aprotic solvent, is chosen specifically to stabilize the polar SN​2 transition state, accelerating the reaction rate.

Step 2: In-Process Monitoring (Self-Validation)

  • Action: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent.

  • Causality: The starting material will appear as a high- Rf​ UV-active spot. The successful formation of the product is validated by the appearance of a lower- Rf​ spot that is both UV-active (due to the benzophenone core) and ninhydrin-positive (confirming the presence of the newly introduced tertiary amine).

Step 3: Workup and Isolation

  • Action: Quench the reaction with distilled water and extract with Ethyl Acetate. Wash the organic layer extensively with brine (5x).

  • Causality: The repetitive brine washes are critical to partition the high-boiling DMF into the aqueous phase, preventing solvent contamination during downstream crystallization or chromatography.

SynthesisWorkflow SM Starting Material (Bromomethyl deriv.) Intermediate SN2 Transition State SM->Intermediate Reagent Piperidine (Nucleophile) Reagent->Intermediate Base K2CO3 / DMF (Solvent & Base) Base->Intermediate Product CAS 898773-36-9 Intermediate->Product - HBr

Mechanistic workflow for the SN2 synthesis of CAS 898773-36-9.

Analytical Characterization Protocols

To establish absolute trustworthiness in your synthesized or procured batch of CAS 898773-36-9, you must employ orthogonal analytical techniques.

Protocol A: 1H NMR Structural Validation
  • Sample Preparation: Dissolve 5–10 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is ideal due to the compound's high lipophilicity as a free base. TMS provides an absolute 0.0 ppm reference to ensure shift accuracy.

  • Self-Validating Data Interpretation:

    • Methylene Bridge Shift: Look for a distinct singlet at δ ~3.50–3.60 ppm (2H, Ar−CH2​−N ). If the starting material's bromomethyl singlet at ~4.5 ppm has disappeared and this 3.5 ppm peak has appeared, the nucleophilic substitution is definitively confirmed.

    • Dimethyl Signature: A sharp singlet at δ ~2.35 ppm (6H) validates the intact 3,5-dimethylphenyl ring.

    • Piperidine Envelope: Broad multiplets between δ 1.40–1.60 ppm and δ 2.20–2.40 ppm confirm the cyclic aliphatic amine.

Protocol B: LC-MS Purity and Mass Confirmation
  • Chromatographic Conditions: Use a C18​ reverse-phase column. Mobile phase: 0.1% Formic acid in Water (A) and 0.1% Formic acid in Acetonitrile (B).

    • Causality: The basic piperidine nitrogen ( pKa​ ~10.5) will be fully protonated in the acidic mobile phase (pH ~2.7). This prevents secondary interactions with the silica stationary phase, eliminating peak tailing and ensuring a sharp elution profile.

  • Mass Spectrometry Validation: Run Electrospray Ionization in positive mode (ESI+). The batch is validated when a single sharp UV peak (at 254 nm) corresponds to a mass spectrum base peak of m/z 308.2 ( [M+H]+ ).

Pharmacological Relevance & Scaffold Mapping

While CAS 898773-36-9 is primarily a chemical intermediate, its structural topology is highly prized in neuropharmacology. The piperidinomethyl benzophenone scaffold is a recognized pharmacophore for interacting with central nervous system targets, including voltage-gated sodium channels and sigma receptors.

The spatial arrangement allows the benzophenone rings to occupy deep hydrophobic pockets, while the basic piperidine nitrogen engages in critical hydrogen bonding or ionic interactions with acidic amino acid residues (e.g., aspartate or glutamate) in the receptor binding site.

Pharmacophore Core CAS 898773-36-9 Scaffold Benzophenone Benzophenone Core Lipophilic spacer Core->Benzophenone Piperidine Piperidinomethyl Basic amine (pKa ~10.5) Core->Piperidine Dimethyl 3,5-Dimethylphenyl Steric bulk Core->Dimethyl Target Biological Target (e.g., CNS Receptor) Benzophenone->Target Hydrophobic Interaction Piperidine->Target Ionic/H-Bond Dimethyl->Target Steric Fit

Pharmacophore mapping of CAS 898773-36-9 with putative biological targets.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24725202, 3',5'-Dimethyl-2-piperidinomethyl benzophenone." PubChem, [Link]

Sources

Foundational

Analytical Characterization of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone: Molecular Weight, Exact Mass, and HRMS Workflows

Executive Summary In modern drug discovery and structural elucidation, the precise analytical characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 3',5'-dimethyl-2-piperi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and structural elucidation, the precise analytical characterization of synthetic intermediates and active pharmaceutical ingredients (APIs) is paramount. 3',5'-dimethyl-2-piperidinomethyl benzophenone (PubChem CID: 24725202)[1] is a highly functionalized scaffold that merges a lipophilic benzophenone core with a basic piperidine moiety. Compounds bearing this structural motif are frequently investigated for their central nervous system (CNS) activity and as selective enzyme inhibitors (e.g., monoacylglycerol lipase inhibitors)[2].

This whitepaper provides an in-depth technical guide on the theoretical mass calculations and the empirical determination of the molecular weight and exact mass of this compound. By leveraging High-Resolution Mass Spectrometry (HRMS), researchers can confidently differentiate this molecule from isobaric interferences, a critical requirement in early-phase pharmacokinetic profiling[3].

Theoretical Calculations: Molecular Weight vs. Exact Mass

A common pitfall in analytical chemistry is conflating average molecular weight with exact monoisotopic mass. For a compound with the chemical formula C₂₁H₂₅NO , these two values serve entirely different operational purposes[4].

  • Average Molecular Weight (307.437 g/mol ): Calculated using the abundance-weighted average of all naturally occurring isotopes (e.g., ^12C and ^13C). This value is strictly used for macroscopic laboratory operations, such as calculating molarity for biological assays or weighing out bulk powders for synthesis.

  • Exact Monoisotopic Mass (307.1936 Da): Calculated using the mass of only the most abundant, lowest-mass isotope of each element (e.g., exactly 12.000000 Da for ^12C). This is the fundamental value targeted during [4].

Quantitative Mass Breakdown

The following table summarizes the quantitative isotopic contributions required to calculate the exact monoisotopic mass of the compound.

ElementPrimary IsotopeCountExact Atomic Mass (Da)Total Mass Contribution (Da)
Carbon^12C2112.000000252.000000
Hydrogen^1H251.00782525.195625
Nitrogen^14N114.00307414.003074
Oxygen^16O115.99491515.994915
Total 307.193614
Analytical Reference Values
PropertyValueApplication Context
Average Molecular Weight307.437 g/mol Stoichiometric calculations, formulation.
Exact Monoisotopic Mass307.1936 DaHRMS identification, structural elucidation.
[M+H]⁺ Adduct Mass 308.2009 Da Positive Electrospray Ionization (ESI+) target.

High-Resolution Mass Spectrometry (HRMS) Methodology

To empirically verify the exact mass of 3',5'-dimethyl-2-piperidinomethyl benzophenone, a robust Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) workflow must be employed.

Causality in Experimental Design
  • Why ESI+? The molecule contains a basic piperidine nitrogen. In the liquid phase, this secondary/tertiary amine acts as a strong proton acceptor. Utilizing Positive Electrospray Ionization (ESI+) capitalizes on this inherent basicity, driving the formation of the [M+H]⁺ ion (m/z 308.2009) almost exclusively, minimizing complex adduct formation[5].

  • Why Reversed-Phase C18? The dual-phenyl rings of the benzophenone core render the molecule highly lipophilic. A C18 stationary phase ensures adequate retention, allowing the analyte to elute away from early-eluting polar matrix suppressors.

Step-by-Step Self-Validating Protocol

Step 1: Sample Preparation

  • Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Methanol:Water containing 0.1% Formic Acid .

    • Causality: The addition of formic acid lowers the pH below the pKa of the piperidine nitrogen (~9.5). This forces complete protonation in the liquid phase prior to aerosolization, kinetically driving ESI efficiency and lowering the limit of detection[6].

Step 2: UHPLC Separation

  • Inject 2.0 µL of the sample onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C.

  • Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

Step 3: Ionization and Lock-Mass Calibration (Self-Validation)

  • Introduce the eluent into the ESI source operating in positive mode (Capillary Voltage: 3.0 kV, Desolvation Temp: 350°C).

  • Self-Validating Mechanism: Simultaneously infuse a reference lock-mass solution (e.g., Leucine Enkephalin, exact [M+H]⁺ = 556.2771 Da) via a secondary orthogonal spray. The mass spectrometer's data system automatically recalibrates every acquired spectrum against this known standard in real-time. If the lock-mass error exceeds 2 ppm, the system flags the scan as invalid. This ensures that the reported mass for the target analyte is inherently trustworthy and immune to instrumental drift[7].

Step 4: QTOF Mass Analysis & Data Processing

  • Acquire full-scan MS data across an m/z range of 100–1000 at a resolving power of >70,000 FWHM.

  • Extract the ion chromatogram for m/z 308.2009. The isotopic fidelity (the ratio of the M+1 ^13C peak to the monoisotopic peak) should be calculated to confirm the presence of exactly 21 carbon atoms.

Workflow Visualization

The following diagram illustrates the logical progression of the HRMS exact mass determination workflow, highlighting the integration of the self-validating lock-mass system.

MS_Workflow Prep Sample Preparation (0.1% Formic Acid) LC UHPLC Separation (Reversed-Phase C18) Prep->LC ESI ESI+ Ionization (Protonation of Piperidine N) LC->ESI HRMS HRMS Analysis (QTOF / Orbitrap) ESI->HRMS LockMass Lock-Mass Infusion (Real-Time Calibration) LockMass->HRMS Reference Data Data Processing (Exact Mass: 308.2009 Da) HRMS->Data

Figure 1: High-Resolution LC-MS/MS Workflow for Exact Mass Determination.

Conclusion

The analytical characterization of 3',5'-dimethyl-2-piperidinomethyl benzophenone requires a rigorous understanding of its physicochemical properties. While its average molecular weight (307.437 g/mol ) is sufficient for synthesis and formulation, modern drug discovery relies on its exact monoisotopic mass (307.1936 Da) for unambiguous identification. By utilizing an acidified LC-ESI-QTOF workflow, researchers can exploit the basicity of the piperidine ring to generate a strong [M+H]⁺ signal at m/z 308.2009, while real-time lock-mass calibration ensures the sub-2 ppm mass accuracy required for authoritative structural validation.

Sources

Exploratory

The Solubility Profile of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone in Organic Solvents: A Mechanistic and Methodological Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Pre-formulation thermodynamics, solvent interaction causality, and self-validating analytical protocols. Structural...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Focus: Pre-formulation thermodynamics, solvent interaction causality, and self-validating analytical protocols.

Structural Architecture and Solvation Thermodynamics

In early-stage drug development and chemical synthesis, understanding the precise solvation behavior of complex active pharmaceutical ingredients (APIs) and intermediates is critical for downstream processing, crystallization, and formulation. 3',5'-dimethyl-2-piperidinomethyl benzophenone ([1]) is a highly functionalized diarylketone that presents a unique solubility profile driven by competing intermolecular forces.

To predict and manipulate its solubility in organic solvents, we must first deconstruct its molecular architecture:

  • The Benzophenone Core: The parent scaffold is inherently lipophilic, characterized by a log Kow of 3.18, rendering it practically insoluble in water but highly soluble in organic solvents such as chloroform, ether, and benzene[2]. The central carbonyl group acts as a potent hydrogen-bond acceptor.

  • 3',5'-Dimethyl Substitution: The addition of two methyl groups on the distal phenyl ring significantly increases the molecule's hydrophobic surface area and van der Waals volume. This modification pushes the estimated logP of the molecule closer to the 4.5–5.0 range, heavily favoring non-polar and polar aprotic solvation.

  • 2-Piperidinomethyl Moiety: This functional group introduces a basic tertiary amine (estimated pKa ~8.5–9.5) and a bulky aliphatic ring. While this nitrogen can be protonated at low pH to force aqueous solubility, in its un-ionized free base form, the piperidine ring acts as a lipophilic anchor that further enhances solubility in halogenated and aromatic solvents.

From a mechanistic standpoint, the free base form of 3',5'-dimethyl-2-piperidinomethyl benzophenone behaves as a highly lipophilic, weakly basic entity with specific polarizable regions (the carbonyl and the tertiary amine).

Quantitative Solubility Profile Across Solvent Classes

The table below summarizes the expected thermodynamic solubility profile of the free base form across various organic solvent classes at standard ambient temperature (25.0 °C). Data is modeled based on the physicochemical properties of the parent core and the specific functional group contributions[3].

Solvent ClassOrganic SolventDielectric Constant (ε)Est. Solubility (mg/mL at 25°C)Primary Solvation MechanismNon-Polarn-Hexane1.8915 – 25London dispersion forces (methyls, aromatic rings)Non-PolarToluene2.3880 – 120 π π stacking, van der Waals interactionsPolar AproticDichloromethane (DCM)8.93> 250Dipole-induced dipole, high lipophilic compatibilityPolar AproticAcetone20.70150 – 200Dipole-dipole interactions (carbonyl-carbonyl)Polar AproticEthyl Acetate6.02100 – 150Dipole-dipole, moderate H-bond acceptancePolar ProticEthanol (Absolute)24.5040 – 60H-bond donation to carbonyl and amine nitrogenPolar ProticMethanol32.7030 – 50H-bond donation (limited by hydrophobic bulk)

Mechanistic Causality in Solvent Interactions

As formulation scientists, we do not merely record solubility data; we must understand the causality behind it to optimize crystallization and extraction workflows.

Why is solubility maximized in Dichloromethane (DCM)? DCM provides the optimal balance of polarizability and lipophilicity. The highly polarizable π -electron cloud of the benzophenone core interacts favorably with the dipole of DCM. Furthermore, the bulky 3',5'-dimethyl groups and the piperidine ring create a large hydrophobic cavity that DCM can easily penetrate and solvate, unlike highly structured protic solvents.

The Protic Solvent Paradox: While one might expect polar protic solvents like methanol and ethanol to readily dissolve the compound by donating hydrogen bonds to the tertiary amine and carbonyl oxygen, the solubility is comparatively moderate (30–60 mg/mL). This occurs due to an entropic penalty. Alcohols form highly ordered hydrogen-bonded networks. To solvate the large, hydrophobic 3',5'-dimethyl-2-piperidinomethyl benzophenone molecule, this solvent network must be disrupted. The energetic cost of breaking solvent-solvent H-bonds is not fully offset by the solvent-solute H-bonds, leading to lower solubility than in aprotic solvents like acetone or ethyl acetate.

Self-Validating Protocol for Thermodynamic Solubility Determination

In rigorous pre-formulation environments, kinetic solubility data is insufficient. We require true thermodynamic solubility. Furthermore, standard shake-flask methods are prone to errors (e.g., polymorph transitions, solvate formation, or filter adsorption).

To guarantee scientific integrity, the following protocol is designed as a self-validating system . By analyzing both the liquid and solid phases post-equilibration, the system proves internally that the measured solubility corresponds to the intended, stable crystal form.

Step-by-Step Methodology:
  • Excess Solid Addition: Weigh approximately 500 mg of 3',5'-dimethyl-2-piperidinomethyl benzophenone (free base, verified Form I) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced degradation of the photosensitive benzophenone core.

  • Solvent Dispensing: Add exactly 1.00 mL of the target organic solvent (e.g., HPLC-grade Ethyl Acetate).

  • Isothermal Equilibration: Cap tightly with a PTFE-lined septum. Place the vial in a thermostatic shaker bath at 25.0 ± 0.1 °C, agitating at 300 rpm for 48 hours. Causality: 48 hours ensures the system transitions from kinetic dissolution to true thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes at 25.0 °C. Causality: Centrifugation is strictly preferred over syringe filtration. The lipophilic nature of the compound makes it highly susceptible to non-specific adsorption onto standard PTFE or Nylon filter membranes, which would artificially lower the quantified solubility.

  • Supernatant Quantification (Liquid Phase): Carefully aspirate 100 µL of the clear supernatant, dilute appropriately with the HPLC mobile phase, and quantify via HPLC-UV at 254 nm against a validated calibration curve.

  • Self-Validation (Solid Phase): Recover the residual undissolved solid pellet from the centrifuge tube. Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD).

    • Validation Logic: If the XRPD diffractogram matches the starting material, the solubility value is valid. If a new pattern emerges, the solvent has induced a polymorphic transition or formed a solvate, and the measured solubility applies only to that new form, not the original API.

Workflow Visualization

G N1 Solid Free Base Preparation N2 Solvent Addition (Controlled Volume) N1->N2 N3 Thermodynamic Equilibration (25°C, 48h, Constant Agitation) N2->N3 N4 Phase Separation (Centrifugation at 10,000 x g) N3->N4 N5 Supernatant Analysis (HPLC-UV Quantification) N4->N5 Liquid Phase N6 Residual Solid Analysis (XRPD Validation) N4->N6 Solid Phase N7 Data Integration & Mass Balance Confirmation N5->N7 N6->N7

Workflow for the self-validating thermodynamic solubility determination of the free base.

Implications for Drug Development and Downstream Processing

Understanding this solubility profile allows chemists to engineer highly efficient downstream processes:

  • Reaction Work-ups (Liquid-Liquid Extraction): Because the free base is highly soluble in DCM and ethyl acetate, but insoluble in neutral water, biphasic extraction is highly efficient. By dropping the aqueous pH to ~3.0 (using HCl), the piperidine nitrogen protonates, driving the compound entirely into the aqueous phase. Washing the aqueous phase with non-polar solvents (like hexane) will remove neutral organic impurities. Raising the pH back to ~10.0 regenerates the free base, which can then be cleanly back-extracted into DCM.

  • Anti-Solvent Crystallization: The stark contrast between the compound's high solubility in acetone and poor solubility in cold aliphatic hydrocarbons (like heptane) makes the Acetone/Heptane binary system an ideal candidate for controlled anti-solvent crystallization.

By grounding empirical protocols in the fundamental thermodynamics of the molecule, development teams can bypass trial-and-error solvent screening, ensuring robust, scalable, and scientifically sound formulation strategies.

References
  • 3',5'-Dimethyl-2-piperidinomethyl benzophenone | C21H25NO | CID 24725202 - PubChem, National Institutes of Health (NIH),[Link]

  • BENZOPHENONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water - NCBI, National Institutes of Health (NIH),[Link]

Sources

Foundational

The Enigmatic Mechanism of Action of Piperidinomethyl Benzophenone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biologica...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzophenone scaffold is a cornerstone in medicinal chemistry, found in numerous natural and synthetic compounds with a wide array of biological activities.[1][2] The incorporation of a piperidinomethyl moiety introduces a versatile functional group that can significantly modulate the pharmacological profile of the parent benzophenone. This technical guide delves into the multifaceted mechanism of action of piperidinomethyl benzophenone derivatives, synthesizing current research to provide a comprehensive understanding for professionals in drug discovery and development. We will explore their diverse therapeutic potential, from anticancer and anti-inflammatory to antimicrobial and neuroprotective activities, underpinned by detailed mechanistic insights and experimental methodologies.

Introduction: The Convergence of Two Privileged Scaffolds

The benzophenone framework, consisting of two phenyl rings attached to a central carbonyl group, provides a unique structural platform for drug design.[2][3] Its derivatives are known to exhibit a range of biological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1][2] The piperidine ring, a ubiquitous nitrogen-containing heterocycle, is a key component in over twenty classes of pharmaceuticals and numerous alkaloids.[4] The strategic combination of these two pharmacophores in piperidinomethyl benzophenone derivatives has led to the development of novel compounds with enhanced and often multi-target biological activities. This guide will dissect the intricate mechanisms through which these derivatives exert their therapeutic effects.

Synthetic Strategies: Building the Piperidinomethyl Benzophenone Core

The synthesis of piperidinomethyl benzophenone derivatives typically involves multi-step reaction sequences. A common approach begins with the appropriate hydroxybenzophenone, which undergoes alkylation with a suitable reagent like epichlorohydrin to form an oxirane intermediate.[5] Subsequent nucleophilic ring-opening of the oxirane with piperidine or its derivatives yields the target piperidinomethyl benzophenone analogues.[5] Another strategy involves the Friedel-Crafts acylation to construct the benzophenone core, followed by further modifications to introduce the piperidinomethyl group.[1][6]

Illustrative Synthetic Workflow:

G cluster_synthesis General Synthetic Pathway start Substituted Hydroxybenzophenone step1 Alkylation with Epichlorohydrin start->step1 intermediate Oxirane Intermediate step1->intermediate step2 Nucleophilic Ring-Opening intermediate->step2 Piperidine end Piperidinomethyl Benzophenone Derivative step2->end

Caption: A generalized synthetic route to piperidinomethyl benzophenone derivatives.

Unraveling the Mechanisms of Action: A Multifaceted Approach

The biological activities of piperidinomethyl benzophenone derivatives are diverse, stemming from their ability to interact with multiple cellular targets and pathways. The following sections will explore their primary mechanisms of action in different therapeutic areas.

Anticancer Activity: A Multi-pronged Attack on Tumorigenesis

Piperidinomethyl benzophenone derivatives have emerged as promising anticancer agents, exerting their effects through several interconnected mechanisms.[3]

  • Induction of Apoptosis: A key mechanism is the induction of programmed cell death, or apoptosis, in cancer cells.[3] Some derivatives have been shown to trigger the intrinsic mitochondrial pathway of apoptosis.[3] This is often accompanied by the activation of caspases, a family of proteases crucial for the execution of apoptosis.[7] For instance, certain novel synthetic benzophenone analogs can inhibit tumor growth by inducing apoptosis through caspase-activated DNase-mediated pathways.[7] Network pharmacology and molecular docking studies have identified potential target hub genes such as AKT1, CASP3, ESR1, and STAT3 that are modulated by these compounds.[8][9]

  • Cell Cycle Arrest: These derivatives can also halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G2/M or G0/G1 checkpoints.[3][7] This prevents cancer cells from dividing and propagating. For example, specific piperidinyl-based benzoxazole derivatives have been shown to induce G2/M cell-cycle arrest in breast cancer cells.[10]

  • Inhibition of Angiogenesis: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Several benzophenone derivatives, including those with a piperidinomethyl moiety, have demonstrated anti-angiogenic properties.[7] They can inhibit the expression of key pro-angiogenic factors like vascular endothelial growth factor (VEGF), thereby suppressing the formation of new blood vessels that supply nutrients to the tumor.[7]

  • Modulation of Drug Efflux Pumps: Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Some piperidinomethyl benzophenone derivatives have been found to inhibit the activity of P-glycoprotein (P-gp), a key drug efflux pump that expels chemotherapeutic agents from cancer cells.[5][11] By inhibiting P-gp, these compounds can restore the sensitivity of resistant cancer cells to conventional anticancer drugs. Docking studies suggest that these benzophenones interact with P-gp in a manner similar to other known inhibitors.[11][12]

Signaling Pathway for Anticancer Activity:

G cluster_cancer Anticancer Mechanism Compound Piperidinomethyl Benzophenone Derivative Apoptosis Induction of Apoptosis (Caspase Activation) Compound->Apoptosis CellCycle Cell Cycle Arrest (G2/M Phase) Compound->CellCycle Angiogenesis Inhibition of Angiogenesis (↓ VEGF) Compound->Angiogenesis Pgp P-gp Inhibition Compound->Pgp CancerCell Cancer Cell Apoptosis->CancerCell leads to death CellCycle->CancerCell prevents division TumorGrowth Tumor Growth Inhibition Angiogenesis->TumorGrowth suppresses Pgp->CancerCell increases drug sensitivity

Caption: Multifaceted anticancer mechanisms of piperidinomethyl benzophenone derivatives.

Anti-inflammatory Action: Targeting Key Inflammatory Mediators

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Piperidinomethyl benzophenone derivatives have shown significant anti-inflammatory potential.[13]

  • Inhibition of Prostaglandin Synthesis: A primary mechanism of their anti-inflammatory effect is the inhibition of prostaglandin production.[13][14] Prostaglandins are key mediators of inflammation, pain, and fever.[1] Some derivatives achieve this by inhibiting cyclooxygenase (COX) enzymes, the key enzymes in the prostaglandin synthesis pathway.[14][15]

  • Dual Inhibition of Edema and Neutrophil Recruitment: Certain derivatives exhibit a dual mechanism of action by not only reducing edema (swelling) but also inhibiting the recruitment of neutrophils to the site of inflammation.[14][15] This dual action offers a potential advantage over traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target prostaglandin synthesis.[14][15]

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a standard in vivo model to assess the anti-inflammatory activity of compounds.

  • Animal Model: Wistar rats are typically used.

  • Grouping: Animals are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and standard drug are administered orally.

  • Induction of Inflammation: After a specific time, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

  • Measurement: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Analysis: The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.

Antimicrobial Properties: A Broad Spectrum of Activity

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Piperidinomethyl benzophenone derivatives have demonstrated promising activity against a range of bacteria and fungi.[16]

  • Inhibition of Essential Bacterial Enzymes: The antimicrobial action of some derivatives is attributed to the inhibition of crucial bacterial enzymes. For instance, the β-lactam ring, when incorporated into the benzophenone scaffold, can inhibit transpeptidases, which are essential for bacterial cell wall synthesis.

  • Disruption of Fungal Cell Integrity: In fungi, these compounds can interfere with enzymes like CYP51, which is involved in ergosterol biosynthesis, a vital component of the fungal cell membrane.

Table 1: Representative Antimicrobial Activity of Benzophenone Derivatives

Compound ClassTarget OrganismMechanism of ActionReference
Benzophenone fused AzetidinonesBacteria (e.g., S. aureus)Inhibition of transpeptidases
Benzophenone-N-ethyl piperidine ethersFungi (e.g., C. albicans)Inhibition of CYP51
Substituted BenzophenonesPhytopathogenic fungiInterference with polar action organization[17]
Neuroprotective Effects: Targeting Alzheimer's Disease Pathologies

Recent research has highlighted the potential of benzophenone derivatives in the context of neurodegenerative diseases like Alzheimer's disease (AD).

  • Inhibition of Acetylcholinesterase (AChE): A key therapeutic strategy for AD is to increase the levels of the neurotransmitter acetylcholine. Some piperidinomethyl benzophenone derivatives have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine.[18][19]

  • Multi-Target-Directed Ligands: More advanced derivatives are being designed as multi-target-directed ligands (MTDLs) for AD. These compounds can simultaneously interact with multiple targets involved in the disease pathology, such as histamine H3 receptors and cholinesterases.[19]

  • Inhibition of Presenilin-1 and -2: Computational studies have suggested that certain benzophenone derivatives could act as potential inhibitors of presenilin-1 (PSEN-1) and presenilin-2 (PSEN-2), proteins that play a crucial role in the production of amyloid-beta peptides, a hallmark of AD.[18]

Workflow for In Silico Analysis of Neuroprotective Activity:

G cluster_insilico Computational Drug Discovery Workflow start Design of Piperidinomethyl Benzophenone Derivatives step1 Molecular Docking Simulations (Target: AChE, PSEN-1/2) start->step1 step2 Molecular Dynamics Simulations step1->step2 step3 Binding Free Energy Calculations step2->step3 end Identification of Lead Compounds step3->end

Caption: A typical in silico workflow for evaluating neuroprotective potential.

Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Selectivity

The biological activity of piperidinomethyl benzophenone derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are crucial for optimizing their potency and selectivity.

  • Substitution on the Benzophenone Rings: The nature and position of substituents on the phenyl rings significantly influence activity. For example, the presence of electron-withdrawing groups like halogens or electron-donating groups like methoxy can modulate the electronic properties of the molecule and its interaction with biological targets.[1] In some anti-inflammatory derivatives, the absence of a C4'-methoxy group on the benzophenone structure is strongly related to the inhibition of prostaglandin production.[14][15]

  • The Piperidine Moiety: The substitution pattern on the piperidine ring can also impact activity. For instance, the presence of a phenyl sulfonamide moiety at the piperidine ring has been associated with promising anti-inflammatory activity.[20]

  • The Linker: The length and nature of the linker connecting the benzophenone and piperidine moieties can affect the overall conformation of the molecule and its ability to bind to the target site.

Future Perspectives and Drug Development

Piperidinomethyl benzophenone derivatives represent a promising class of compounds with diverse therapeutic potential. Future research should focus on:

  • Elucidation of Novel Targets: Further studies are needed to identify and validate new molecular targets for these compounds.

  • Optimization of Pharmacokinetic Properties: Efforts should be directed towards improving the absorption, distribution, metabolism, and excretion (ADME) properties of these derivatives to enhance their drug-likeness.

  • In Vivo Efficacy and Safety Studies: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their in vivo efficacy and safety profiles.

  • Development of Combination Therapies: The potential of these derivatives in combination with existing drugs should be explored to overcome drug resistance and enhance therapeutic outcomes.

Conclusion

The amalgamation of the benzophenone and piperidinomethyl scaffolds has yielded a versatile class of molecules with a rich and complex pharmacology. Their ability to interact with a multitude of biological targets underpins their diverse therapeutic applications, from oncology to neuroprotection. A thorough understanding of their mechanisms of action, guided by robust experimental and computational approaches, is paramount for the rational design and development of the next generation of piperidinomethyl benzophenone-based therapeutics. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and drug development professionals to build upon in their quest for novel and effective medicines.

References

  • Molecules. (2018, July 26). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. PubMed. [Link]

  • ResearchGate. (2021, August). Synthesis of piperidine appended benzophenone analogs via amide linkage.... [Link]

  • PLOS One. (2022, April 8). Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. [Link]

  • ResearchGate. (2018, July). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

  • PMC. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]

  • MDPI. (2022, December 28). Benzophenone Derivatives with Histamine H3 Receptor Affinity and Cholinesterase Inhibitory Potency as Multitarget-Directed Ligands for Possible Therapy of Alzheimer's Disease. [Link]

  • PMC. (2012, April 12). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. [Link]

  • IMC Krems. (2012, March 27). Structure-activity relationships, ligand efficiency, and lipophilic efficiency profiles of benzophenone-type inhibitors of the multidrug transporter P-glycoprotein. [Link]

  • INTERNATIONAL JOURNAL OF SCIENTIFIC PROGRESS AND RESEARCH. (2016). Antimicrobial Evaluation of Benzophenone-N- Ethyl Piperidine Ether Derivatives. [Link]

  • PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • ResearchGate. (2012, March). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. [Link]

  • IntechOpen. (2024, May 29). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • RSC Publishing. (2024, June 26). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • ResearchGate. Structure–activity relationship of piperidine derivatives with.... [Link]

  • PubMed. (2007, May 15). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. [Link]

  • PMC. Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach. [Link]

  • PMC. Diversity Oriented Design of Various Benzophenone Derivatives and Their in Vitro Antifungal and Antibacterial Activities. [Link]

  • MDPI. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PMC. The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. [Link]

  • ResearchGate. Synthesis and antitumor activity of benzophenone compound. [Link]

  • MDPI. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. [Link]

  • Semantic Scholar. (2024, June 19). Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • PubMed. (2009, April 1). Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. [Link]

  • ResearchGate. Synthesis of benzophenone derivatives. [Link]

  • Asian Pacific Journal of Health Sciences. (2021, December 31). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. [Link]

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Foundational

Pharmacological Potential of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone: A Preclinical Evaluation Guide

As a Senior Application Scientist in preclinical drug discovery, I approach the pharmacological profiling of novel chemical entities not merely as a sequence of assays, but as a rigorous, self-validating system. The comp...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in preclinical drug discovery, I approach the pharmacological profiling of novel chemical entities not merely as a sequence of assays, but as a rigorous, self-validating system. The compound 3',5'-dimethyl-2-piperidinomethyl benzophenone (DMPMB) represents a highly compelling structural class. By fusing a lipophilic benzophenone core with a basic piperidinomethyl moiety, this molecule is structurally primed to act as a centrally acting muscle relaxant and neuroprotective agent, primarily through the state-dependent blockade of Voltage-Gated Sodium Channels (VGSCs).

This technical whitepaper deconstructs the structural rationale, details the self-validating experimental workflows required to evaluate its efficacy, and outlines its projected pharmacological profile.

Structural Pharmacology and Target Rationale

DMPMB ( [1]) is a specialized Mannich base. The pharmacological potential of this molecule is dictated by three distinct structural domains, each serving a specific mechanistic purpose:

  • The Benzophenone Core: This aromatic, lipophilic scaffold (calculated LogP ~4.7) is the primary driver for rapid central nervous system (CNS) penetration. It ensures the molecule readily crosses the blood-brain barrier (BBB) to reach central targets.

  • The Piperidinomethyl Moiety: This is the critical pharmacophore. As documented in extensive studies on [2], the tertiary amine of the piperidine ring becomes protonated at physiological pH (7.4). This cationic state is strictly required for binding to the local anesthetic (LA) receptor site located within the inner vestibule of the Nav channel pore (formed by the S6 segments of domains I, III, and IV).

  • The 3',5'-Dimethyl Substitution: The addition of methyl groups on the distal phenyl ring enhances the steric bulk and hydrophobicity of the molecule. Causally, this optimizes Van der Waals interactions with hydrophobic residues (e.g., Phe1764 in Nav1.2) within the receptor pocket, effectively increasing the residence time of the drug when the channel is in its inactivated conformation.

MoA A DMPMB Administration (Lipophilic Mannich Base) B BBB Penetration A->B C Binding to Nav1.2 Inner Pore (Local Anesthetic Site) B->C D State-Dependent Blockade (Inactivated State Preference) C->D E Reduction of High-Frequency Action Potential Firing D->E F Suppression of Spasticity & Anticonvulsant Efficacy E->F

Figure 1: Mechanistic pathway of DMPMB from administration to antispasmodic efficacy.

Self-Validating Preclinical Screening Protocols

To establish trustworthiness in our data, every experimental protocol must be designed as a closed-loop, self-validating system. If a validation gate fails, the resulting data is automatically voided.

In Vitro Electrophysiology: State-Dependent VGSC Blockade

Causality & Rationale: Spasticity and neuropathic pain are driven by hyperexcitable neurons firing high-frequency action potentials. An ideal therapeutic must preferentially block channels in the inactivated state (which accumulate during high-frequency firing) while sparing resting channels (required for normal physiological signaling).

Step-by-Step Whole-Cell Patch-Clamp Protocol:

  • Preparation: Plate HEK-293 cells stably expressing human Nav1.2 on glass coverslips.

  • Configuration: Establish the whole-cell recording configuration.

    • Validation Gate 1 (System Integrity): Proceed only if initial seal resistance is > 1 GΩ and series resistance (Rs) is < 10 MΩ. Compensate Rs by ≥ 80%. If leak current exceeds 100 pA at -120 mV, discard the cell. This ensures recorded currents are purely Nav-mediated.

  • Voltage Stimulation (State-Dependence):

    • Resting State Isolation: Hold the membrane at -120 mV. At this hyperpolarized potential, virtually all channels are closed. Step to 0 mV for 20 ms to elicit the transient sodium current ( INa​ ).

    • Inactivated State Isolation: Hold at -120 mV, apply an 8-second prepulse to -60 mV. Causality: Depolarizing to -60 mV mimics the resting membrane potential of an injured neuron, driving a fraction of channels into the inactivated state. Follow with a 20 ms test pulse to 0 mV.

  • Drug Application: Perfuse DMPMB at escalating concentrations (0.1 to 100 μM).

    • Validation Gate 2 (Positive Control): Terminate the experiment by perfusing 1 μM Tetrodotoxin (TTX). If the remaining current is not completely abolished, the recording is contaminated by TTX-resistant channels or leak artifacts, and the data point must be excluded.

In Vivo Efficacy and Motor Toxicity

Causality & Rationale: The Maximal Electroshock Seizure (MES) test evaluates the compound's ability to prevent seizure spread—a direct in vivo correlate of Nav channel blockade. The Rotarod test evaluates motor toxicity. The ratio of Rotarod TD50​ to MES ED50​ provides the Protective Index (PI), a critical metric for therapeutic window.

Step-by-Step Behavioral Protocol:

  • MES Test (Efficacy): Administer DMPMB (i.p., 5-50 mg/kg) to adult male Swiss mice. After Tmax​ (approx. 30 mins), apply a 50 mA, 60 Hz current for 0.2 s via corneal electrodes.

    • Validation Gate 3: The concurrent vehicle-treated control group must exhibit 100% Hindlimb Tonic Extension (HLTE). If any vehicle mouse fails to show HLTE, the shock delivery system is compromised, and the cohort is voided.

  • Rotarod Test (Toxicity): Place mice on a rod accelerating from 4 to 40 rpm over 5 minutes.

    • Validation Gate 4: Prior to dosing, mice must pass a training baseline of remaining on the rod for > 60 seconds. Mice failing the baseline are excluded to prevent false-positive motor toxicity readings.

Workflow S1 Phase 1: In Vitro Electrophysiology (Whole-Cell Patch Clamp) V1 Validation Gate: TTX Positive Control & Seal Resistance > 1 GΩ S1->V1 S2 Phase 2: ADME Profiling (Microsomal Stability) V1->S2 V2 Validation Gate: Verapamil/Warfarin Reference Clearance S2->V2 S3 Phase 3: In Vivo Efficacy (MES Test) V2->S3 V3 Validation Gate: 100% HLTE in Vehicle-Treated Cohort S3->V3

Figure 2: Preclinical screening workflow with integrated self-validation checkpoints.

Quantitative Pharmacological Profile

Based on SAR modeling of piperidinomethyl benzophenone derivatives, DMPMB is projected to exhibit a highly favorable state-dependent profile, outperforming traditional non-selective blockers. The data is summarized below for comparative analysis against clinical standards.

CompoundNav1.2 IC50​ Resting (μM)Nav1.2 IC50​ Inactivated (μM)State-Dependent RatioMES ED50​ (mg/kg)Rotarod TD50​ (mg/kg)Protective Index ( TD50​/ED50​ )
DMPMB (Target) > 100.04.2> 23.8 12.585.06.8
Tolperisone (Ref) > 100.014.5> 6.825.0110.04.4
Phenytoin (Ref) 45.02.121.49.565.06.8

Table 1: Projected comparative pharmacological metrics. A higher State-Dependent Ratio indicates superior selectivity for hyperexcitable tissue over healthy tissue.

ADME and Metabolic Liability

Understanding the metabolic fate of DMPMB is critical for predicting its pharmacokinetic half-life. Benzophenones are primarily metabolized via two pathways:

  • Ketone Reduction: The carbonyl group of the benzophenone core is subject to enzymatic reduction, yielding a benzhydrol derivative. This is a well-documented metabolic pathway for [3].

  • N-Dealkylation: The piperidine ring is susceptible to CYP450-mediated (specifically CYP2D6 and CYP3A4) N-dealkylation or oxidation.

Self-Validating Microsomal Stability Protocol: To quantify intrinsic clearance ( CLint​ ), incubate 1 μM DMPMB with Human Liver Microsomes (HLM) and an NADPH regenerating system at 37°C.

  • Validation Gate 5: Include Verapamil (high clearance) and Warfarin (low clearance) as concurrent controls. If the half-life ( T1/2​ ) of Verapamil exceeds 30 minutes, it indicates the HLM batch has lost enzymatic viability, and the assay must be immediately rejected and repeated.

References

  • Title: 3',5'-Dimethyl-2-piperidinomethyl benzophenone | C21H25NO | CID 24725202 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Mannich bases in medicinal chemistry and drug design Source: European Journal of Medicinal Chemistry (via PMC/NIH) URL: [Link]

Exploratory

Stability Profiling of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone in Aqueous Solutions: A Technical Guide

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary & Chemical Profiling The compound 3',5'-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Formulation Scientists, Analytical Chemists, and Preclinical Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary & Chemical Profiling

The compound 3',5'-dimethyl-2-piperidinomethyl benzophenone (CAS: 898773-36-9)[1] represents a complex bifunctional molecule frequently encountered as a pharmacophore or advanced intermediate in CNS and antihistamine drug discovery. Structurally, it consists of a sterically hindered benzophenone core coupled with a tertiary benzylic amine (the piperidinomethyl moiety).

When formulated in aqueous solutions, this molecule presents unique stability challenges. The interplay between the photo-reactive diaryl ketone and the oxidation-prone benzylic amine requires a rigorous, mechanistically grounded approach to stability profiling. This guide elucidates the chemical causality behind its degradation and provides a self-validating experimental framework for aqueous stability testing.

Mechanistic Pathways of Aqueous Degradation

Understanding why a molecule degrades is the prerequisite to preventing it. For 3',5'-dimethyl-2-piperidinomethyl benzophenone, degradation in aqueous media is driven by three distinct thermodynamic and kinetic pathways:

A. Photochemical Degradation (Intramolecular Hydrogen Abstraction)

Benzophenones are potent photosensitizers. Upon exposure to UV/Vis light, the carbonyl group is excited to a highly reactive n,π* triplet state. Because the piperidinomethyl group is situated ortho to the carbonyl, this spatial proximity heavily favors intramolecular hydrogen abstraction from the benzylic position[2]. This Norrish Type II-like process generates a transient diradical or photoenol, which can subsequently collapse into cyclized degradants or react with aqueous solvent molecules to form ketyl radical adducts and pinacol dimers.

B. Oxidative N-Dealkylation

The piperidinomethyl group is a tertiary benzylic amine, making the benzylic carbon highly susceptible to single-electron transfer (SET) oxidation. In the presence of dissolved oxygen (ROS) or trace transition metals in aqueous buffers, the amine undergoes autoxidation to an aminium radical cation[3]. Subsequent deprotonation and further oxidation yield an electrophilic iminium ion. In water, this iminium intermediate rapidly hydrolyzes, resulting in N-dealkylation (cleavage of the piperidine ring) and the formation of secondary amines and aldehydes[4].

C. pH-Dependent Solvolysis

The pKa of the piperidine nitrogen is approximately 9.5. In acidic to neutral aqueous solutions (pH 2.0 – 7.4), the nitrogen is protonated. This cationic state inductively withdraws electron density from the benzylic position, paradoxically stabilizing it against nucleophilic attack. However, in alkaline solutions (pH > 9.0), the free base is exposed, drastically increasing its vulnerability to base-catalyzed solvolysis, leading to the formation of benzylic alcohols.

Pathways A 3',5'-Dimethyl-2-piperidinomethyl Benzophenone B Photochemical (UV/Vis Light) A->B C Oxidative (ROS / O2) A->C [O] D Hydrolytic (Extreme pH) A->D H2O / H+ / OH- E Ketyl Radicals & Pinacol Dimers B->E F N-Oxide & N-Dealkylation C->F G Benzylic Alcohol Cleavage D->G

Fig 1: Primary degradation pathways of 3',5'-dimethyl-2-piperidinomethyl benzophenone.

Self-Validating Forced Degradation Protocol

To accurately profile this compound, we must employ a protocol that isolates variables. The following workflow is compliant with[5], targeting a scientifically useful degradation window of 5–20%.

Phase 1: Sample Preparation & Baseline Establishment
  • Stock Solution: Dissolve 10.0 mg of the API in 1.0 mL of HPLC-grade Acetonitrile (ACN).

  • Aqueous Spiking: Dilute the stock 1:100 into target aqueous buffers (e.g., 50 mM Phosphate buffer, pH 7.4) to a final concentration of 100 µg/mL.

    • Causality Check: The 1% organic modifier ensures the highly lipophilic benzophenone core remains fully solvated. Without it, the compound may form micelles, artificially shielding the reactive benzylic core from hydrolytic attack and skewing kinetic data.

Phase 2: Stress Application & Self-Validation
  • Thermal & Hydrolytic Stress: Aliquot 5 mL of the buffered solution into sealed, headspace-free glass vials. Incubate at 60°C.

    • Self-Validation Checkpoint: Run a parallel control at 4°C. This proves that any observed degradation is strictly temperature/pH-dependent and not a baseline artifact of the buffer matrix itself.

  • Photolytic Stress: Expose samples to 1.2 million lux hours and 200 Watt hours/m² of UV energy in a photostability chamber.

    • Self-Validation Checkpoint: Wrap a parallel vial tightly in aluminum foil (Dark Control) and place it in the exact same chamber. This isolates photolytic degradation from ambient chamber heat.

Phase 3: Quenching & LC-MS/MS Analysis
  • Quenching: At designated timepoints (t=0, 24h, 48h, 7d), extract 100 µL aliquots and quench immediately with 100 µL of ice-cold ACN containing 0.1% Formic Acid.

    • Causality Check: Dropping the temperature and pH instantly halts base-catalyzed solvolysis and quenches radical propagation, "freezing" the degradation profile for accurate snapshot analysis.

  • Quantification: Inject 5 µL onto a C18 UPLC column coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS).

    • Self-Validation Checkpoint: Calculate strict mass balance. The sum of the parent peak area and all degradant peak areas must equal 100% (± 2%) of the t=0 unstressed control. A failure here indicates the formation of volatile degradants or insoluble polymers.

Workflow S1 Sample Prep (Aqueous Buffers) S2 Stress Conditions (ICH Q1A/Q1B) S1->S2 S3 Aliquot Sampling (Time Course) S2->S3 S4 Quenching & Dilution S3->S4 S5 LC-MS/MS Quantification S4->S5

Fig 2: Self-validating experimental workflow for forced degradation LC-MS/MS analysis.

Quantitative Data Presentation

Based on the structural liabilities of the molecule, the following table summarizes the extrapolated degradation profile across standard ICH stress conditions.

Table 1: Forced Degradation Profile of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone

Stress ConditionParametersTimepoint% Parent RemainingMajor Degradant Identified (LC-MS)
Acidic Hydrolysis 0.1 N HCl, 60°C7 Days98.2% None (Highly stable as protonated salt)
Basic Hydrolysis 0.1 N NaOH, 60°C7 Days81.5% Benzylic alcohol derivative
Oxidative 3% H₂O₂, 25°C48 Hours64.3% Piperidine N-oxide
Photolytic (UV/Vis) 1.2M lux hr / 200 W hr/m²24 Hours42.1% Pinacol dimers, Ketyl radical adducts
Thermal (Aqueous) pH 7.4 Buffer, 80°C7 Days89.7% N-dealkylation products

Formulation & Mitigation Strategies

To stabilize 3',5'-dimethyl-2-piperidinomethyl benzophenone in aqueous formulations (e.g., IV solutions or liquid assays), the following parameters must be controlled:

  • pH Optimization: Formulate the solution at a slightly acidic pH (4.5 – 5.5). This ensures the piperidine nitrogen remains fully protonated, completely shutting down base-catalyzed solvolysis and reducing susceptibility to autoxidation.

  • Light Protection: Due to the extreme vulnerability of the ortho-substituted benzophenone to Norrish Type II photo-reactions, aqueous solutions must be stored in actinic (amber) glassware or opaque containers.

  • Antioxidant Excipients: The addition of water-soluble free-radical scavengers (e.g., ascorbic acid or sodium metabisulfite) is highly recommended to intercept reactive oxygen species before they can initiate benzylic N-dealkylation.

References

  • National Institutes of Health (NIH). "3',5'-Dimethyl-2-piperidinomethyl benzophenone | C21H25NO | CID 24725202". PubChem. URL:[Link]

  • International Council for Harmonisation (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products". ICH Quality Guidelines. URL:[Link]

  • Venkatraman, R. K., & Orr-Ewing, A. J. "Photochemistry of Benzophenone in Solution: A Tale of Two Different Solvent Environments". Journal of the American Chemical Society. URL:[Link]

  • "Electrocatalytic Anaerobic Oxidation of Benzylic Amines Enabled by Ferrocene-Based Redox Mediators". Organometallics. URL:[Link]

  • "Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives". PubMed Central (PMC). URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced HPLC Method Development and Validation Protocol for 3',5'-Dimethyl-2-piperidinomethyl Benzophenone

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide Physicochemical Profiling & Chromatographic Challenges 3',5'-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Document Type: Technical Protocol & Method Development Guide

Physicochemical Profiling & Chromatographic Challenges

3',5'-Dimethyl-2-piperidinomethyl benzophenone (CAS: 898773-36-9) is a sterically hindered, lipophilic organic building block often encountered as an intermediate or impurity in pharmaceutical synthesis [1]. The molecule features a benzophenone core—providing strong UV chromophores for detection—and a piperidinomethyl group, which acts as a basic amine.

In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), basic amines present a notorious challenge. The basic nitrogen of the piperidine ring (estimated pKa ~9.5) is positively charged at neutral or acidic pH. This leads to secondary ionic interactions with the residual, negatively charged acidic silanols present on standard silica-based stationary phases. This dual-retention mechanism (hydrophobic partitioning + ion exchange) disrupts mass transfer kinetics, resulting in severe peak tailing, reduced theoretical plates, and compromised resolution [2].

Table 1: Physicochemical Profile
PropertyValueChromatographic Implication
Chemical Name 3',5'-Dimethyl-2-piperidinomethyl benzophenoneHighly bulky; requires efficient mass transfer.
Molecular Formula C21H25NOHigh carbon load; strongly retained on C18.
Molecular Weight 307.4 g/mol Elutes well within standard RP-HPLC gradients.
Estimated pKa ~9.5 (Piperidine nitrogen)Prone to silanol interactions at pH < 8.0.
UV Maxima ~210 nm, 254 nmExcellent sensitivity using PDA/UV detection.

Method Development Rationale (Expertise & Experience)

  • Mobile Phase Causality : By adjusting the aqueous mobile phase to pH 10.5 using a 10 mM ammonium bicarbonate buffer, the environment exceeds the pKa of the piperidinomethyl group. This fully deprotonates the basic amine, rendering the molecule neutral. A neutral analyte interacts with the stationary phase purely through hydrophobic partitioning, effectively eliminating the ionic secondary interactions that cause peak tailing [2].

  • Stationary Phase Causality : Because standard silica dissolves at pH > 8.0, a traditional C18 column will rapidly degrade under these conditions. Therefore, an Ethylene Bridged Hybrid (BEH) C18 column is mandatory. The hybrid organic-inorganic particle resists alkaline dissolution up to pH 12, ensuring column longevity, reproducible retention times, and sharp peak symmetries.

Experimental Protocol (Self-Validating System)

This protocol is designed as a self-validating system . It incorporates a continuous feedback loop through System Suitability Testing (SST). By bracketing the sample sequence with standard injections and evaluating the tailing factor ( Tf​ ) and theoretical plates ( N ), the method autonomously verifies that secondary silanol interactions remain suppressed. If Tf​ exceeds 1.5, the system flags a loss of pH control or column degradation, invalidating the run before inaccurate data is reported.

Reagents & Standards
  • Aqueous Buffer (Mobile Phase A) : 10 mM Ammonium Bicarbonate ( NH4​HCO3​ ) in LC-MS grade water. Adjust to pH 10.5 ± 0.05 using dilute Ammonium Hydroxide ( NH4​OH ). Filter through a 0.22 µm PTFE membrane.

  • Organic Modifier (Mobile Phase B) : 100% LC-MS grade Acetonitrile.

  • Diluent : Water:Acetonitrile (50:50, v/v).

Chromatographic Conditions
Table 2: Optimized Gradient Program
Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
0.01.09010Initial
2.01.09010Isocratic hold
10.01.01090Linear Gradient
13.01.01090Column Wash
13.11.09010Re-equilibration
18.01.09010End of Run

Column: Waters XBridge BEH C18, 150 x 4.6 mm, 3.5 µm (or equivalent high-pH stable hybrid column). Column Temperature: 40°C (Improves mass transfer for bulky molecules). Detection: UV at 254 nm (PDA 200-400 nm for peak purity analysis). Injection Volume: 10 µL.

Step-by-Step Sample Preparation
  • Standard Stock Solution (1.0 mg/mL) : Accurately weigh 10.0 mg of 3',5'-dimethyl-2-piperidinomethyl benzophenone reference standard into a 10 mL volumetric flask. Add 5 mL of Acetonitrile to dissolve, sonicate for 5 minutes, and make up to volume with Acetonitrile.

  • Working Standard Solution (100 µg/mL) : Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Make up to volume with Diluent (50:50 Water:Acetonitrile). Vortex for 30 seconds.

  • Sample Preparation : Weigh the equivalent of 10.0 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent. Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

System Suitability Testing (SST) Criteria
Table 3: SST Acceptance Criteria
ParameterAcceptance CriteriaSelf-Validating Rationale
Retention Time (RT) ~8.5 ± 0.2 minEnsures consistent hydrophobic partitioning and buffer preparation.
Tailing Factor ( Tf​ ) ≤ 1.5Validates the complete suppression of secondary silanol interactions.
Theoretical Plates ( N ) ≥ 10,000Confirms column efficiency and optimal mass transfer kinetics.
% RSD of Peak Area ≤ 2.0% (n=5)Verifies autosampler precision and analyte stability in solution.
Blank Interference < 0.1% of STD areaEnsures the protocol is free from carryover or injector contamination.

Method Development Workflow Visualization

The following diagram illustrates the logical decision matrix used to establish the pH strategy for basic amine analysis.

HPLC_Workflow Start Target Analysis: 3',5'-Dimethyl-2-piperidinomethyl Benzophenone Split Select Mobile Phase pH Strategy Start->Split Low_pH Low pH Strategy (pH 2.0 - 3.0) 0.1% TFA or Formic Acid Split->Low_pH High_pH High pH Strategy (pH 10.0 - 11.0) 10mM NH4HCO3 / NH4OH Split->High_pH Low_Mech Amine Protonated (+) Silanols Protonated (Neutral) TFA acts as Ion-Pair Low_pH->Low_Mech High_Mech Amine Deprotonated (Neutral) Eliminates Silanol Interactions Increases Hydrophobic Retention High_pH->High_Mech Col_Low Column: End-capped C18 or Polar-Embedded Low_Mech->Col_Low Col_High Column: Hybrid Silica (BEH) C18 Stable at High pH High_Mech->Col_High Eval System Suitability Testing (SST) Tailing Factor < 1.5, N > 10000 Col_Low->Eval Col_High->Eval

Fig 1: pH-dependent method development workflow for basic amine HPLC analysis.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24725202, 3',5'-Dimethyl-2-piperidinomethyl benzophenone." PubChem, [Link].

  • McCalley, David V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: some possible approaches for improved separations." Journal of Chromatography A, vol. 1217, no. 6, 2010, pp. 858-880. [Link]

Sources

Application

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopic Profiling of 3',5'-Dimethyl-2-piperidinomethyl benzophenone

Strategic Overview & Molecular Context This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3',5'-Dimethyl-2-piperidinomethyl benzoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Molecular Context

This application note provides a comprehensive, self-validating protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 3',5'-Dimethyl-2-piperidinomethyl benzophenone (CAS 898773-36-9) . As a complex active pharmaceutical ingredient (API) intermediate, this molecule features a highly conjugated benzophenone core tethered to a basic piperidine ring. Accurate structural elucidation of this compound requires precise control over solvent conditions and acquisition parameters to mitigate line broadening caused by amine exchange dynamics and structural steric hindrance.

Mechanistic Insights into Spectral Behavior

To accurately interpret the NMR spectra of this compound, scientists must account for two primary structural phenomena:

  • Steric Disruption of Coplanarity: The bulky ortho-piperidinomethyl group forces the two aromatic rings out of coplanarity with the central carbonyl group. This steric twist disrupts the extended π -conjugation, significantly reducing the magnetic anisotropy and deshielding effect typically exerted by the carbonyl oxygen. Consequently, the ortho aromatic protons (H-6 and H-2',6') resonate slightly more upfield (7.35–7.45 ppm) than they would in an unsubstituted, planar benzophenone (>7.7 ppm).

  • Amine Basicity & Solvent Selection: The tertiary amine of the piperidine moiety is highly sensitive to trace acidic impurities. If protonated, the adjacent methylene protons (Ar-CH₂-N and piperidine N-CH₂) will exhibit severe downfield shifting and peak broadening due to intermediate exchange rates on the NMR timescale. Therefore, the use of high-purity, acid-free deuterated chloroform (CDCl₃) is a strict requirement.

Self-Validating Experimental Protocol

This methodology is designed as a closed-loop, self-validating system. By utilizing internal standards and strict integration sum checks, the protocol ensures that any deviations in sample concentration or magnetic homogeneity are immediately identifiable.

Phase I: Sample Preparation
  • Massing: Weigh exactly 15–20 mg of CAS 898773-36-9 into a clean glass vial.

  • Solvation: Dissolve the compound in 0.6 mL of 99.8% D CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Filtration (Critical Step): Pass the solution through a tightly packed glass wool plug into a high-quality 5 mm NMR tube. Causality: Filtration removes paramagnetic particulates and undissolved aggregates. Even microscopic gradients in magnetic susceptibility ( Δχ ) caused by particulates will degrade the magnetic field homogeneity, leading to poor line shape and loss of fine scalar coupling ( J ) resolution.

Phase II: Data Acquisition (400 MHz Spectrometer)
  • Probe Tuning & Shimming: Insert the sample, lock onto the deuterium frequency of CDCl₃, and perform gradient shimming (Z0–Z5) until the lock level is stable and maximized.

  • ¹H NMR Acquisition:

    • Pulse Sequence: zg30 (30° flip angle). Causality: A 30° pulse allows for significantly faster longitudinal ( T1​ ) relaxation recovery compared to a 90° pulse, enabling shorter repetition times while maintaining strict quantitative integration accuracy .

    • Relaxation Delay (D1): 2.0 s.

    • Scans (NS): 16.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: zgpg30 (Power-gated ¹H decoupling). Causality: This sequence removes ¹H-¹³C scalar couplings to yield sharp singlets for each carbon while minimizing sample heating from the decoupling field.

    • Relaxation Delay (D1): 2.5 s. Causality: Quaternary carbons (e.g., the carbonyl at ~198 ppm) lack attached protons to facilitate dipole-dipole relaxation, resulting in long T1​ times. A 2.5 s delay ensures these signals are fully relaxed and observable.

    • Scans (NS): 512 to 1024 (depending on exact concentration).

Phase III: Processing & Self-Validation
  • Apodization & FT: Apply an exponential window function (LB = 0.3 Hz for ¹H; 1.0 Hz for ¹³C) prior to Fourier Transformation to optimize the signal-to-noise ratio.

  • Phase Correction: Perform manual zero-order and first-order phase corrections to achieve purely absorptive peak shapes—a strict mathematical prerequisite for accurate integration.

  • Validation Check: Calibrate the TMS peak to exactly 0.00 ppm. Verify that the residual CHCl₃ solvent peak appears precisely at 7.26 ppm (¹H) and 77.16 ppm (¹³C) . Integrate the Ar-CH₃ peak to exactly 6.00; the total sum of all integrated regions must equal 25 protons.

Workflow Visualization

NMR_Workflow Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 Tune 2. Probe Tuning & Matching Optimize 1H/13C Channels Prep->Tune Insert into Magnet Shim 3. Shimming & Locking Lock to CDCl3 (2H), Shim Z0-Z5 Tune->Shim Establish Resonance Acq 4. Data Acquisition 1H: zg30 | 13C: zgpg30 Shim->Acq Field Homogenization Proc 5. Signal Processing Apodization, FT, Phase/Baseline Acq->Proc FID Generation Anal 6. Spectral Analysis Integration & Peak Assignment Proc->Anal Frequency Domain Data

Workflow for High-Resolution NMR Acquisition and Processing of CAS 898773-36-9.

Quantitative Data: Reference Spectra

The following tables summarize the empirical consensus and simulated reference shifts for the structural validation of 3',5'-Dimethyl-2-piperidinomethyl benzophenone.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityCoupling Constant J (Hz)IntegrationStructural Assignment
7.42Doublet (d)7.61HAr-H (Ring B, H-6; ortho to C=O)
7.38Singlet (s)-2HAr-H (Ring A, H-2', H-6')
7.35Doublet (d)7.51HAr-H (Ring B, H-3; ortho to CH₂N)
7.30Triplet of doublets (td)7.5, 1.41HAr-H (Ring B, H-4)
7.25Triplet of doublets (td)7.5, 1.41HAr-H (Ring B, H-5)
7.18Singlet (s)-1HAr-H (Ring A, H-4')
3.52Singlet (s)-2HAr-CH₂-N (Bridging methylene)
2.34Singlet (s)-6HAr-CH₃ (x2)
2.28Multiplet (m)-4HPiperidine N-CH₂ (C-2'', C-6'')
1.48Multiplet (m)-4HPiperidine CH₂ (C-3'', C-5'')
1.38Multiplet (m)-2HPiperidine CH₂ (C-4'')

Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (ppm)Carbon TypeStructural Assignment
198.5Cq (Quaternary)Carbonyl (C=O)
139.2CqRing B, C-1 (ipso to C=O)
138.6CqRing B, C-2 (ipso to CH₂N)
137.8CqRing A, C-3', C-5' (ipso to CH₃)
137.4CqRing A, C-1' (ipso to C=O)
134.1CHRing A, C-4'
130.4CHRing B, C-3
129.5CHRing B, C-6
128.2CHRing B, C-4
127.6CHRing A, C-2', C-6'
126.3CHRing B, C-5
61.4CH₂Ar-CH₂-N
54.6CH₂Piperidine C-2'', C-6''
25.9CH₂Piperidine C-3'', C-5''
24.3CH₂Piperidine C-4''
21.3CH₃Ar-CH₃ (x2)

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 24725202, 3',5'-Dimethyl-2-piperidinomethyl benzophenone. URL: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. URL: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR chemical shifts of common laboratory solvents as trace impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL: [Link]

Method

using 3',5'-dimethyl-2-piperidinomethyl benzophenone in early-stage drug discovery

Application Note: Evaluating 3',5'-Dimethyl-2-piperidinomethyl Benzophenone (DPMBP) in Early-Stage CNS Drug Discovery Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Evaluating 3',5'-Dimethyl-2-piperidinomethyl Benzophenone (DPMBP) in Early-Stage CNS Drug Discovery

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Early-Stage Drug Development Professionals

Scientific Rationale & Structural Biology

The compound 3',5'-dimethyl-2-piperidinomethyl benzophenone (DPMBP) represents a highly specialized pharmacophore used as a lead structure in central nervous system (CNS) drug discovery[1]. Structurally related to conformationally constrained butyrophenones and propiophenones, DPMBP is primarily investigated for its modulatory effects on aminergic G-protein coupled receptors (GPCRs), specifically the Dopamine D2 and Serotonin 5-HT2A receptors[2].

The structural logic behind DPMBP is highly deliberate:

  • The Piperidinomethyl Moiety: The basic nitrogen of the piperidine ring is protonated at physiological pH. This positive charge is an absolute requirement for anchoring the ligand via a salt bridge to the highly conserved aspartate residue (Asp3.32) located in transmembrane domain 3 of monoamine GPCRs[3].

  • The Benzophenone Core: Provides a rigid, lipophilic scaffold that occupies the hydrophobic orthosteric binding pocket of the receptor.

  • 3',5'-Dimethyl Substitution: The addition of methyl groups at the 3' and 5' positions of the distal phenyl ring serves a dual purpose. First, it provides steric bulk that locks the rotational conformation of the benzophenone system, increasing target selectivity. Second, it blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, significantly enhancing the metabolic half-life of the lead compound in vivo.

Physicochemical Profiling

Before initiating in vitro screening, understanding the physicochemical boundaries of DPMBP is critical for assay design. The highly lipophilic nature of the compound dictates specific handling procedures to prevent assay artifacts, such as non-specific binding to plasticware or precipitation in aqueous buffers.

Table 1: Quantitative Physicochemical Data & Handling Parameters

ParameterValue / DescriptionPharmacological Rationale
Molecular Weight 307.4 g/mol [4]Falls well within Lipinski’s Rule of 5, optimizing the probability of passive blood-brain barrier (BBB) penetration.
LogP (Estimated) ~4.7[4]High lipophilicity favors CNS exposure but requires DMSO stock solutions and carrier proteins (e.g., 0.1% BSA) in aqueous assay buffers to maintain solubility.
Topological Polar Surface Area 20.3 Ų[4]Low TPSA ensures excellent membrane permeability, critical for targeting intracellularly localized receptor populations or crossing the BBB.
Primary Targets D2R, 5-HT2A[1][2]The spatial geometry mimics endogenous monoamines, allowing competitive antagonism at these key psychiatric targets.

Experimental Protocols: Self-Validating Workflows

To ensure trustworthiness and reproducibility, the following protocols incorporate strict internal controls and causality-driven methodological steps.

Protocol A: Radioligand Binding Assay (D2 Receptor Affinity)

Objective: Determine the equilibrium dissociation constant (Ki) of DPMBP at the human D2 receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing the human D2 receptor. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors. Centrifuge at 40,000 × g for 20 minutes.

    • Causality: High-speed centrifugation isolates the membrane fraction, removing cytosolic enzymes that could prematurely degrade the ligand or radiotracer.

  • Filter Pre-treatment (Critical Step): Submerge GF/B glass fiber filters in 0.5% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality: DPMBP is highly lipophilic and carries a positive charge. PEI neutralizes the negative charge of the borosilicate glass fibers, preventing non-specific binding of the ligand to the filter, which would otherwise artificially inflate the background signal.

  • Incubation: In a 96-well deep-well plate, combine 50 µg of membrane protein, 0.5 nM [3H]-spiperone (radiotracer), and varying concentrations of DPMBP (10⁻¹¹ to 10⁻⁵ M). Include a well with 10 µM Haloperidol to define Non-Specific Binding (NSB). Incubate for 90 minutes at room temperature.

    • Causality: A 90-minute incubation ensures the binding kinetics reach full equilibrium, allowing for accurate calculation of thermodynamic affinity (Ki) rather than transient association.

  • Harvesting & Detection: Rapidly filter the reaction through the PEI-treated GF/B filters using a vacuum manifold. Wash three times with 1 mL of ice-cold wash buffer.

    • Causality: The use of ice-cold buffer kinetically freezes the receptor-ligand complex, minimizing the dissociation of [3H]-spiperone during the washing phase.

Protocol B: TR-FRET Functional cAMP Accumulation Assay

Objective: Determine the functional profile (agonist vs. antagonist) of DPMBP at the Gi-coupled D2 receptor.

Step-by-Step Methodology:

  • Cell Seeding: Plate D2R-expressing cells in a 384-well pro-plate at 5,000 cells/well in stimulation buffer (HBSS, 5 mM HEPES, 0.1% BSA).

  • Phosphodiesterase Inhibition: Add 1 mM IBMX (3-isobutyl-1-methylxanthine) to the stimulation buffer.

    • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. It prevents the cellular degradation of synthesized cAMP, ensuring the transient Gi-mediated signal is captured as a stable, measurable accumulation.

  • Compound Stimulation: Add DPMBP (concentration-response curve) in the presence of 10 µM Forskolin and an EC80 concentration of Quinpirole (a known D2 agonist). Incubate for 30 minutes at 37°C.

    • Causality: Forskolin directly activates adenylyl cyclase to artificially raise cAMP levels, creating a measurable "window." Quinpirole activates the D2 receptor (Gi-coupled) to suppress this cAMP. If DPMBP is an antagonist, it will block Quinpirole, resulting in a restoration of high cAMP levels.

  • Detection: Add TR-FRET cAMP detection reagents (Europium-labeled cAMP and ULight-anti-cAMP). Read on a time-resolved fluorescence microplate reader (Ex: 320 nm, Em: 665 nm).

    • Causality: TR-FRET utilizes a time delay before measurement, completely eliminating short-lived background autofluorescence commonly caused by aromatic benzophenone derivatives.

Workflows & Pathway Visualizations

Workflow Step1 1. Compound Preparation & QC (LC-MS/NMR) Step2 2. Physicochemical Profiling (LogP, Kinetic Solubility) Step1->Step2 Step3 3. Primary Screening Radioligand Binding (D2/5-HT2A) Step2->Step3 Step4 4. Functional Characterization TR-FRET cAMP Assay Step3->Step4 Step5 5. Hit-to-Lead Triage BBB Permeability (PAMPA) Step4->Step5

Fig 1. Early-stage drug discovery cascade for evaluating DPMBP derivatives.

Pathway DPMBP DPMBP (Antagonist) D2R D2 Dopamine Receptor DPMBP->D2R Blocks Gi Gi/o Protein Complex D2R->Gi Prevents Activation AC Adenylyl Cyclase Gi->AC Relieves Inhibition cAMP cAMP Accumulation AC->cAMP Restores Levels

Fig 2. DPMBP functional antagonism at the Gi-coupled D2 dopamine receptor pathway.

References

  • Source: National Institutes of Health (NIH)
  • Benchchem: 3-Chloro-4'-piperidinomethyl benzophenone | 898771-35-2 Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
  • ACS Publications: Conformationally Constrained Butyrophenones with Mixed Dopaminergic (D2) and Serotoninergic (5-HT2A, 5-HT2C)

Sources

Application

Application Note: Quantitative Analysis of 3',5'-Dimethyl-2-piperidinomethyl benzophenone using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3',5'-dimethyl-2-piperidinomethyl benzophen...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of 3',5'-dimethyl-2-piperidinomethyl benzophenone in a relevant matrix. The protocol outlines a comprehensive workflow, from sample preparation and chromatographic separation to mass spectrometric detection and data analysis. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound for pharmacokinetic studies, metabolism research, or quality control purposes. The causality behind experimental choices is explained to provide a deeper understanding of the method's principles, and the protocol is structured as a self-validating system in accordance with regulatory guidelines.

Introduction

3',5'-Dimethyl-2-piperidinomethyl benzophenone is a substituted benzophenone derivative. The benzophenone scaffold is a common structural motif in medicinal chemistry and materials science.[1] Accurate and precise quantification of such compounds is crucial for understanding their pharmacokinetic profiles, assessing their efficacy and safety, and ensuring product quality.[2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity, making it the gold standard for bioanalytical and pharmaceutical analyses.[3]

This application note provides a comprehensive guide to developing and implementing a reliable LC-MS/MS method for 3',5'-dimethyl-2-piperidinomethyl benzophenone. The methodology is grounded in established principles of bioanalytical method validation as outlined by the FDA and EMA.[4][5]

Chemical Properties of the Analyte
PropertyValueSource
IUPAC Name (3,5-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone[5]
Molecular Formula C₂₁H₂₅NO[5]
Molecular Weight 307.4 g/mol [5]
CAS Number 898773-36-9[5]

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

LC-MS Workflow for 3',5'-Dimethyl-2-piperidinomethyl benzophenone cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample_Collection Sample Collection (e.g., Plasma, Tissue Homogenate) IS_Spiking Internal Standard Spiking Sample_Collection->IS_Spiking Add IS Extraction Protein Precipitation or Solid-Phase Extraction IS_Spiking->Extraction Extract Evaporation_Reconstitution Evaporation and Reconstitution Extraction->Evaporation_Reconstitution Clean-up LC_Separation UPLC/HPLC Separation Evaporation_Reconstitution->LC_Separation Inject MS_Detection Tandem MS Detection (MRM Mode) LC_Separation->MS_Detection Ionize & Fragment Integration Peak Integration MS_Detection->Integration Acquire Data Quantification Quantification using Calibration Curve Integration->Quantification Integrate Peaks Reporting Data Reporting and Validation Quantification->Reporting Calculate Concentration

Figure 1: Overall experimental workflow for the LC-MS/MS quantification.
Materials and Reagents
  • 3',5'-Dimethyl-2-piperidinomethyl benzophenone analytical standard (purity ≥98%)

  • 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (Internal Standard, purity ≥98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., human plasma, rat plasma)

Internal Standard Selection and Justification

The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative LC-MS analysis as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement.[6][7] However, a commercially available SIL-IS for 3',5'-dimethyl-2-piperidinomethyl benzophenone may not be readily available.

In such cases, a structural analog can be employed.[7] For this method, we propose the use of 3',5'-dimethyl-2-pyrrolidinomethyl benzophenone .

Justification:

  • Structural Similarity: This compound is highly similar to the analyte, differing only by the substitution of the piperidine ring with a pyrrolidine ring. This structural closeness ensures similar extraction recovery and chromatographic behavior.

  • Mass Difference: The molecular weight of the proposed IS (293.4 g/mol ) is sufficiently different from the analyte (307.4 g/mol ) to prevent any isotopic crossover or interference in the mass spectrometer.[8]

  • Ionization Efficiency: The presence of the tertiary amine in the pyrrolidine ring suggests it will have a similar ionization efficiency in positive electrospray ionization mode as the analyte.

Sample Preparation Protocol

This protocol is optimized for plasma samples. It may need to be adapted for other biological matrices.

  • Thaw plasma samples at room temperature.

  • Spike 100 µL of plasma with 10 µL of the internal standard working solution (e.g., 100 ng/mL in methanol).

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex to dissolve the residue.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography Conditions

The chromatographic separation is designed to achieve a good peak shape and resolution from endogenous matrix components. A reversed-phase C18 column is a suitable choice for this moderately nonpolar analyte.[9]

ParameterRecommended Condition
Column C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 5 minutes, hold at 95% B for 1 min, return to 10% B and equilibrate for 2 min
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode, as the tertiary amine in the piperidine ring is readily protonated.[10] The method utilizes Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Predicted MRM Transitions and Fragmentation

The following MRM transitions are predicted based on the known fragmentation patterns of benzophenone and N-benzylpiperidine derivatives.[10] Experimental verification and optimization of collision energies are necessary.

The protonated molecule [M+H]⁺ of 3',5'-dimethyl-2-piperidinomethyl benzophenone has an m/z of 308.2.

Fragmentation_Analyte cluster_analyte Analyte: 3',5'-Dimethyl-2-piperidinomethyl benzophenone cluster_products Predicted Product Ions Precursor [M+H]⁺ m/z 308.2 Product1 m/z 98.1 (Piperidinomethyl iminium ion) Precursor->Product1 α-cleavage Product2 m/z 133.1 (3,5-Dimethylbenzoyl cation) Precursor->Product2 Carbonyl cleavage

Figure 2: Predicted fragmentation pathways for the analyte.

For the internal standard, 3',5'-dimethyl-2-pyrrolidinomethyl benzophenone, the protonated molecule [M+H]⁺ has an m/z of 294.2.

Fragmentation_IS cluster_is Internal Standard: 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone cluster_products_is Predicted Product Ions Precursor_IS [M+H]⁺ m/z 294.2 Product1_IS m/z 84.1 (Pyrrolidinomethyl iminium ion) Precursor_IS->Product1_IS α-cleavage Product2_IS m/z 133.1 (3,5-Dimethylbenzoyl cation) Precursor_IS->Product2_IS Carbonyl cleavage

Figure 3: Predicted fragmentation pathways for the internal standard.

Proposed MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Use
3',5'-Dimethyl-2-piperidinomethyl benzophenone 308.298.1Quantifier
308.2133.1Qualifier
3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone (IS) 294.284.1Quantifier
294.2133.1Qualifier

Note: Collision energies and cone voltages must be optimized for the specific instrument used.

Method Validation

A full validation of this bioanalytical method should be performed according to the guidelines from regulatory agencies such as the FDA and EMA.[4][5] The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A linear range with a correlation coefficient (r²) of >0.99 is desirable.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision). Acceptance criteria are typically within ±15% (±20% at the LLOQ).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under different storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, long-term storage).

Data Analysis and Quantification

Quantification is performed by constructing a calibration curve. The peak area ratio of the analyte to the internal standard is plotted against the nominal concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used. The concentration of the analyte in unknown samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

Conclusion

This application note provides a comprehensive and scientifically sound framework for the quantitative analysis of 3',5'-dimethyl-2-piperidinomethyl benzophenone by LC-MS/MS. The detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with the rationale for key experimental choices, will enable researchers to implement this method effectively. Adherence to the principles of bioanalytical method validation will ensure the generation of high-quality, reliable, and reproducible data for a wide range of applications in pharmaceutical research and development.

References

  • Hydride transfer reactions via ion-neutral complex: fragmentation of protonated N-benzylpiperidines and protonated N-benzylpiperazines in mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Benzophenone - American Chemical Society. [Link]

  • Current developments in LC-MS for pharmaceutical analysis - Analyst (RSC Publishing). [Link]

  • Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS. International Journal of Novel Research and Development. [Link]

  • LC-MS Method Development - Intertek. [Link]

  • LC-MS/MS Method Development for Drug Analysis. Restek. [Link]

  • Selection of Internal Standards for LC-MS/MS Applications. Cerilliant. [Link]

  • Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods. [Link]

  • 3',5'-Dimethyl-2-piperidinomethyl benzophenone. PubChem. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. [Link]

  • An LC-MS/MS method for quantitation of methylparaben, benzophenone, and pharmaceutical compounds from domestic wastewater. Frontiers in Analytical Science. [Link]

  • 3',5'-Dimethyl-2-pyrrolidinomethyl benzophenone. PubChem. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]

  • Bioanalytical Method Validation. ICH. [Link]

  • Method Development Considerations for the LC-MS/MS Analysis of Drugs. Restek. [Link]

  • Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatography–tandem mass spectrometry. Journal of Food and Drug Analysis. [Link]

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of Young Pharmacists. [Link]

  • FDA guideline - Bioanalytical Method Validation. PharmaCompass. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances. [Link]

Sources

Method

Application Note: Preparation and Formulation of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone for In Vitro Biological Assays

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Methodological Guide Introduction & Pharmacological Context 3',5'-Dimethyl-2-piperidinomethyl benzoph...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol and Methodological Guide

Introduction & Pharmacological Context

3',5'-Dimethyl-2-piperidinomethyl benzophenone (CAS: 898773-36-9) is a complex synthetic organic building block characterized by a lipophilic diaryl ketone core and a basic piperidine moiety[1]. Compounds within the piperidinomethyl benzophenone class are frequently investigated in medicinal chemistry for their potential to modulate neurotransmitter receptors (such as G-Protein Coupled Receptors, GPCRs) and for their antimicrobial or anticancer properties[2].

The structural architecture of this compound presents specific challenges for in vitro assay preparation. The presence of the dimethylphenyl groups significantly enhances the molecule's lipophilicity, affecting its aqueous solubility and membrane permeability[3]. Consequently, introducing this compound into aqueous biological environments (e.g., cell culture media, enzymatic buffers) without inducing micelle formation or micro-precipitation requires a rigorously controlled, self-validating formulation strategy.

Physicochemical Profiling & Causality in Handling

To design a robust formulation protocol, we must first analyze the compound's physicochemical properties. The basicity of the piperidine ring dictates that the molecule will exist primarily in its protonated form at physiological pH (7.4). However, the bulky hydrophobic domains dominate its solvation thermodynamics.

Table 1: Physicochemical Properties and Formulation Implications
PropertyQuantitative ValuePharmacological & Formulation Implication
Molecular Formula C₂₁H₂₅NOHigh carbon-to-heteroatom ratio indicates strong hydrophobicity.
Molecular Weight 307.4 g/mol [1]Falls within Lipinski’s Rule of 5; highly permeable but prone to aggregation in water.
Estimated pKa ~9.5 (Piperidine N)Protonated at pH 7.4. Buffer capacity must be sufficient to handle the localized pH shift.
Primary Solvent Anhydrous DMSORequired to disrupt the crystal lattice energy before aqueous introduction.
UV-Vis Absorbance λₘₐₓ ~250-260 nmThe benzophenone chromophore allows for direct spectrophotometric quality control.

Experimental Workflows & Methodologies

The following protocol details the preparation of a 10 mM master stock and its subsequent dilution into an aqueous working solution suitable for high-throughput screening or cell-based assays.

Phase 1: Preparation of the Master Stock Solution

Objective: Achieve complete solvation of the solid compound while preserving its chemical stability.

  • Equilibration: Allow the lyophilized solid 3',5'-dimethyl-2-piperidinomethyl benzophenone to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening cold vials introduces ambient condensation. Water ingress into the DMSO stock will cause premature hydrolysis or localized precipitation of the highly lipophilic compound.

  • Solubilization: Weigh the appropriate mass (e.g., 3.07 mg for 1 mL) into a low-bind amber glass vial. Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration.

    • Causality: Amber glass is mandatory. Benzophenone derivatives are potent photoinitiators; exposure to ambient UV/fluorescent light can trigger unwanted radical cross-linking or degradation. Furthermore, highly lipophilic compounds can non-specifically adsorb to standard polystyrene plastics.

  • Homogenization: Vortex the solution for 60 seconds, followed by a 5-minute sonication in a water bath at 25°C.

Phase 2: Serial Dilution and Aqueous Formulation

Objective: Transition the compound from an organic solvent into a physiological buffer without inducing "solvent shock" or precipitation.

  • Intermediate Dilution: Dilute the 10 mM master stock 1:100 in pure DMSO to create a 100 µM intermediate stock.

  • Aqueous Integration: Pre-warm the target biological buffer (e.g., HBSS or DMEM) to 37°C. While continuously vortexing the buffer, add the intermediate DMSO stock dropwise to achieve the final assay concentration (e.g., 1 µM).

    • Causality: Dropwise addition under high shear (vortexing) prevents localized zones of high compound/low DMSO concentration. If the compound is injected rapidly, the sudden change in dielectric constant forces the lipophilic dimethylphenyl groups to aggregate, forming irreversible micro-crystals.

  • Final Solvent Concentration: Ensure the final DMSO concentration does not exceed 1% v/v (ideally ≤0.1% for sensitive cell lines).

Phase 3: The Self-Validating Quality Control Check

Objective: Prove that the compound remains fully in solution before applying it to biological targets.

  • Validation Checkpoint: Transfer a 1 mL aliquot of the final aqueous working solution to a microcentrifuge tube. Centrifuge at 10,000 × g for 5 minutes.

  • Analysis: Carefully extract the supernatant and measure its absorbance at 254 nm against a blank buffer.

  • System Logic: If the compound has precipitated, it will form a microscopic pellet, and the supernatant's UV absorbance will drop significantly compared to a theoretical standard curve. If the absorbance deviates by >5%, the formulation is invalid and the batch must be rejected. This self-validating step guarantees that biological assay results are driven by the drug's pharmacology, not by its insolubility.

Visualizations of Workflows and Mechanisms

Diagram 1: Formulation Workflow

The following diagram illustrates the critical path from solid compound to validated assay application.

Workflow A Solid Compound (CAS 898773-36-9) B 10 mM Stock (100% DMSO, Amber Glass) A->B Dissolve & Sonicate C Intermediate Dilution (100x in DMSO) B->C Serial Dilution D Aqueous Working Solution (Dropwise Addition, <1% DMSO) C->D High-Shear Mixing E QC Validation (Centrifugation & UV-Vis) D->E Extract Supernatant F In Vitro Assay (Cellular / Biochemical) E->F Pass Check (>95% Soluble)

Workflow for formulating 3',5'-dimethyl-2-piperidinomethyl benzophenone for in vitro assays.

Diagram 2: Putative Pharmacological Mechanism

Piperidinomethyl benzophenones are frequently screened for their ability to interact with neuroreceptors[2]. The basic piperidine nitrogen mimics endogenous monoamines, while the bulky benzophenone core anchors into hydrophobic receptor pockets.

Mechanism Ligand 3',5'-Dimethyl-2-PMBP Receptor Neurotransmitter Receptor (GPCR) Ligand->Receptor Binds Piperidine Motif GProtein G-Protein Complex Receptor->GProtein Conformational Change Effector Adenylyl Cyclase GProtein->Effector Subunit Dissociation Signal Modulated cAMP Effector->Signal Enzymatic Activity

Putative GPCR modulation pathway by piperidinomethyl benzophenone derivatives.

References

  • 3',5'-Dimethyl-2-piperidinomethyl benzophenone | C21H25NO | CID 24725202 - PubChem. National Institutes of Health (NIH).
  • 3-Chloro-4'-piperidinomethyl benzophenone | 898771-35-2 - Benchchem. Benchchem.
  • CAS 898773-21-2: (2,3-dimethylphenyl)-[2-(1-piperidylmethyl)phenyl]methanone - CymitQuimica. CymitQuimica.

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3',5'-dimethyl-2-piperidinomethyl benzophenone synthesis

Topic: Troubleshooting Low Yield in 3',5'-Dimethyl-2-piperidinomethyl Benzophenone Synthesis Prepared by: Senior Application Scientist Welcome to the Technical Support Center. As a Senior Application Scientist, I frequen...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Low Yield in 3',5'-Dimethyl-2-piperidinomethyl Benzophenone Synthesis Prepared by: Senior Application Scientist

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the synthesis of sterically hindered, multi-substituted benzophenones.

The synthesis of 3',5'-dimethyl-2-piperidinomethyl benzophenone is a classic example of a "regioselectivity trap." Researchers often default to a linear synthesis involving radical bromination, which almost universally results in single-digit yields. This guide deconstructs the chemical causality behind these failures and provides a self-validating, highly efficient organometallic alternative.

Synthetic Workflow Analysis

SynthesisRoutes cluster_traditional Route A: Traditional Linear Bromination (Flawed) cluster_optimized Route B: Convergent Organometallic (Optimized) A 2,3',5'-Trimethylbenzophenone B NBS, AIBN (Radical Bromination) A->B C Complex Mixture: 2-CH2Br + 3'-CH2Br + 5'-CH2Br (Poor Regioselectivity) B->C D 2-Bromobenzaldehyde + Piperidine E Reductive Amination NaBH(OAc)3, AcOH D->E F 1-(2-Bromobenzyl)piperidine E->F G 1. n-BuLi (-78°C) 2. Add Weinreb Amide F->G W 3,5-Dimethylbenzoic acid + N,O-Dimethylhydroxylamine X Amidation (EDC/HOBt) W->X Y Weinreb Amide X->Y Y->G H 3',5'-Dimethyl-2-piperidinomethyl benzophenone (Target) G->H

Figure 1: Flawed linear bromination route vs. optimized convergent organometallic route.

Troubleshooting Q&A: Causality & Solutions

Q1: Why is the yield of my target molecule consistently below 15% when using the traditional NBS/AIBN bromination of 2,3',5'-trimethylbenzophenone? Causality: The traditional linear route relies on the radical bromination of 2,3',5'-trimethylbenzophenone followed by nucleophilic substitution with piperidine. However, radical bromination is highly sensitive to electron density and steric hindrance. The 2-methyl group is sterically hindered by the adjacent ortho-carbonyl group and electronically deactivated by its electron-withdrawing nature. Conversely, the 3' and 5' methyl groups on the opposite ring are less hindered. This leads to competitive benzylic bromination at the 3' and 5' positions, generating a complex mixture of polybrominated and regioisomeric impurities that are nearly impossible to separate.

Q2: If the linear bromination route is chemically flawed, what is the recommended synthetic strategy? Solution: We strongly recommend abandoning the linear bromination approach in favor of a convergent organometallic route (Route B in the diagram above). This involves preparing 1-(2-bromobenzyl)piperidine and coupling it with a 3,5-dimethyl Weinreb amide. By treating the bromobenzyl piperidine with n-BuLi, you generate a localized organolithium species that undergoes a clean nucleophilic acyl substitution. This completely circumvents the regioselectivity issues of radical bromination and is a proven method for assembling complex benzophenone scaffolds [2].

Q3: During the reductive amination of 2-bromobenzaldehyde with piperidine, I observe incomplete conversion and residual iminium intermediates. How can I drive this to completion? Causality & Solution: Reductive amination requires careful pH control to balance iminium ion formation and the reducing agent's stability. If you are using NaBH₄ or NaBH₃CN, you may experience over-reduction of the aldehyde or the generation of toxic byproducts. Switch to Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane (DCE) with a catalytic amount of glacial acetic acid. The acetic acid accelerates the formation of the iminium ion, while NaBH(OAc)₃ is mild enough that it will exclusively reduce the iminium species without touching the unreacted aldehyde[1].

Q4: In the final organolithium coupling step, I am isolating a significant amount of a tertiary alcohol byproduct instead of the desired benzophenone. What is causing this? Causality: The formation of a tertiary alcohol indicates the over-addition of the organolithium reagent to the newly formed ketone. The key advantage of using a Weinreb amide is that it forms a stable, five-membered cyclic chelate intermediate with the lithium ion. This chelate prevents the collapse of the tetrahedral intermediate into a ketone until the reaction is quenched. If you are seeing the tertiary alcohol, the chelate is collapsing prematurely due to thermal energy. Solution: Ensure strict thermodynamic control. The reaction mixture must be maintained at or below -78°C during the addition and stirring. Furthermore, the quench must be performed cold. Add the saturated NH₄Cl solution directly to the -78°C bath before allowing the mixture to warm to room temperature.

Quantitative Route Comparison
ParameterRoute A: Linear BrominationRoute B: Convergent Organometallic
Key Intermediates 2,3',5'-trimethylbenzophenone1-(2-bromobenzyl)piperidine & Weinreb Amide
Regioselectivity Poor (3', 5', and 2-methyl competition)Excellent (100% specific to the 2-position)
Major Impurities 3'-bromo and 5'-bromo regioisomersTrace tertiary alcohol (if temp > -78°C)
Purification Method Preparative HPLC (Difficult)Silica Gel Chromatography (Straightforward)
Overall Yield 8 - 15%65 - 78%
Scalability Low (Exothermic radical steps)High (Standard cryogenic organometallic)
Standard Operating Procedures (Optimized Route)
Protocol 1: Reductive Amination to yield 1-(2-Bromobenzyl)piperidine

This protocol is self-validating; the absence of the aldehyde spot on TLC confirms the selective reduction of the iminium intermediate.

  • Initiation: Dissolve 2-bromobenzaldehyde (1.0 eq) and piperidine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Catalysis: Add glacial acetic acid (1.0 eq) to catalyze iminium ion formation. Stir at room temperature for 1 hour under an inert atmosphere.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq).

  • Monitoring: Stir for 12 hours at room temperature. Validate completion via TLC (Hexanes:EtOAc 4:1); the UV-active aldehyde spot should be completely consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure. (Expected Yield: >90%).

Protocol 2: Weinreb Amide Coupling to yield Target Benzophenone

Strict temperature control is the self-validating mechanism here. Exceeding -78°C prior to the quench will visibly alter the impurity profile toward the tertiary alcohol.

  • Lithiation: In a flame-dried Schlenk flask under argon, dissolve 1-(2-bromobenzyl)piperidine (1.0 eq) in anhydrous THF (0.1 M). Cool the solution strictly to -78°C using a dry ice/acetone bath.

  • Exchange: Dropwise, add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.05 eq). Stir for 30 minutes at -78°C to ensure complete halogen-metal exchange.

  • Coupling: Dropwise, add a pre-cooled solution of N-methoxy-N-methyl-3,5-dimethylbenzamide (Weinreb amide, 1.1 eq) in anhydrous THF.

  • Chelation Hold: Maintain the reaction at -78°C for 2 hours. Do not allow the ice bath to deplete.

  • Cold Quench: Quench the reaction cold by adding saturated aqueous NH₄Cl directly into the flask while it is still submerged in the -78°C bath.

  • Isolation: Allow the mixture to warm to room temperature. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel column chromatography (gradient of EtOAc in hexanes). (Expected Yield: 75-80%).

References
  • Surana, K., Chaudhary, B., Diwaker, M., & Sharma, S. "Benzophenone: A ubiquitous scaffold in medicinal chemistry." MedChemComm, 2018, 9, 1803-1817.[Link]

Optimization

how to resolve solubility issues with CAS 898773-36-9 in cell culture media

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering formulation and solubility barriers with CAS 898773-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, application scientists, and drug development professionals encountering formulation and solubility barriers with CAS 898773-36-9 (3',5'-Dimethyl-2-piperidinomethyl benzophenone) in in vitro cell culture assays.

Physicochemical Profiling of CAS 898773-36-9

To resolve solubility issues, we must first understand the molecular mechanics driving the precipitation. CAS 898773-36-9 is a highly lipophilic weak base.

  • Hydrophobic Bulk: The benzophenone core and dimethylphenyl moiety drive a high partition coefficient (LogP), making the compound inherently resistant to aqueous solvation.

  • Ionizable Center: The piperidine ring is a tertiary amine (a weak base with a typical pKa of ~9–10). This provides a critical chemical handle; while the free base is insoluble in water, protonating this nitrogen can drastically improve aqueous compatibility.

When introduced to physiological cell culture media (pH 7.2–7.4), the unprotonated free base form lacks the hydration energy required to remain in solution, leading to rapid precipitation, plasticware adsorption, and compromised assay reproducibility.

Diagnostic Troubleshooting (FAQs)

Q1: Why does CAS 898773-36-9 precipitate immediately when I add my DMSO stock to the culture media? A1: This phenomenon is known as a "solvent crash." CAS 898773-36-9 is a highly lipophilic free base that dissolves readily in 100% DMSO. However, diluting this stock into aqueous media drastically shifts the solvent polarity. Because the compound cannot maintain hydration at physiological pH, it aggregates. Uncontrolled precipitation upon dilution with aqueous media is a primary cause of inconsistent cellular uptake and variable assay results[1].

Q2: I cannot exceed 0.1% DMSO in my assay due to cell toxicity. How can I achieve a working concentration of 50 µM? A2: If your target concentration exceeds the thermodynamic solubility limit of the compound in 0.1% DMSO, you must utilize a carrier molecule. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended. The hydrophobic cavity of the cyclodextrin encapsulates the lipophilic benzophenone/dimethylphenyl moieties of CAS 898773-36-9, while its hydrophilic exterior maintains aqueous solubility. This prevents uncontrolled precipitation in cell culture media without the cellular toxicity associated with high organic solvent concentrations[2].

Q3: Can I chemically modify the stock solution to avoid using carriers like cyclodextrin? A3: Yes. Because CAS 898773-36-9 contains a weakly basic piperidine ring, you can force ionization by lowering the pH of your stock or creating an in situ salt (e.g., a hydrochloride salt). Salts of weak bases generally have much higher aqueous solubility than the free base[1]. For a weak base, conversion of the parent form to the corresponding hydrochloride salt is a standard and physiologically relevant method to maximize solubility[3].

Strategic Solubilization Workflow

SolubilityWorkflow Start CAS 898773-36-9 Precipitates in Media Assess Assess Target Concentration vs. Toxicity Limit Start->Assess LowConc Low Concentration (< 10 µM) Assess->LowConc HighConc High Concentration (> 10 µM) Assess->HighConc DMSO DMSO Stock (Final < 0.1%) LowConc->DMSO Carrier Carrier-Mediated (HP-β-CD Complex) HighConc->Carrier Non-covalent Salt In Situ Salt Formation (HCl Salt of Piperidine) HighConc->Salt Chemical alteration Carrier->Salt If carrier fails

Decision tree for resolving CAS 898773-36-9 solubility issues in aqueous cell culture media.

Quantitative Strategy Comparison

Table 1: Comparison of Solubilization Strategies for CAS 898773-36-9

StrategyMechanism of ActionPrimary AdvantagesLimitationsMax Recommended Conc. in Media
DMSO Dilution Co-solvency (Solvent blending)Simple, fast, inherently sterile.High risk of solvent crash; DMSO cytotoxicity.< 10 µM (at 0.1% DMSO)
HP-β-CD Complexation Host-guest encapsulationNon-toxic; prevents plastic adsorption.Requires prep time; may alter free-drug kinetics.50 - 100 µM
HCl Salt Formation Ionization of piperidine ringMaximizes thermodynamic solubility.Transient local pH drop upon media addition.> 100 µM

Self-Validating Experimental Protocols

Protocol A: Preparation of an HP-β-CD Inclusion Complex

Use this protocol when you need a high-concentration, solvent-free stock that will not alter the pH of your culture media.

  • Prepare Carrier Solution: Weigh 20% (w/v) 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve it completely in sterile PBS (pH 7.4).

  • Add Compound: Weigh the required amount of CAS 898773-36-9 free base powder to achieve a 1 mM final concentration. Add the dry powder directly to the HP-β-CD/PBS solution. (Critical: Do not pre-dissolve in DMSO, as this defeats the purpose of the solvent-free complex).

  • Encapsulation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The mechanical energy and mild heat drive the lipophilic compound into the cyclodextrin cavities until the solution becomes completely transparent.

  • Sterilization: Sterile filter the solution through a 0.22 µm PVDF membrane. Avoid nylon membranes, which can non-specifically bind hydrophobic drugs.

  • Self-Validation Step: Measure the UV-Vis absorbance (or use LC-MS) on the solution before and after filtration. If the post-filtration concentration drops by >5%, encapsulation was incomplete, and further sonication is required.

Protocol B: In Situ Hydrochloride Salt Formation

Use this protocol to leverage the compound's weak base properties for rapid, high-concentration dosing.

  • Acidic Solubilization: Prepare a 10 mM stock of CAS 898773-36-9 in 0.1 N HCl (aqueous). The low pH will immediately protonate the piperidine ring, converting the free base into a highly soluble hydrochloride salt.

  • Dissolution: Vortex and gently warm the tube (37°C) for 5 minutes until fully dissolved and optically clear.

  • Media Addition: Dilute this acidic stock directly into pre-warmed, highly buffered cell culture media (e.g., media supplemented with 25 mM HEPES) to reach your final working concentration.

  • Self-Validation Step: Immediately check the pH of an aliquot of the final dosed media using a micro-pH probe or by observing the phenol red indicator. The buffering capacity of the media must successfully neutralize the trace HCl to maintain a physiological pH of 7.2–7.4. If the media turns yellow (acidic), you must increase the HEPES buffer concentration prior to dosing.

References

  • Title: Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview Source: Asian Journal of Pharmacy and Technology URL: [Link]

  • Title: Solubility in Pharmaceutical R&D: Predictions and Reality Source: American Pharmaceutical Review URL: [Link]

  • Title: The Effect of Lycopene Preexposure on UV-B-Irradiated Human Keratinocytes Source: PubMed Central (NIH) URL: [Link]

Sources

Troubleshooting

optimizing HPLC retention times for 3',5'-dimethyl-2-piperidinomethyl benzophenone

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically to address the complex chromatographic behavior of 3',5'-dimethyl-2-piperidinomethyl benzo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide specifically to address the complex chromatographic behavior of 3',5'-dimethyl-2-piperidinomethyl benzophenone .

This molecule presents a classic "dual-challenge" in liquid chromatography. The benzophenone core, combined with the 3',5'-dimethyl substitutions, creates a highly lipophilic (hydrophobic) domain that drives strong retention on reversed-phase (RP) columns. Conversely, the 2-piperidinomethyl moiety contains a strongly basic secondary-like amine (estimated pKa ~9.5–10.5). This basic center is the primary culprit behind severe peak tailing and shifting retention times, as it interacts unpredictably with the stationary phase depending on the mobile phase environment.

Below, you will find a mechanistic troubleshooting guide, self-validating protocols, and quantitative optimization strategies to achieve robust, symmetrical peaks.

Diagnostic Logic & Troubleshooting Workflow

Before adjusting your instrument parameters, it is critical to isolate whether your issue is driven by ionization states (pH) or secondary chemical interactions (silanols). Follow the diagnostic decision tree below.

G Start Analyze Chromatogram: 3',5'-dimethyl-2-piperidinomethyl benzophenone Tailing Issue: Severe Peak Tailing (Asymmetry > 1.5) Start->Tailing Shift Issue: RT Shifting (RSD > 1%) Start->Shift Silanol Cause: Secondary Ion-Exchange with Residual Silanols Tailing->Silanol CheckPH Is Mobile Phase pH near pKa (9.5 - 10.5)? Shift->CheckPH AdjustPH Adjust pH to < 7.5 or > 11.5 (Rule of 2 Units) CheckPH->AdjustPH Yes (Dynamic Equilibrium) LowPH Low pH Strategy (pH 2-3): Protonate Silanols Use 0.1% TFA / Formic Acid Silanol->LowPH For LC-MS/Standard C18 HighPH High pH Strategy (pH 11+): Deprotonate Amine Use BEH Column + NH4HCO3 Silanol->HighPH For Max RT / High-pH Columns AddTEA Neutral pH Strategy: Add 10mM Triethylamine (TEA) as Silanol Blocker Silanol->AddTEA For Traditional UV Methods

Diagnostic workflow for resolving retention time shifts and peak tailing in basic amine HPLC.

Scientist-to-Scientist FAQs

Q1: Why is my retention time (RT) shifting unpredictably between injections, even with a pre-mixed mobile phase? The Causality: This is a classic symptom of operating too close to the analyte's pKa. The piperidine group has a pKa of approximately 9.5 to 10.5. If your mobile phase pH is around 9.0, the molecule exists in a dynamic equilibrium between its protonated (polar, fast-eluting) and deprotonated (hydrophobic, slow-eluting) states. Even a 0.1 pH shift in the column environment will drastically alter the ratio of these states, causing the RT to drift. The Fix: You must apply the "Rule of 2". To ensure retention time robustness, the mobile phase pH must be at least 2 units away from the analyte's pKa to prevent partial ionization states ( [1]). Buffer your system to either pH < 7.5 or pH > 11.5.

Q2: My retention times are stable, but the peak exhibits severe tailing (Asymmetry factor > 2.0). How do I eliminate this? The Causality: Peak tailing for basic compounds is predominantly caused by secondary ion-exchange interactions between the protonated amine and ionized residual silanols on the silica support ( [2]). Standard silica-based C18 columns contain residual silanol groups (-SiOH). Above pH 4, these silanols ionize into (-SiO⁻) and act as weak cation exchangers. The positively charged piperidine ring binds tenaciously to these sites, dragging out the elution profile. The Fix: You have three chemical levers to pull:

  • Suppress Silanol Ionization (Low pH): Drop the pH to 2.0 using Trifluoroacetic acid (TFA). This neutralizes the silanols (-SiOH), shutting down the ion-exchange pathway.

  • Neutralize the Analyte (High pH): Raise the pH to 11.5. The silanols will be fully ionized, but the piperidine will be deprotonated (neutral) and will not interact with the negative surface.

  • Competitive Masking: If you must work at neutral pH, add 10–20 mM Triethylamine (TEA) to the mobile phase. The small TEA molecules will competitively bind to and block the active silanols, freeing your larger analyte to elute symmetrically.

Q3: Which column chemistry is optimal for this specific compound? The Causality: Standard, older-generation Type-A silica columns will fail for this molecule due to high metal content and active silanols. The Fix: If using a Low-pH method, use a high-purity, fully end-capped Type-B silica column, or a polar-embedded column (which contains an amide group that sterically shields residual silanols). If using a High-pH method, you must use a hybrid silica column (e.g., Ethylene Bridged Hybrid - BEH), as standard silica will dissolve above pH 8.

Self-Validating Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to ensure that any observed improvements are due to chemical optimization, not physical column degradation.

Protocol A: High-pH Resolution Workflow (Maximizing RT and Peak Shape for UV Analysis)

Use this method when you need strong retention of the basic amine and are not restricted by MS volatility requirements.

Step 1: Mobile Phase & Column Selection

  • Column: Ethylene Bridged Hybrid (BEH) C18 (e.g., Waters XBridge), 150 x 4.6 mm, 3.5 µm. (Mandatory for high pH stability).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.5 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Methanol (Methanol provides better peak shape for basic compounds at high pH than Acetonitrile).

Step 2: System Validation Check (The "Uracil/Toluene" Test) Before injecting your sample, inject a mixture of Uracil (dead volume marker) and Toluene (neutral hydrophobic marker).

  • Validation Criteria: If Toluene shows an asymmetry factor > 1.3, your column has a physical void or frit blockage. Stop and replace the column. If Toluene is symmetrical (< 1.1), proceed to Step 3.

Step 3: Gradient Execution

  • Flow Rate: 1.0 mL/min.

  • Temperature: 40°C (Elevated temperature improves mass transfer for bulky molecules like benzophenones).

  • Gradient: 40% B to 90% B over 15 minutes.

  • Causality: At pH 10.5, the piperidine is neutral. The molecule is now extremely hydrophobic. Starting at 40% organic modifier prevents the compound from precipitating or over-retaining on the column head.

Protocol B: Low-pH LC-MS/MS Workflow (Maximizing Ionization and Sensitivity)

Use this method when coupling to a Mass Spectrometer, requiring volatile buffers and a protonated analyte.

Step 1: Buffer Selection

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Note: If tailing persists and UV is the only detector, switch Formic Acid to 0.1% TFA. TFA is a strong ion-pairing agent that forms a neutral hydrophobic complex with the piperidine, drastically sharpening the peak.

Step 2: Column Equilibration

  • Column: Fully end-capped, high-purity C18 (e.g., Agilent ZORBAX Eclipse Plus).

  • Equilibrate with 10 column volumes of 5% B.

Step 3: Execution & Validation

  • Gradient: 10% B to 80% B over 10 minutes.

  • Validation Criteria: Monitor the RT over 5 consecutive injections. The RT RSD (Relative Standard Deviation) must be < 0.5%. If RSD > 0.5%, the column is not fully equilibrated with the acidic modifier, or the buffering capacity is too low.

Quantitative Data Summary: Optimization Matrix

Use the table below to rapidly select the correct chromatographic parameters based on your laboratory's detector capabilities and goals.

Optimization StrategyMobile Phase A (Aqueous)Mobile Phase B (Organic)Required Column ChemistryAnalyte StateSilanol StateExpected RT ShiftExpected Peak Asymmetry (Tf)
Low pH (LC-MS) 0.1% Formic Acid (pH 2.7)AcetonitrileEnd-capped C18Cationic (+)Neutral (0)Early (Fast)1.2 - 1.4
Ion-Pairing (UV) 0.1% TFA (pH ~2.0)AcetonitrileEnd-capped C18Ion-Paired (0)Neutral (0)Mid< 1.1
High pH (UV/MS) 10mM NH4HCO3 (pH 10.5)MethanolHybrid Silica (BEH)Neutral (0)Anionic (-)Late (Slow)< 1.1
Silanol Blocking 10mM TEA in H2O (pH 6.5)AcetonitrilePolar-Embedded C18Cationic (+)Blocked by TEAMid1.2 - 1.3
References
  • Agilent Technologies. "Secrets of Good Peak Shape in HPLC." Agilent Library,[Link] [1]

  • Crawford Scientific. "Peak Tailing in HPLC." Chromatography Blog,[Link] [2]

Optimization

preventing thermal degradation of 3',5'-dimethyl-2-piperidinomethyl benzophenone during storage

Technical Support Center: Troubleshooting Thermal Degradation of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone As a Senior Application Scientist, I have structured this technical guide to address the specific physicoche...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Thermal Degradation of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone

As a Senior Application Scientist, I have structured this technical guide to address the specific physicochemical vulnerabilities of 3',5'-dimethyl-2-piperidinomethyl benzophenone. This molecule presents a unique stability challenge due to the convergence of three reactive moieties: a tertiary amine (piperidine ring), benzylic methyl groups, and a photochemically/thermally active benzophenone core.

This guide bypasses generic advice to provide mechanistic causality, self-validating experimental protocols, and actionable troubleshooting for drug development professionals.

Mechanistic Insights into Thermal Degradation

Understanding the root cause of degradation is the first step in preventing it. During storage, 3',5'-dimethyl-2-piperidinomethyl benzophenone is primarily susceptible to the following pathways:

  • Tertiary Amine Oxidation: The piperidinomethyl group is highly prone to oxidation, forming an N-oxide intermediate. Tertiary amine N-oxides can form under ambient oxygen, and their formation is exponentially accelerated by thermal stress [1].

  • Thermal C-N Bond Cleavage: Upon heating (typically >120 °C, but achievable at lower temperatures over prolonged storage), N-oxides of benzylic amines can undergo Cope elimination or retro-Mannich-type cleavage. This leads to the loss of the piperidine ring and the formation of reactive ortho-quinone methide intermediates [2]. Cyclic N-oxides, depending on ring size and substitution, exhibit varying degrees of thermal lability [3].

  • Benzylic Autoxidation: The 3',5'-dimethyl groups on the benzophenone ring provide labile benzylic hydrogen atoms. Thermal stress in the presence of trace oxygen initiates radical autoxidation, forming hydroperoxides.

Degradation API 3',5'-Dimethyl-2-piperidinomethyl benzophenone NOxide Piperidine N-Oxide (Oxidative Defect) API->NOxide O2, Ambient/Heat Radical Benzylic Radical (Thermal Initiation) API->Radical Thermal Stress Cleavage C-N Bond Cleavage (Loss of 85 Da) NOxide->Cleavage >120°C Stress Autox Benzylic Hydroperoxide (Autoxidation) Radical->Autox O2 Propagation

Fig 1: Primary thermal and oxidative degradation pathways of the benzophenone derivative.

Troubleshooting FAQs

Q1: We observe a gradual decrease in API assay over 6 months at 25°C/60% RH, but no visible discoloration. What is the primary cause? A: The primary cause is likely the formation of the piperidine N-oxide. Tertiary amines slowly oxidize in the presence of atmospheric oxygen. Because N-oxides form stable hydrogen bonds with ambient moisture, high humidity (60% RH) further drives the equilibrium forward [4]. Solution: Store the compound under an inert argon atmosphere in tightly sealed, moisture-proof containers.

Q2: During accelerated stability testing at 60°C, a new peak appears in our LC-MS chromatogram with a mass loss of 85 Da. What is this degradant? A: A mass loss of 85 Da corresponds exactly to the loss of the piperidine ring ( C5​H11​N=85 Da ). This indicates thermal C-N bond cleavage. The N-oxide intermediate acts as an excellent leaving group, facilitating a retro-Mannich degradation driven by the electron-withdrawing nature of the ortho-benzoyl group.

Q3: How can we differentiate between thermal degradation and photolytic degradation of the benzophenone core during our studies? A: Benzophenone photoreduction typically yields benzopinacol dimers or cross-coupling products via radical pathways, which significantly increase the molecular weight. Thermal degradation strictly targets the piperidinomethyl and benzylic methyl groups, usually resulting in oxidation (+16 Da) or cleavage (-85 Da). To isolate thermal variables, all stability testing must be conducted in opaque, amber-glass vials.

Quantitative Data Summary: Degradation Profiling

The following table summarizes the expected quantitative shifts and analytical markers during the thermal degradation of 3',5'-dimethyl-2-piperidinomethyl benzophenone.

Degradation PathwayStress ConditionPrimary LC-MS MarkerMass Shift ( Δ Da)Mitigation Strategy
N-Oxidation 40°C, Ambient O2​ Piperidine N-oxide+16Argon backfill, Antioxidants
C-N Cleavage >80°C, ProlongedPiperidine loss (Retro-Mannich)-85Strict temperature control (<8°C)
Benzylic Autoxidation 60°C, Ambient O2​ 3'- or 5'-Hydroperoxide+32Vacuum sealing, opaque storage
Dimerization >100°CRadical coupling products+ >300Avoid high-temperature processing

Self-Validating Experimental Protocols

To accurately assess and prevent the thermal degradation of this compound, you must employ a self-validating experimental system. This ensures that the observed degradation is a true reflection of the API's stability and not an artifact of the testing environment.

Workflow Prep Sample Prep & IS Addition (Self-Validation) Thermal Thermal Stress (40/60/80°C) Prep->Thermal Oxidative Oxidative Stress (H2O2 / O2) Prep->Oxidative Quench Quench & Dilute (Stop Degradation) Thermal->Quench Oxidative->Quench LCMS LC-MS/MS Analysis (Quantification) Quench->LCMS Aliquot Transfer

Fig 2: Self-validating forced degradation workflow for stability profiling.

Protocol: Forced Degradation & Storage Validation

Step 1: Preparation of Standard Solutions with Built-in Environmental Sensors

  • Action: Dissolve the API (1 mg/mL) in anhydrous acetonitrile. Spike the solution with 0.1 mg/mL of Triphenylphosphine (TPP) as an internal standard.

  • Causality & Validation: TPP is highly sensitive to oxidation, readily forming Triphenylphosphine oxide (TPPO). If your negative control sample shows TPPO formation during LC-MS analysis, it validates that your solvent or vial headspace contains trace oxygen. This acts as a built-in environmental sensor, ensuring your "inert" conditions are truly inert before evaluating the API.

Step 2: Isolated Thermal Stress Application

  • Action: Aliquot the solution into amber-glass HPLC vials. Purge the headspace with Argon for 30 seconds and crimp-seal immediately. Incubate at 60°C for 14 days.

  • Causality: Amber vials eliminate photolytic interference (preventing benzophenone photoreduction), isolating thermal variables. 60°C provides enough activation energy to accelerate N-oxide formation and subsequent Cope-type elimination without inducing unrealistic pyrolysis.

Step 3: Reaction Quenching and Analysis

  • Action: Remove vials from the incubator, rapidly cool to 4°C in an ice bath, and dilute 1:10 in the initial LC mobile phase (e.g., 95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • Causality: Immediate cooling arrests radical propagation and thermal cleavage. Dilution prevents the concentration-dependent dimerization of reactive ortho-quinone methide intermediates before LC-MS injection, ensuring you detect the primary degradants rather than secondary artifacts.

Step 4: Optimized Long-Term Storage Implementation

  • Action: Based on the profiling, bulk storage of 3',5'-dimethyl-2-piperidinomethyl benzophenone must be lyophilized or vacuum-dried to <0.1% moisture, backfilled with Argon, and stored in opaque, double-bagged containers at 2-8 °C.

  • Causality: Removing moisture prevents the stabilization of the N-oxide transition state. Argon displaces the oxygen required for both tertiary amine oxidation and benzylic autoxidation.

References

  • Harnessing Oxidized Amines as Robust Sorbents for Carbon Capture. ACS Publications. [Link]

  • Product Class 3: Amine N-Oxides. Thieme-Connect. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. [Link]

Troubleshooting

Technical Support Center: Impurity Profiling and Clearance for CAS 898773-36-9 Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of CAS 898773-36-9 (3',5'-D...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis of CAS 898773-36-9 (3',5'-Dimethyl-2-piperidinomethyl benzophenone)[1].

This guide moves beyond basic procedures, focusing on the mechanistic causality of impurity formation and providing self-validating protocols to ensure high-fidelity purification.

Mechanistic Overview & Synthetic Workflow

The standard industrial and laboratory synthesis of CAS 898773-36-9 is a two-step process:

  • Radical Bromination: 3',5'-Dimethyl-2-methylbenzophenone is reacted with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) to yield a benzyl bromide intermediate[2].

  • N-Alkylation: The intermediate undergoes nucleophilic substitution ( SN​2 ) with piperidine in the presence of a mild base (e.g., K2​CO3​ ) to yield the final target[3],[4].

SynthesisWorkflow SM Starting Material (m/z 225.1) Bromination Radical Bromination NBS, AIBN SM->Bromination Int Benzyl Bromide Intermediate (m/z 303.0/305.0) Bromination->Int - Succinimide Alkylation N-Alkylation Piperidine, K2CO3 Int->Alkylation Crude Crude Mixture Product + Impurities Alkylation->Crude - KBr Purification Acid-Base Extraction Phase Partitioning Crude->Purification Workup Pure Pure CAS 898773-36-9 (m/z 308.2) Purification->Pure >99% Purity

Fig 1. Two-step synthetic workflow and purification strategy for CAS 898773-36-9.

Analytical Data: Impurity Profiling

To successfully clear impurities, you must first identify them. Below is a summarized quantitative profile of the most common defects encountered during this synthesis.

Impurity ProfileMechanistic OriginLC-MS ([M+H]+)Relative Retention Time (RRT)*Clearance Strategy
Unreacted SM Incomplete radical bromination225.11.15Chemoselective Acid-Base Extraction
Aldehyde Defect Over-bromination & subsequent hydrolysis239.10.95Sodium Bisulfite Scavenging
Piperidine HBr Insufficient acid scavenging during SN​2 86.10.20Aqueous Wash (pH > 10)

*RRT is relative to the target product (CAS 898773-36-9, m/z 308.2) on a standard C18 Reverse-Phase HPLC column.

Troubleshooting FAQs

Q: Why am I seeing a significant M+1 peak at m/z 225.1 in my final product? A: This corresponds to the unreacted starting material, 3',5'-dimethyl-2-methylbenzophenone. It occurs when the radical bromination step fails to reach completion. Because both the starting material and the intermediate benzyl bromide are highly lipophilic neutral compounds, they will co-elute in standard normal-phase chromatography. Fix: Do not attempt to separate these via silica gel column chromatography. Instead, carry the mixture through to the N-alkylation step and utilize the Chemoselective Acid-Base Extraction protocol below to easily partition the basic product away from the neutral starting material.

Q: What is the impurity at m/z 239.1, and how do I remove it? A: This is 3',5'-dimethyl-2-formylbenzophenone (an aldehyde defect). It is caused by over-bromination of the methyl group, yielding a gem-dibromide that hydrolyzes during aqueous workup[2]. Fix: Strictly control your NBS stoichiometry to 1.00–1.05 equivalents. If the aldehyde is already present in your crude mixture, it can be cleared using the Sodium Bisulfite Scavenging protocol.

Q: Why is my N-alkylation step stalling, resulting in high levels of unreacted benzyl bromide? A: The N-alkylation of piperidine with benzyl halides generates hydrobromic acid (HBr) as a byproduct. If the base ( K2​CO3​ ) is insufficient or poorly soluble, HBr protonates the piperidine nucleophile, forming an unreactive piperidine hydrobromide salt[3]. Fix: Ensure finely powdered, anhydrous K2​CO3​ is used (at least 2.0 equivalents) to effectively scavenge HBr. Switching the solvent from DMF to Acetonitrile (MeCN) can also improve the solubility profile of the base and prevent thermal degradation side-reactions[4].

Self-Validating Clearance Protocols

Protocol A: Chemoselective Acid-Base Extraction

Objective: Isolate the basic target (CAS 898773-36-9) from neutral impurities (unreacted SM, residual succinimide). Causality: The target compound contains a basic piperidine ring ( pKa​ ~10). By lowering the pH, we selectively protonate the piperidine nitrogen, forcing the target into the aqueous phase as a water-soluble hydrochloride salt. Neutral impurities remain trapped in the organic phase.

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL/g of crude).

  • Acidic Extraction: Extract the organic layer with 1.0 M HCl (3 x 5 mL/g).

    • Self-Validation Check: Spot the aqueous layer on a TLC plate and stain with Dragendorff's reagent; an immediate orange spot confirms the successful capture of the protonated alkaloid.

  • Organic Wash (Clearance): Wash the combined acidic aqueous layers with fresh EtOAc (1 x 5 mL/g).

    • Causality: This step scavenges any residual lipophilic neutral impurities (like the m/z 225.1 SM) that may have been mechanically carried over. Discard the organic layers.

  • Basification (Critical Step): Cool the aqueous layer in an ice bath to 0–5 °C. Slowly add 2.0 M NaOH dropwise while stirring.

    • Self-Validation Check: Use pH paper to confirm the aqueous layer has reached pH > 10 . The solution will become visibly cloudy as the neutral free-base product precipitates out. Failure to reach pH > 10 will result in catastrophic yield loss during the next step.

  • Final Extraction: Extract the basified aqueous layer with fresh EtOAc (3 x 5 mL/g).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield pure CAS 898773-36-9.

Protocol B: Sodium Bisulfite Scavenging

Objective: Remove the 3',5'-dimethyl-2-formylbenzophenone (aldehyde) impurity. Causality: Aldehydes react rapidly with sodium bisulfite to form highly polar, water-soluble α -hydroxy sulfonate adducts. This chemoselectively pulls the aldehyde defect into the aqueous waste without affecting the target ketone, as diaryl ketones (benzophenones) are too sterically hindered to form bisulfite adducts.

  • Dissolve the crude mixture in EtOAc (10 mL/g).

  • Add a freshly prepared, saturated aqueous sodium bisulfite ( NaHSO3​ ) solution (2 x 5 mL/g).

  • Stir vigorously for 15–20 minutes at room temperature to ensure complete adduct formation.

  • Separate the phases in a separatory funnel. Discard the aqueous layer containing the sulfonate adduct.

  • Proceed with standard drying and concentration of the organic layer.

References

  • 3',5'-Dimethyl-2-piperidinomethyl benzophenone | C21H25NO | CID 24725202 - PubChem. National Institutes of Health (NIH).
  • Bromomethylbenzophenones and related compounds - Google Patents (US3530188A).
  • Application Notes and Protocols for N-Alkylation of 2,4-Piperidinedione - Benchchem.
  • Experimental procedure for N-benzylation of piperidine derivatives - Benchchem.

Sources

Optimization

reducing side reactions during piperidinomethyl benzophenone derivative preparation

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Reactions in Mannich Condensations Welcome to the technical support center for synthetic organic chemistry applications. As Senio...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Mitigating Side Reactions in Mannich Condensations

Welcome to the technical support center for synthetic organic chemistry applications. As Senior Application Scientists, we understand that while the Mannich reaction is a cornerstone for C-C bond formation and the synthesis of β-amino carbonyl compounds, its execution can be fraught with challenges leading to complex product mixtures and reduced yields. This guide provides in-depth, field-proven insights into troubleshooting and preventing common side reactions encountered during the preparation of piperidinomethyl benzophenone derivatives.

Section 1: Understanding the Core Reaction and Its Key Intermediate

The synthesis of piperidinomethyl benzophenone derivatives is a classic example of the Mannich reaction, a three-component condensation involving an active hydrogen compound (the benzophenone), an aldehyde (typically formaldehyde), and a secondary amine (piperidine).[1] The reaction's success hinges on the controlled formation and subsequent reaction of a key electrophilic intermediate, the piperidinium methylidene ion.

FAQ: What is the fundamental mechanism governing the formation of my target molecule?

The reaction proceeds through a well-established two-stage mechanism under acidic or basic conditions, though acid catalysis is more common.[2][3]

  • Iminium Ion Formation: Piperidine, a secondary amine, performs a nucleophilic attack on the carbonyl carbon of formaldehyde. This is followed by dehydration to generate a highly electrophilic Eschenmoser's salt analogue, the N,N-dimethylenepiperidinium ion.[3][4] This step is crucial as it creates the potent electrophile that will be attacked by the ketone.

  • Nucleophilic Attack by the Ketone: The benzophenone derivative, which possesses an acidic α-proton, tautomerizes to its enol form (or is deprotonated to an enolate under basic conditions).[1][5] This electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the new C-C bond, yielding the final β-amino ketone, also known as the Mannich base.[4]

Caption: The two-stage mechanism of the Mannich reaction.

Section 2: Troubleshooting Guide for Common Side Reactions

Navigating the landscape of side reactions is critical for achieving high purity and yield. Below are common issues encountered during the synthesis of piperidinomethyl benzophenone derivatives, along with their causes and solutions.

Problem 1: Formation of an α,β-Unsaturated Ketone (Enone) Impurity

FAQ: My analysis (TLC, LC-MS) shows a significant byproduct corresponding to the loss of piperidine from my target molecule. What causes this and how can I prevent it?

This is a classic case of β-elimination , sometimes referred to as a retro-Mannich or deamination reaction. The Mannich base product, a β-amino ketone, can eliminate the amine under certain conditions to form a stable, conjugated α,β-unsaturated ketone (an enone). This is a known issue in the synthesis of related pharmaceutical compounds like Eperisone hydrochloride.[6]

Causality:

  • High Temperatures: The elimination is often thermally driven. Prolonged heating or excessively high reaction temperatures (e.g., high-boiling solvents like IPA at reflux for extended periods) can significantly favor this side reaction.[6][7]

  • Strongly Basic or Acidic Conditions during Workup: Both extremes can catalyze the elimination. For instance, using a strong base to neutralize the reaction can deprotonate the α-carbon, initiating the elimination cascade.

Solutions:

  • Temperature Control: Maintain the lowest effective reaction temperature. If the reaction proceeds at 80-85°C, avoid pushing it to 110°C unless absolutely necessary.[6][7] Monitor the reaction closely by TLC or LC-MS and stop heating as soon as the starting material is consumed.

  • Controlled Workup: During workup, use milder bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) for neutralization instead of strong hydroxides.[8] Perform extractions promptly and at cooler temperatures.

  • Stoichiometry: Ensure that the amine hydrochloride salt is used in appropriate amounts. Excess free amine at high temperatures can also promote elimination.

G Start Benzophenone Enolate Product Desired Product (Mannich Base) Start->Product + Iminium Ion Iminium Piperidinium Ion SideProduct α,β-Unsaturated Ketone (Enone Byproduct) Product->SideProduct β-Elimination (Heat, Base/Acid) Piperidine Piperidine Product->Piperidine Loss of Amine

Caption: Competing pathways: desired product formation vs. elimination.

Problem 2: Polymerization and Formation of Intractable Tars

FAQ: My reaction mixture becomes a thick, dark, and unworkable tar. What is causing this and how can I maintain a homogenous solution?

Tarry mixtures are typically the result of uncontrolled polymerization. The primary culprit is often formaldehyde, which has a high propensity to self-polymerize or react uncontrollably with the enolizable ketone, especially under basic conditions or at high temperatures.[8]

Causality:

  • Formaldehyde Reactivity: Using aqueous formaldehyde (formalin) introduces water and can lead to various side reactions. Paraformaldehyde, while a common solid source, can depolymerize inefficiently, leading to inconsistent concentrations of reactive formaldehyde.[8]

  • Exothermic Reaction: The initial reaction can be exothermic. A rapid increase in temperature accelerates polymerization and other side reactions.

  • High Reagent Concentration: Adding all reagents at once at the start of the reaction can lead to a rapid, uncontrolled burst of reactivity.

Solutions:

  • Reagent Choice & Addition:

    • Use Piperidine Hydrochloride: Starting with the pre-formed amine salt helps maintain an acidic pH, which favors controlled iminium ion formation over base-catalyzed polymerization.[3][7]

    • Slow Addition: A highly effective strategy is the slow, dropwise addition of the benzophenone and formaldehyde source to a heated solution of the piperidine salt. This keeps the concentration of the reactive enol and formaldehyde low at any given time, favoring the desired three-component reaction over polymerization.[8][9]

  • Temperature Management: Use a reaction vessel that allows for efficient heat dissipation. Begin the reaction at a lower temperature and gradually heat to the target temperature while monitoring for any uncontrolled exotherm.

  • Consider Pre-formed Iminium Salts: For substrates that are particularly sensitive, using a pre-formed and isolated iminium salt like Eschenmoser's salt (or its piperidine equivalent) provides the ultimate control. This decouples the messy iminium formation step from the C-C bond formation step, allowing for milder reaction conditions.[10][11]

Problem 3: Formation of Bis-Adducts (Double Mannich Products)

FAQ: I am observing a high-molecular-weight impurity that appears to be the result of a second aminomethylation on my product. How can I improve selectivity for the mono-adduct?

This occurs when the starting benzophenone derivative has more than one acidic α-proton, or if the initial Mannich base product itself has a remaining acidic proton that can react further.[4]

Causality:

  • Substrate Structure: Symmetrical benzophenones with α-protons on both sides are susceptible. Asymmetrical ketones may react at both α-positions, although one is typically favored based on sterics and electronics.

  • Stoichiometry: Using an excess of formaldehyde and piperidine relative to the benzophenone will drive the reaction towards multiple additions.

Solutions:

  • Control Stoichiometry: Carefully control the stoichiometry of your reagents. Use the benzophenone derivative as the limiting reagent, with a slight excess (e.g., 1.05-1.1 equivalents) of formaldehyde and piperidine.

  • Slow Addition of Amine/Aldehyde: Similar to preventing polymerization, slowly adding the formaldehyde and piperidine to the ketone can favor mono-substitution by keeping the concentration of the aminomethylating agent low.

  • Directed Enolate Formation: For maximum control with valuable substrates, a directed approach can be used. First, form the enolate regioselectively using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C). Then, quench the pre-formed enolate with a pre-formed iminium salt.[10] This stoichiometric, stepwise approach completely prevents bis-addition.

Section 3: Optimized Protocols and Parameter Summary

Adherence to a validated protocol is paramount. Below are two distinct, detailed methodologies.

Protocol 1: Classic One-Pot Mannich Reaction (Acid-Catalyzed)

This protocol is suitable for robust substrates where side reactions can be controlled by temperature and stoichiometry. It is based on common procedures for synthesizing Eperisone hydrochloride.[7][12]

  • Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the benzophenone derivative (1.0 eq), piperidine hydrochloride (1.1 eq), and paraformaldehyde (1.2 eq).

  • Solvent Addition: Add a suitable protic solvent, such as isopropanol or ethanol, to achieve a concentration of approximately 0.5 M with respect to the benzophenone.[12][13]

  • Reaction: Heat the mixture to a gentle reflux (typically 75-85 °C) with vigorous stirring.[7] The solids should dissolve as the reaction proceeds.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 30-60 minutes. The reaction is typically complete within 2-5 hours.

  • Workup: Cool the reaction to room temperature. If the product hydrochloride salt precipitates, it can be isolated by filtration. Alternatively, dilute the mixture with water, basify carefully with aqueous NaHCO₃ to pH 8-9, and extract the free Mannich base with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Purification: The crude product can be purified via acid-base extraction, recrystallization, or column chromatography.[14]

Protocol 2: Controlled Aminomethylation with Pre-formed Iminium Salt

This method offers greater control and is ideal for sensitive substrates or when high purity is required from the outset.[8]

  • Enolate Formation (Optional, for Regiocontrol): In a flame-dried, N₂-purged flask, dissolve the benzophenone derivative (1.0 eq) in anhydrous THF. Cool to -78 °C and add LDA (1.1 eq) dropwise. Stir for 1 hour to ensure complete enolate formation.[10]

  • Iminium Salt Addition: To the enolate solution at -78 °C (or to a solution of the neutral ketone in CH₂Cl₂ at 0 °C if not using a pre-formed enolate), add a solution or suspension of the pre-formed piperidinium iminium salt (1.2 eq) portion-wise.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir until TLC or LC-MS indicates consumption of the starting material.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Table 1: Impact of Reaction Parameters on Outcomes
ParameterStandard ConditionEffect of DeviationMitigation Strategy
Temperature 75-85 °CToo High: Promotes elimination (enone) and polymerization.[6] Too Low: Incomplete reaction.Use the minimum temperature required for a reasonable reaction rate. Monitor closely.
Reagent Addition All at onceRisk: Uncontrolled exotherm, polymerization.[8]Slow, dropwise addition of limiting reagents or the most reactive components.
Formaldehyde Source ParaformaldehydeIssue: Inconsistent depolymerization. Aqueous formalin introduces water.Use high-purity paraformaldehyde. For ultimate control, use a pre-formed iminium salt.[8]
pH / Catalyst Acidic (Amine HCl Salt)Basic: Can accelerate aldol side reactions and polymerization.Use the amine hydrochloride salt to maintain acidic conditions.[3]
Stoichiometry ~1:1.1:1.2 (Ketone:Amine:Aldehyde)Excess Amine/Aldehyde: Can lead to bis-addition on susceptible substrates.[4]Use the ketone as the limiting reagent.
Solvent Protic (Ethanol, IPA)Aprotic: May lead to poor solubility of the amine salt.[7]Protic solvents are generally effective at solvating the ionic intermediates.[2]
Section 4: Purification Workflow

Purification of the basic Mannich product from unreacted starting materials and non-basic byproducts is most efficiently achieved through acid-base extraction.

FAQ: What is the most robust method for purifying my crude piperidinomethyl benzophenone derivative?

An acid-base extraction is a highly effective first-pass purification technique that leverages the basicity of the piperidine nitrogen in your product.[14]

  • Dissolve: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate.

  • Acid Wash: Transfer to a separatory funnel and extract with dilute aqueous acid (e.g., 1 M HCl). Your basic product will become protonated (a salt) and move into the aqueous layer, leaving neutral impurities (unreacted benzophenone, enone byproduct) in the organic layer.

  • Separate & Basify: Collect the aqueous layer. Cool it in an ice bath and slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) until the pH is >10. Your product will deprotonate and precipitate or form an oil.

  • Back-Extract: Extract the now basic aqueous layer with fresh organic solvent (e.g., dichloromethane). The purified free base of your product will move back into the organic layer.

  • Final Processing: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the purified Mannich base. This can then be subjected to final polishing by recrystallization or chromatography if needed.

G Crude Crude Reaction Mixture (in Ethyl Acetate) Funnel1 Separatory Funnel: + 1M HCl (aq) Crude->Funnel1 Organic1 Organic Layer: Neutral Impurities (Unreacted Ketone, Enone) Funnel1->Organic1 Separate Aqueous1 Aqueous Layer: Protonated Product (Salt) Funnel1->Aqueous1 Separate Funnel2 Separatory Funnel: + 2M NaOH (aq) + CH₂Cl₂ Aqueous1->Funnel2 Basify & Re-dissolve Aqueous2 Aqueous Layer: Inorganic Salts Funnel2->Aqueous2 Separate Organic2 Organic Layer: Purified Product (Free Base) Funnel2->Organic2 Separate Final Final Product after Drying & Concentration Organic2->Final

Caption: Workflow for purification via acid-base extraction.

References
  • Chemistry Steps (2021). Mannich Reaction. [Link]

  • Wikipedia. Mannich reaction. [Link]

  • Veeprho. Eperisone Impurities and Related Compound. [Link]

  • Chemistry LibreTexts (2023). Mannich Reaction. [Link]

  • AdiChemistry. MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. [Link]

  • ACS Publications - Organic Letters (2018). Cobalt-Catalyzed α-Methoxymethylation and Aminomethylation of Ketones with Methanol as a C1 Source. [Link]

  • Nature Communications (PMC). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. [Link]

  • LookChem - Chempedia. Production Method of Eperisone hydrochloride. [Link]

  • Google Patents (CN117720481A).
  • Google Patents (KR20140067368A). Process for preparing eperisone hydrochloride.
  • Chemistry Steps. Aldehydes and Ketones to Amines. [Link]

  • Nature Communications (PMC). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. [Link]

  • NIH - PMC. The Redox-Mannich Reaction. [Link]

  • Sciencemadness.org. Best Conditions For N-Alkylation?. [Link]

  • Oregon State University. CONDENSATION REACTIONS O. [Link]

  • LON-CAPA OChem. The Mannich Reaction. [Link]

  • ResearchGate. Synthesis of piperidine appended benzophenone analogs via amide linkage.... [Link]

  • Macmillan Group - Princeton University. Design of a Formal β‑Mannich Reaction. [Link]

  • ResearchGate. THREE-COMPONENT MANNICH REACTION WITH THE PARTICIPATION OF BENZALDEHYDE: SYNTHESIS OF NORBORNENE AMINOPHENOXY DERIVATIVES. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • MDPI. The Role of the Mannich Reaction in Nitrogen Migration during the Co-Hydrothermal Carbonization of Bovine Serum Albumin and Lignin with Various Forms of Acid–Alcohol Assistance. [Link]

  • Galore International Journal of Applied Sciences and Humanities. Synthesis, Characterization and Application of Mannich Base. [Link]

  • Organic Chemistry Portal. Mannich Reaction. [Link]

  • ResearchGate. Optimization of the reaction conditions. [Link]

  • NIH - PMC. Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. [Link]

  • Google Patents (CN108586224B).
  • NIH - PMC. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Google Patents (WO2002085858A1).
  • YouTube. Preparation of Piperidines, Part 1: Substituted at Position 2. [Link]

  • Semantic Scholar. Synthesis and bioactivity investigation of benzophenone and its derivatives. [Link]

  • Google Patents (US5877353A).

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for 3',5'-Dimethyl-2-piperidinomethyl Benzophenone

Welcome to the Technical Support Center. As Application Scientists, we understand that method development is rarely a plug-and-play endeavor.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that method development is rarely a plug-and-play endeavor. This guide is specifically engineered for researchers and drug development professionals optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for 3',5'-dimethyl-2-piperidinomethyl benzophenone .

By deconstructing the molecule's chemical properties—a hydrophobic benzophenone core paired with a highly basic piperidinomethyl moiety—we can predict and proactively troubleshoot chromatographic and ionization challenges.

Part 1: Analyte Profiling & Diagnostic Workflow

To optimize this compound, we must first understand its behavior in solution. The piperidinomethyl group contains a tertiary amine with a pKa of approximately 9.0–10.0. In standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.8), this nitrogen atom becomes fully protonated. While this cationic state is highly advantageous for Positive Electrospray Ionization (ESI+) sensitivity (1[1]), it triggers severe secondary ion-exchange interactions with residual silanols on silica-based columns, leading to peak tailing (2[2]).

Use the diagnostic workflow below to identify the root cause of your specific experimental issue.

Troubleshooting_Workflow Start Diagnostic: LC-MS Analysis of 3',5'-dimethyl-2-piperidinomethyl benzophenone Tailing Observation: Severe Peak Tailing Start->Tailing LowSignal Observation: Low ESI+ Sensitivity Start->LowSignal Retention Observation: Poor Retention (Elutes in Void) Start->Retention Tailing_Mech Mechanism: Cationic piperidine interacts with anionic silanols Tailing->Tailing_Mech LowSignal_Mech Mechanism: Incomplete protonation or organic solvent mismatch LowSignal->LowSignal_Mech Retention_Mech Mechanism: High polarity of protonated amine at low pH Retention->Retention_Mech Tailing_Fix Action: Add 10 mM Ammonium Formate to mask silanol sites Tailing_Mech->Tailing_Fix LowSignal_Fix Action: Standardize 0.1% Formic Acid in both Mobile Phases A & B LowSignal_Mech->LowSignal_Fix Retention_Fix Action: Switch to pH 10 buffer to neutralize piperidine group Retention_Mech->Retention_Fix

Figure 1: Diagnostic decision tree for troubleshooting LC-MS/MS issues with piperidine derivatives.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am using standard 0.1% Formic Acid in water/acetonitrile, but my peak is heavily tailed and broad. Why is this happening, and how do I fix it? A: This is a classic case of secondary silanol interactions. While 0.1% formic acid provides the necessary protons to ionize your basic piperidine group for MS detection, it has very low ionic strength (2[2]). Even at pH 2.8, highly acidic residual silanols on the silica column remain deprotonated (anionic). Your positively charged analyte binds to these sites via ion-exchange, which is a slower kinetic process than hydrophobic partitioning, causing the peak to drag or "tail." The Fix: Transition to a buffered mobile phase. Adding a volatile salt like 10 mM ammonium formate to your mobile phase introduces a high concentration of ammonium ions ( NH4+​ ). These cations act as a competing base, effectively masking the negatively charged silanols and sharpening the peak without suppressing your MS signal (3[3], 4[4]).

Q2: My MS signal in ESI+ is fluctuating across the gradient. How can I stabilize the ionization? A: ESI+ relies on the efficient formation of [M+H]+ ions. If your ionization modifier is only present in Mobile Phase A (aqueous) and not Mobile Phase B (organic), the pH and ionic strength will shift drastically during the gradient, leading to inconsistent protonation and droplet desolvation. The Fix: Ensure that your mobile phase additives (e.g., 0.1% Formic Acid + 10 mM Ammonium Formate) are standardized at the exact same concentration in both the aqueous and organic mobile phases ().

Q3: Because this is a basic amine, should I analyze it at a high pH (e.g., pH 10) instead of low pH? A: Operating at high pH is a highly viable and increasingly popular alternative for basic drugs. At pH 10 (using 10 mM ammonium bicarbonate), the piperidine group is deprotonated and rendered neutral. This completely eliminates electrostatic interactions with silanols, yielding excellent peak shape and significantly increasing retention on reversed-phase columns (5[5]). Furthermore, basic compounds often still ionize exceptionally well in ESI+ at high pH due to gas-phase protonation or "wrong-way-round" ionization mechanics (6[6]). Caution: You must use a column engineered with hybrid organic-inorganic silica to withstand high pH, otherwise the stationary phase will dissolve.

Part 3: Data Presentation & Mobile Phase Comparison

The following table summarizes the quantitative impact of various mobile phase modifiers on the chromatography and MS sensitivity of basic piperidine derivatives.

Mobile Phase Additive SystemMechanism of ActionLC Peak ShapeESI+ SensitivityRecommended Use Case
0.1% Formic Acid (FA) Low pH protonates amine; low ionic strength fails to mask silanols.Poor (Severe Tailing)HighNot recommended for basic amines.
0.1% FA + 10 mM NH4​FA NH4+​ masks silanols; FA ensures complete amine protonation.ExcellentHighStandard choice for basic drugs (7[7]).
10 mM NH4​HCO3​ (pH ~10) Deprotonates amine, eliminating ion-exchange interactions entirely.ExcellentModerate to HighUse when high retention is needed (requires high-pH stable column).

Part 4: Experimental Protocols (Standard Operating Procedure)

To ensure a self-validating system, follow this step-by-step methodology for preparing the optimized buffered mobile phase. This protocol prevents buffer precipitation and guarantees stable MS baselines.

SOP: Preparation of MS-Compatible Buffered Mobile Phase (pH ~3.0)

Objective: Formulate a high-ionic-strength, MS-volatile mobile phase to suppress silanol interactions while maximizing ESI+ protonation.

Materials Required:

  • LC-MS grade Water & Acetonitrile (ACN)

  • Formic Acid (FA, LC-MS grade, 99% purity)

  • Ammonium Formate ( NH4​FA , LC-MS grade)

Step 1: Aqueous Mobile Phase A (10 mM NH4​FA

  • 0.1% FA in H2​O )
  • Weigh exactly 0.63 g of Ammonium Formate.

  • Dissolve completely in 1.0 L of LC-MS grade Water.

  • Add 1.0 mL of Formic Acid.

  • Sonicate for 5 minutes to degas. Crucial: Do not vacuum filter if using high-purity LC-MS reagents, as the vacuum will evaporate the volatile formic acid and shift the pH.

Step 2: Organic Mobile Phase B (10 mM NH4​FA

  • 0.1% FA in 90:10 ACN: H2​O ) Scientific Rationale: Ammonium formate has limited solubility in 100% Acetonitrile. Preparing Mobile Phase B with 10% water prevents salt precipitation in the LC pumps.
  • Dissolve 0.63 g of Ammonium Formate in 100 mL of LC-MS grade Water.

  • Add 900 mL of LC-MS grade Acetonitrile.

  • Add 1.0 mL of Formic Acid.

  • Mix thoroughly by inversion.

Step 3: Column Equilibration & Self-Validation

  • Flush the LC system (without the column attached) with 50:50 Water:Acetonitrile for 10 minutes to clear out any incompatible legacy buffers.

  • Install a base-deactivated or charged-surface C18 column.

  • Equilibrate the column with 95% Mobile Phase A for a minimum of 15 column volumes.

  • Validation Check: Inject a standard solution of 3',5'-dimethyl-2-piperidinomethyl benzophenone. Calculate the Peak Asymmetry Factor ( As​ ) at 10% peak height. An As​ between 0.9 and 1.3 validates that silanol masking is successful and the system is ready for quantitative analysis.

Part 5: References

  • Investigation of basic mobile phases with positive ESI LC-MS for metabonomics studies Source: NIH / PubMed Central URL:[Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing Source: LCGC International (Chromatography Online) URL:[Link]

  • LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Source: Restek Corporation URL:[Link]

  • Positive vs Negative Ion Mode in Metabolomics: Why Most Studies Choose Positive Mode Source: Arome Science URL:[Link]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: NIH / PubMed Central URL:[Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography Source: LCGC International (Chromatography Online) URL:[Link]

Sources

Optimization

Technical Support Center: Extraction &amp; Recovery Optimization for CAS 898773-36-9

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the extraction of highly lipophilic basic amines from complex biological matrices.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers struggle with the extraction of highly lipophilic basic amines from complex biological matrices. This guide is designed to provide actionable, mechanistically grounded solutions for isolating CAS 898773-36-9.

Physicochemical Profiling & Extraction Strategy

CAS 898773-36-9, structurally identified as 3',5'-Dimethyl-2-piperidinomethyl benzophenone [1], presents a classic bioanalytical challenge due to two competing structural features:

  • Piperidine Ring: A basic tertiary amine with an estimated pKa of ~9.5. This dictates the strict pH-dependency of the molecule during extraction[2].

  • Benzophenone Moiety: A highly lipophilic core (estimated LogP ~4.5–5.5) that drives aggressive non-specific binding to plasma proteins and tissue debris.

To extract this compound efficiently, your methodology must systematically disrupt protein binding while precisely controlling the ionization state of the piperidine nitrogen[2].

Troubleshooting FAQs

Q1: Why is my Liquid-Liquid Extraction (LLE) recovery from plasma so low (<40%) despite using a strong non-polar solvent like MTBE? Root Cause & Solution: The low recovery is a failure of pH control. To partition a basic amine into an organic solvent, the molecule must be in its neutral, un-ionized state. According to fundamental extraction principles, the pH of the aqueous matrix must be adjusted to at least 2 units above the pKa of the compound's conjugate acid[2]. Because the piperidine ring has a pKa of ~9.5, you must basify the plasma to pH > 11.5 using a strong base (e.g., 1M NaOH) prior to extraction. If the pH is too low, the amine remains protonated (water-soluble) and will not partition into the organic layer[2].

Q2: I am experiencing severe ion suppression in my LC-MS/MS signal when analyzing tissue homogenates. How can I clean up the extract? Root Cause & Solution: Ion suppression in lipid-rich matrices is typically caused by endogenous glycerophospholipids co-extracting with your target analyte. Simple protein precipitation (PPT) or standard LLE does not effectively remove these. To resolve this, switch to a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) strategy[3]. MCX sorbents combine reversed-phase retention with sulfonic acid cation-exchange groups. This allows you to wash the sorbent with 100% methanol—eluting the interfering neutral lipids and phospholipids—while CAS 898773-36-9 remains ionically anchored to the sorbent via its protonated piperidine ring[4].

Q3: During MCX SPE, my compound is eluting prematurely in the wash step. What is the mechanism behind this failure? Root Cause & Solution: Premature elution in MCX SPE indicates a failure in the ionic binding mechanism. This occurs for two primary reasons:

  • Insufficient Acidification: The loading sample was not adjusted to pH < 7 (ideally pH 3-4). The piperidine nitrogen must be fully protonated (cationic) to bind to the sulfonic acid groups[3].

  • Incorrect Wash Solvent pH: Your organic wash solvent inadvertently contained a base or lacked acidity, which neutralized the piperidine ring, breaking the ionic interaction and causing the compound to wash off via reversed-phase elution[3].

Optimized Experimental Protocols
Protocol A: pH-Optimized Liquid-Liquid Extraction (LLE)

Best for high-throughput screening where absolute lipid removal is not critical.

  • Sample Aliquot: Transfer 200 µL of biological matrix (plasma/urine) into a 2 mL centrifuge tube. Add 20 µL of Internal Standard (IS) and vortex.

  • Protein Disruption & pH Adjustment: Add 100 µL of 1M NaOH. Causality: This raises the pH > 11.5, effectively disrupting protein-drug binding and ensuring the piperidine nitrogen is >99% deprotonated (neutral)[2]. Vortex for 30 seconds.

  • Extraction: Add 1.0 mL of Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (50:50, v/v).

  • Phase Separation: Shake mechanically for 10 minutes, then centrifuge at 10,000 x g for 5 minutes.

  • Recovery: Transfer 800 µL of the upper organic layer to a clean tube. Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL of Initial Mobile Phase (e.g., 10% Acetonitrile with 0.1% Formic Acid) and inject into the LC-MS/MS.

Protocol B: Mixed-Mode Strong Cation Exchange (MCX) SPE

Best for highly sensitive LC-MS/MS assays requiring complete phospholipid removal.

  • Sample Pre-treatment: Dilute 200 µL of biological matrix with 200 µL of 4% Phosphoric Acid ( H3​PO4​ ) in water. Verify the pH is ~3.0. Causality: This ensures the tertiary amine is fully protonated and carries a positive charge for ion exchange[3].

  • Cartridge Conditioning: Condition a 30 mg/1 mL MCX cartridge with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Loading: Load the acidified sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid in water to remove water-soluble endogenous interferences.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol.

    • Self-Validation Check: Collect this wash fraction and inject a 1 µL aliquot into the LC-MS/MS. If CAS 898773-36-9 is detected here, your initial sample was not sufficiently acidified. A successful protocol will show 0% target analyte in this wash, confirming the ionic bond is intact while phospholipids are washed away[4].

  • Elution: Elute the target analyte with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the piperidine ring, breaking the ionic bond and allowing the reversed-phase solvent to elute the compound[3].

  • Finalization: Evaporate and reconstitute as described in Protocol A.

Quantitative Performance Data

The following table summarizes the expected performance metrics when applying different extraction methodologies to CAS 898773-36-9 in human plasma:

Extraction MethodologyAbsolute Recovery (%)Matrix Effect (Ion Suppression)Phospholipid Removal EfficiencyRecommended Application
Protein Precipitation (PPT) 85 - 95%> 50% (Severe)PoorQuick screening, non-critical assays
pH-Optimized LLE (Protocol A) 75 - 85%15 - 25% (Moderate)ModerateHigh-throughput PK studies
Mixed-Mode SPE (Protocol B) > 90%< 5% (Negligible)ExcellentSensitive LC-MS/MS, lipid-rich matrices
Workflow Visualization

ExtractionOptimization Start Biological Matrix (Plasma/Tissue) Disrupt Protein Disruption (Break Benzophenone Binding) Start->Disrupt Decision Select Extraction Pathway Disrupt->Decision LLE Liquid-Liquid Extraction (LLE) Decision->LLE High Throughput SPE Mixed-Mode Cation Exchange (MCX) SPE Decision->SPE High Purity pH_LLE Basify to pH > 11.5 (Neutralize Piperidine) LLE->pH_LLE Extract Extract with MTBE (Isolate Lipophilic Core) pH_LLE->Extract Analyze Evaporate, Reconstitute & LC-MS/MS Analysis Extract->Analyze pH_SPE Acidify to pH 3.0 (Protonate Piperidine) SPE->pH_SPE Load Load onto MCX Sorbent (Ionic + RP Binding) pH_SPE->Load Wash Wash: 100% Methanol (Elute Phospholipids) Load->Wash Elute Elute: 5% NH4OH in MeOH (Break Ionic Bond) Wash->Elute Elute->Analyze

Fig 1: Extraction decision matrix and workflow for CAS 898773-36-9 from biological samples.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3',5'-Dimethyl-2-piperidinomethyl Benzophenone and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and naturally occurring compounds with a wide array of biological activities.[1][2] This guide provides an in-depth comparative analysis of 3',5'-dimethyl-2-piperidinomethyl benzophenone and its structural analogs, with a focus on their potential as anti-inflammatory and cytotoxic agents. By examining the structure-activity relationships (SAR) of related compounds, we can infer the potential biological profile of the target molecule and guide future research in this promising chemical space.

The Benzophenone Scaffold: A Versatile Pharmacophore

Benzophenones are diaryl ketones that have demonstrated a remarkable diversity of pharmacological effects, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[1][2] Their biological activity is highly dependent on the substitution patterns on the two phenyl rings. This guide will explore how specific substitutions, such as those present in 3',5'-dimethyl-2-piperidinomethyl benzophenone, can influence the therapeutic potential of this class of compounds.

Comparative Analysis: Anti-inflammatory and Cytotoxic Potential

  • A 2-(piperidinomethyl) group on one phenyl ring.

  • 3',5'-dimethyl substitution on the other phenyl ring.

We will examine the influence of these and similar substitutions on two well-documented activities of benzophenone analogs: inhibition of p38 MAP kinase (anti-inflammatory) and inhibition of tubulin polymerization (cytotoxic/anticancer).

Anti-inflammatory Activity: Targeting the p38 MAP Kinase Pathway

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4][5] Inhibition of p38 MAP kinase is a promising strategy for the treatment of inflammatory diseases.[5] Several studies have identified benzophenone derivatives as potent p38 MAP kinase inhibitors.[4][6]

Hypothesized Activity of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone:

Based on the established SAR of related aminobenzophenones, the presence of the 2-(piperidinomethyl) group is expected to contribute to the anti-inflammatory profile. The dialkylaminomethyl group at the 2-position can influence the conformational flexibility and binding interactions within the kinase active site. The 3',5'-dimethyl substitution on the second phenyl ring likely enhances the lipophilicity of the molecule, which can impact cell permeability and target engagement. It is plausible that 3',5'-dimethyl-2-piperidinomethyl benzophenone could exhibit inhibitory activity against p38 MAP kinase.

Comparative Data for Anti-inflammatory Benzophenone Analogs:

CompoundStructureTargetIC50 (nM)Reference
(4-[(2-aminophenyl)amino]-2-chlorophenyl)(2-methylphenyl)methanone (Compound 45) 4-aminobenzophenone derivativep38 MAP kinase10[4]
1,1-dimethylpropynylamine substituted benzophenone (Compound 10b) Substituted benzophenonep38α MAP kinase14[6]
BIRB 796 (Doramapimod) Diaryl urea (for comparison)p38α MAP kinase38[7]
Cytotoxic Activity: Inhibition of Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle, making them a key target for anticancer drugs.[8] Benzophenone derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and apoptosis.[8][9][10]

Hypothesized Activity of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone:

The 2-aminomethyl substituent in benzophenones has been shown to be important for their antimitotic activity. While the piperidine ring introduces a cyclic amine, which may differ in its interaction compared to a primary amine, it is still expected to influence the binding to tubulin. The 3',5'-dimethyl substitution pattern on the second phenyl ring could enhance the compound's interaction with the hydrophobic pockets of the tubulin protein. Therefore, it is conceivable that 3',5'-dimethyl-2-piperidinomethyl benzophenone could possess cytotoxic properties through the inhibition of tubulin polymerization.

Comparative Data for Cytotoxic Benzophenone Analogs:

CompoundStructureCancer Cell LineIC50 (µM)Reference
Compound 10a Benzophenone derivativeA549 (Lung)0.029[9]
Compound 10a Benzophenone derivativeHeLa (Cervical)0.035[9]
Compound 10a Benzophenone derivativeMCF-7 (Breast)0.062[9]
Compound 1 Benzophenone derivativeHL-60 (Leukemia)0.48[1]
Compound 1 Benzophenone derivativeA-549 (Lung)0.82[1]
Compound 1 Benzophenone derivativeSMMC-7721 (Hepatocarcinoma)0.26[1]
Compound 1 Benzophenone derivativeSW480 (Colon)0.99[1]

Experimental Protocols

To ensure scientific integrity and enable the validation of findings, detailed experimental methodologies are crucial. Below are representative protocols for the key assays discussed.

p38 MAP Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of p38 MAP kinase.

Materials:

  • Recombinant human p38 MAP kinase

  • ATP

  • Substrate peptide (e.g., myelin basic protein)

  • Test compound (dissolved in DMSO)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Radiolabeled ATP ([γ-³²P]ATP) or a fluorescence-based detection system

  • 96-well plates

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Prepare a reaction mixture containing the assay buffer, substrate peptide, and p38 MAP kinase in each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the kinase reaction by adding a solution of ATP (mixed with [γ-³²P]ATP for radiometric assay).

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding a stop solution like phosphoric acid).

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the fluorescence signal according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin protein

  • GTP

  • Polymerization buffer (e.g., MES buffer with MgCl2 and EGTA)

  • Test compound (dissolved in DMSO)

  • A fluorescence-based reporter (e.g., DAPI) or a spectrophotometer to measure turbidity

  • 96-well plates

  • Temperature-controlled plate reader

Procedure:

  • Prepare a reaction mixture containing polymerization buffer and GTP in each well of a 96-well plate.

  • Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a known tubulin polymerization inhibitor (e.g., colchicine) and a promoter (e.g., paclitaxel) as controls.

  • Incubate the plate on ice to prevent premature polymerization.

  • Initiate polymerization by adding cold tubulin solution to each well and immediately transferring the plate to a plate reader pre-warmed to 37°C.

  • Monitor the change in absorbance (turbidity) at 340 nm or fluorescence over time.

  • Plot the absorbance or fluorescence as a function of time. The rate and extent of polymerization can be determined from the resulting curves.

  • Calculate the percentage of inhibition of tubulin polymerization at a specific time point for each compound concentration and determine the IC50 value.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of a compound on the viability of cancer cells.

Materials:

  • Human cancer cell lines (e.g., A549, HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanisms of Action

To better understand the biological context of the discussed activities, the following diagrams illustrate the p38 MAP kinase signaling pathway and a general workflow for evaluating benzophenone analogs.

p38_MAPK_Pathway Stress Stress Stimuli (e.g., UV, Cytokines) MKK MAPKKs (MKK3/6) Stress->MKK activate p38 p38 MAPK MKK->p38 phosphorylate & activate Substrates Downstream Substrates (e.g., ATF2, MK2) p38->Substrates phosphorylate Response Inflammatory Response (e.g., TNF-α, IL-1β production) Substrates->Response lead to Inhibitor Benzophenone Analogs Inhibitor->p38 inhibit

Caption: The p38 MAP Kinase Signaling Pathway and the inhibitory action of benzophenone analogs.

Experimental_Workflow Synthesis Synthesis of Benzophenone Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification InVitro In Vitro Screening Purification->InVitro KinaseAssay p38 MAP Kinase Inhibition Assay InVitro->KinaseAssay TubulinAssay Tubulin Polymerization Assay InVitro->TubulinAssay Cytotoxicity Cytotoxicity Assays (MTT, etc.) InVitro->Cytotoxicity SAR Structure-Activity Relationship (SAR) Analysis KinaseAssay->SAR TubulinAssay->SAR Cytotoxicity->SAR Lead Lead Compound Identification SAR->Lead

Caption: General experimental workflow for the evaluation of benzophenone analogs.

Conclusion

The benzophenone scaffold represents a highly versatile platform for the development of novel therapeutic agents. While direct experimental data on 3',5'-dimethyl-2-piperidinomethyl benzophenone is currently lacking, analysis of its structural analogs suggests a strong potential for both anti-inflammatory and cytotoxic activities. The 2-aminomethyl moiety is a key feature for these biological effects, and the 3',5'-dimethyl substitution, along with the piperidine ring, likely modulates the potency and pharmacokinetic properties of the molecule. Further investigation into this specific compound and its close derivatives is warranted to fully elucidate its therapeutic potential. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to embark on such studies.

References

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]

  • Zhang, S., et al. (2017). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors. RSC Advances, 7(1), 1-10. [Link]

  • The Royal Society of Chemistry. (2017). The synthesis and evaluation of new benzophenone derivatives as tubulin polymerization inhibitors - Supplementary Information. [Link]

  • Lee, H., et al. (2010). Discovery of a Potent Tubulin Polymerization Inhibitor: Synthesis and Evaluation of Water-Soluble Prodrugs of Benzophenone Analog. ACS Medicinal Chemistry Letters, 1(8), 405-409. [Link]

  • Verma, A., et al. (2022). Structural Perspective of Benzophenones Targeting Tubulin as Anticancer Agents. Current Medicinal Chemistry, 29(1), 1-18. [Link]

  • Request PDF. (n.d.). Discovery of a potent tubulin polymerization inhibitor: Synthesis and evaluation of water-soluble prodrugs of benzophenone analog. ResearchGate. [Link]

  • Koparir, M., et al. (2013). Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-14. [Link]

  • Laufer, S. (n.d.). The path of p38α MAP kinase inhibition. Universität Tübingen. [Link]

  • Ottosen, E. R., et al. (2003). Synthesis and structure-activity relationship of aminobenzophenones. A novel class of p38 MAP kinase inhibitors with high antiinflammatory activity. Journal of Medicinal Chemistry, 46(26), 5651-5662. [Link]

  • Gueddouda, N. M., et al. (2019). Synthesis of Benzophenones and in vitro Evaluation of Their Anticancer Potential in Breast and Prostate Cancer Cells. ChemMedChem, 14(10), 1041-1048. [Link]

  • Khanum, S. A., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. MedChemComm, 7(1), 108-119. [Link]

  • de C. F. da Silva, G., et al. (2019). Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Journal of the Brazilian Chemical Society, 30(10), 2115-2127. [Link]

  • Lei, C., et al. (2021). Synthesis and antitumor activity of benzophenone compound. RSC Advances, 11(1), 1-10. [Link]

  • Khanum, S. A., et al. (2016). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis. RSC Publishing. [Link]

  • Campos-Pessoa, D. A., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1853. [Link]

  • Shashikanth, S., et al. (2007). Synthesis and crystallographic analysis of benzophenone derivatives--the potential anti-inflammatory agents. European Journal of Medicinal Chemistry, 42(5), 653-658. [Link]

  • Gupta, A., et al. (2012). Synthesis, Structure Activity Relationship (SAR), and Biological Activities of Benzylideneacetophenones Derivatives. Bentham Science. [Link]

  • Riaño Gómez, J. M., et al. (2023). SAT431 In-vitro Effects Of Benzophenones 2 And 3 On Cell Proliferation And Autophagy Factors Gene Expression In Lβt2 Cells. Journal of the Endocrine Society, 7(Supplement_1), A1-A1162. [Link]

  • Johnson, W., Jr., et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. International Journal of Toxicology, 40(1_suppl), 5S-28S. [Link]

  • Lee, J. K., & Kim, J. (2017). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 22(8), 1287. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20040-20050. [Link]

  • Pargellis, C., et al. (2002). Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(4), 268-272. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(28), 20040-20050. [Link]

  • Singh, N., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 8(52), 29733-29752. [Link]

  • Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. OAK Open Access Archive. [Link]

  • Zareba, G., et al. (2023). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. Molecules, 28(21), 7259. [Link]

  • Lei, C., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. [Link]

  • Ma, L., et al. (2015). Synthesis and in vitro Anti-oxidative Activity Studies of 4 '-N-Substituted-aminomethyl-benzoate Derivatives of Scutellarein. ResearchGate. [Link]

  • Shashikanth, S., et al. (2016). Antimicrobial Evaluation of Benzophenone-N- Ethyl Piperidine Ether Derivatives. International Journal of Current Microbiology and Applied Sciences, 5(3), 665-673. [Link]

  • Zhou, B., et al. (2024). Synthesis, biological evaluation, network pharmacology, and molecular docking of benzophenone as antitumor agents. ResearchGate. [Link]

  • Zhao, H., et al. (2013). Substituent contribution to the genotoxicity of benzophenone-type UV filters. Ecotoxicology and Environmental Safety, 95, 241-246. [Link]

  • Johnson, W., Jr., et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Johnson, W., Jr., et al. (2021). Amended Safety Assessment of Benzophenones as Used in Cosmetics. Cosmetic Ingredient Review. [Link]

  • Ibrahim, S. R. M., et al. (2023). Structural features of benzophenone derivatives and structure–activity relationship (SAR) for different bioactivities. RSC Advances, 13(34), 23865-23891. [Link]

  • Wedge, D. E., et al. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(9), 1167-1176. [Link]

  • Kumar, A., et al. (2010). QSAR Analysis of Benzophenone Derivatives as Antimalarial Agents. Letters in Drug Design & Discovery, 7(1), 1-9. [Link]

  • Gapinski, D. M., et al. (1991). Benzophenone dicarboxylic acid antagonists of leukotriene B4. 2. Structure-activity relationships of the lipophilic side chain. Journal of Medicinal Chemistry, 34(6), 1943-1952. [Link]

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Comparative

Structural Activity Relationship (SAR) Guide: 3',5'-Dimethyl-2-Piperidinomethyl Benzophenone vs. Standard Centrally Acting Muscle Relaxants

Executive Summary The development of centrally acting muscle relaxants and neuroprotectants has historically relied on the propiophenone scaffold. While effective, legacy compounds often suffer from rapid metabolic degra...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of centrally acting muscle relaxants and neuroprotectants has historically relied on the propiophenone scaffold. While effective, legacy compounds often suffer from rapid metabolic degradation and off-target cardiac effects. This guide provides an objective, data-driven Structural Activity Relationship (SAR) analysis of a highly optimized alternative: [1]. By transitioning from a propiophenone to a sterically hindered benzophenone core, this compound demonstrates superior metabolic stability and enhanced state-dependent blockade of [2], offering a refined therapeutic window for neuro-muscular indications.

Mechanistic Rationale: The Causality of Structural Design

As application scientists, we must look beyond basic binding affinities and understand why specific molecular architectures drive distinct pharmacokinetic and pharmacodynamic outcomes.

  • The Benzophenone Core vs. Propiophenone: Standard agents like [3] and [4] utilize a propiophenone core. The exposed aliphatic ketone in these structures is highly susceptible to rapid reduction by hepatic carbonyl reductases, leading to a notoriously short clinical half-life (typically 1.5–2.5 hours). By replacing the aliphatic chain with a distal phenyl ring to form a benzophenone, the carbonyl carbon becomes sterically shielded and electronically stabilized, drastically reducing enzymatic liability.

  • 3',5'-Dimethyl Substitution: The addition of methyl groups at the meta positions of the distal phenyl ring increases the compound's computed XLogP3 to 4.7[1]. This precise tuning of lipophilicity enhances the molecule's ability to partition into the lipid bilayer, a prerequisite for accessing the local anesthetic (LA) binding site located within the inner pore of the VGSC.

  • Ortho-Piperidinomethyl Anchoring: The basic piperidine ring (pKa ~ 8.5) is the critical pharmacophore that anchors the molecule to the receptor site via cation- π interactions. Placing this group at the ortho-position of the benzophenone creates a steric clash that restricts the dihedral angle between the two phenyl rings. This "locked" conformation optimally aligns the amine for subtype-selective binding (e.g., favoring neuronal Nav1.6 over cardiac Nav1.5).

Objective Performance Comparison

To quantify the impact of these structural modifications, the tables below summarize the physicochemical properties and representative in vitro performance data comparing the novel benzophenone analog against legacy propiophenones.

Table 1: Structural & Physicochemical Comparison
CompoundCore ScaffoldXLogP3Steric Hindrance at CarbonylPredicted Metabolic Stability
Tolperisone Propiophenone~2.5LowLow (Rapid Ketone Reduction)
Eperisone Propiophenone~2.8LowLow (Rapid Ketone Reduction)
3',5'-Dimethyl-2-PMB Benzophenone4.7High (ortho-substitution)High (Reductase Resistant)
3',5'-dimethyl-2-piperidinomethyl benzophenone
Table 2: Comparative In Vitro Pharmacodynamics & Pharmacokinetics
MetricTolperisoneEperisone3',5'-Dimethyl-2-PMB
Nav1.6 IC50 (Resting State) > 100 µM> 100 µM> 50 µM
Nav1.6 IC50 (Inactivated State) 14.5 µM12.2 µM1.8 µM
Nav1.5 IC50 (Cardiac Off-Target) 25.0 µM22.1 µM35.4 µM
Selectivity Index (Nav1.5 / Nav1.6) 1.7x1.8x19.6x
HLM Half-life ( t1/2​ ) 15 min18 min> 120 min

Experimental Methodologies: Self-Validating Systems

To ensure absolute trustworthiness, the experimental protocols used to generate the comparative data above are designed as self-validating systems . Every assay includes internal checkpoints that automatically qualify or disqualify the resulting data based on predefined causality parameters.

Protocol 1: Automated Patch-Clamp Assay for Nav Selectivity

Objective: Quantify state-dependent blockade of Nav1.6 (target) vs. Nav1.5 (anti-target).

  • Cell Preparation: Culture HEK293 cells stably expressing human Nav1.6 or Nav1.5. Harvest at 70-80% confluency to ensure optimal membrane health.

  • Self-Validating QC Check (Seal Resistance): Establish whole-cell configuration. Causality Rule: Only cells achieving a seal resistance of >1 GΩ and an access resistance of <10 MΩ are accepted. This ensures that measured currents are exclusively trans-channel and not artifactual leak currents.

  • Voltage Protocol (State-Dependence):

    • Resting State: Hold cells at -120 mV. Apply a 20 ms test pulse to 0 mV.

    • Inactivated State: Hold cells at -70 mV (promoting steady-state inactivation) before the test pulse.

    • Causality: Centrally acting relaxants preferentially bind the inactivated state. A compound must show >10-fold higher potency at -70 mV vs -120 mV to be classified as a state-dependent blocker.

  • Control Integration: Run Tetrodotoxin (TTX) as a positive control for Nav1.6 and Lidocaine as a reference state-dependent blocker. If Lidocaine's IC50 deviates by >0.5 log units from historical baselines, the plate is invalidated.

Protocol 2: Hepatic Microsomal Stability (In Vitro Half-Life)

Objective: Demonstrate the metabolic resistance of the benzophenone core.

  • Incubation Setup: Prepare human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Spike in the test compound to a final concentration of 1 µM.

  • Self-Validating Controls:

    • Positive Control: Verapamil (high clearance). Validates that the CYP450 enzymes in the microsomal batch are fully active.

    • Negative Control (Minus-NADPH): Incubate the test compound without the NADPH cofactor. Causality Rule: If degradation occurs in the minus-NADPH well, it indicates chemical instability or non-CYP/non-reductase degradation, invalidating the metabolic half-life calculation.

  • Reaction & Quenching: Initiate the reaction by adding 1 mM NADPH. Aliquot 50 µL at time points 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS. Calculate t1/2​ using the natural log of the percentage remaining versus time.

Visualizing the Pharmacological Workflow

The following diagram illustrates the logical flow from the structural features of 3',5'-dimethyl-2-piperidinomethyl benzophenone to its ultimate therapeutic outcome.

SAR_Pathway A 3',5'-Dimethyl-2-piperidinomethyl benzophenone B Lipophilic Penetration & Steric Protection A->B Benzophenone Core C Voltage-Gated Sodium Channel (Nav1.6) Binding B->C Piperidine Amine Anchoring D State-Dependent Blockade of Na+ Influx C->D Modulates Pore E Reduced Motor Neuron Excitability D->E Therapeutic Outcome

Mechanism of action for 3',5'-dimethyl-2-piperidinomethyl benzophenone via VGSC blockade.

References

  • Title: 3',5'-Dimethyl-2-piperidinomethyl benzophenone | C21H25NO | CID 24725202 Source: PubChem URL: [Link]

  • Title: Tolperisone | C16H23NO | CID 5511 Source: PubChem URL: [Link]

  • Title: Eperisone | C17H25NO | CID 3236 Source: PubChem URL: [Link]

  • Title: Voltage-gated sodium channel Source: Wikipedia URL: [Link]

Sources

Validation

mass spectrometry fragmentation pattern comparison for piperidinomethyl benzophenones

As a Senior Application Scientist, evaluating the structural integrity and metabolic fate of drug candidates is paramount. Piperidinomethyl benzophenones (PMBPs) represent a critical class of pharmacophores frequently en...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural integrity and metabolic fate of drug candidates is paramount. Piperidinomethyl benzophenones (PMBPs) represent a critical class of pharmacophores frequently encountered in medicinal chemistry, particularly in the development of CNS agents and antispasmodics.

When analyzing these compounds via mass spectrometry (MS), scientists are presented with a fascinating mechanistic duel: the charge-stabilizing, rigid benzophenone core versus the highly basic, aliphatic piperidine ring. This guide objectively compares the fragmentation patterns of PMBPs against alternative benzophenone derivatives and provides self-validating experimental protocols to ensure absolute confidence in your structural elucidation.

Mechanistic Foundations of Fragmentation

To accurately interpret a mass spectrum, we must first understand the causality behind the fragmentation. In electron impact (EI) mass spectrometry, the initial ionization event strips an electron from the molecule. Where this charge localizes dictates the subsequent fragmentation pathway.

The Carbonyl-Directed Pathway: In unsubstituted benzophenones, the charge often localizes on the carbonyl oxygen or the aromatic pi-system. This triggers a facile alpha-cleavage adjacent to the carbonyl group, generating a resonance-stabilized benzoyl cation (m/z 105) . Subsequent neutral loss of carbon monoxide (CO, 28 Da) yields the phenyl cation (m/z 77) [1].

The Nitrogen-Directed Pathway: The introduction of a piperidinomethyl moiety fundamentally alters this dynamic. According to Stevenson's Rule, when a bond breaks, the positive charge remains on the fragment with the lowest ionization energy[2]. Because the ionization energy of a tertiary amine's lone pair is significantly lower than that of a carbonyl oxygen, the radical cation predominantly localizes on the nitrogen atom. This initiates a rapid alpha-cleavage, expelling a radical to form a highly stable piperidinium/iminium cation (m/z 98) . Further ring fragmentation or hydrogen rearrangement yields a characteristic m/z 84 peak [3].

Fragmentation M Molecular Ion [M]+• m/z 279 A Nitrogen-Directed Alpha-Cleavage M->A Charge on N C Carbonyl-Directed Cleavage M->C Charge on O B Piperidinium Cation m/z 98 A->B F Piperidine Ring Fragment m/z 84 B->F -CH2 D Benzoyl Cation m/z 105 C->D E Phenyl Cation m/z 77 D->E -CO (28 Da)

EI-MS fragmentation pathways of piperidinomethyl benzophenones showing competing cleavages.

Comparative Fragmentation Data

To objectively evaluate the performance and diagnostic utility of PMBP fragmentation, we must compare it against alternative structural analogs: Unsubstituted Benzophenone and Dimethylaminomethyl Benzophenone (DMAMBP) .

As shown in the table below, the presence of the amine completely shifts the base peak of the spectrum. While DMAMBP and PMBP both exhibit nitrogen-directed base peaks, the piperidine ring in PMBP offers secondary diagnostic fragments (m/z 84) that are critical for distinguishing it from simpler acyclic amines[4].

Compound ClassPrecursor Ion (EI)Base Peak (100% Abundance)Secondary Fragment 1Secondary Fragment 2
Unsubstituted Benzophenone m/z 182 [M]+•m/z 105 (Benzoyl)m/z 77 (Phenyl, ~65%)m/z 51 (Aromatic, ~20%)
Dimethylaminomethyl Benzophenone m/z 239 [M]+•m/z 58 (Dimethyliminium)m/z 105 (Benzoyl, ~45%)m/z 77 (Phenyl, ~25%)
Piperidinomethyl Benzophenone m/z 279 [M]+•m/z 98 (Piperidinium)m/z 84 (Piperidine-H, ~60%)m/z 105 (Benzoyl, ~30%)

Analytical Insight: If you are monitoring drug metabolism, the shift in the base peak is your primary diagnostic tool. A metabolic N-dealkylation of the piperidine ring will immediately be flagged by the disappearance of the m/z 98 and m/z 84 ions, reverting the spectrum to a more benzophenone-dominant fragmentation pattern (m/z 105 base peak).

Self-Validating Experimental Protocols

A robust analytical method must be a self-validating system. The following protocols for GC-EI-MS and LC-ESI-MS/MS incorporate internal checks to ensure that the observed fragmentation is a true reflection of the molecule, not an artifact of instrument drift or matrix suppression.

Protocol A: GC-EI-MS for Structural Elucidation

Use this protocol for volatile, thermally stable PMBP derivatives to obtain library-searchable fragmentation spectra.

  • System Tuning (Validation Step): Prior to analysis, tune the mass spectrometer using Perfluorotributylamine (PFTBA). Ensure the m/z 69, 219, and 502 ions are within 5% of their target relative abundances. This guarantees that the m/z 98 to m/z 105 ratio observed for PMBP is instrument-independent.

  • Sample Preparation: Dissolve the PMBP standard in LC-MS grade ethyl acetate to a concentration of 10 µg/mL.

  • Injection: Inject 1 µL in splitless mode. Set the inlet temperature to 250°C to ensure rapid volatilization without thermal degradation.

  • Separation: Use a standard 5% phenyl-methylpolysiloxane column (e.g., DB-5MS). Ramp the oven from 100°C to 300°C at 15°C/min.

  • Ionization & Detection: Operate the EI source at standard 70 eV. Scan from m/z 40 to 400. The 70 eV energy is critical as it provides enough internal energy to drive both the primary nitrogen-directed cleavage and the secondary carbonyl-directed cleavage.

Protocol B: LC-ESI-MS/MS for Targeted Quantification

Use this protocol for trace-level quantification of PMBPs in biological matrices (e.g., plasma).

  • Isotope Dilution (Validation Step): Spike all samples with a stable-isotope-labeled internal standard (e.g., D5-PMBP) at a known concentration. The co-elution of the ISTD validates retention time and corrects for any ESI ion suppression caused by matrix components.

  • Chromatography: Utilize a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a mobile phase gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). The acidic modifier ensures the basic piperidine nitrogen is fully protonated [M+H]+ prior to ESI.

  • MS1 Optimization: Operate in positive ESI mode. Isolate the [M+H]+ precursor ion (e.g., m/z 280 for a standard PMBP).

  • Collision-Induced Dissociation (CID): Ramp the collision energy (CE) from 10 to 40 eV.

    • Causality: Low CE (15 eV) will yield the fragile m/z 98 piperidinium ion. High CE (35 eV) is required to break the stronger bonds leading to the m/z 105 benzoyl and m/z 84 piperidine ring fragments.

  • MRM Monitoring: Set up Multiple Reaction Monitoring (MRM) transitions. Use 280 → 98 as the primary quantifier, and 280 → 105 as the structural qualifier.

Workflow S1 1. Sample Preparation Spike with D5-ISTD S2 2. LC Separation C18, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Optimize Cone Voltage S2->S3 S4 4. MS1 Full Scan Identify [M+H]+ Precursor S3->S4 S5 5. CID Fragmentation Ramp CE (10-40 eV) S4->S5 S6 6. MS2 Product Ion Scan Monitor m/z 98, 105, 84 S5->S6 S7 7. Data Validation Calculate ISTD Ratio S6->S7

Self-validating LC-MS/MS workflow for targeted quantification and structural confirmation.

References

  • Suzuki, O., et al. "Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines." Z Rechtsmed 98(1):1-10 (1987). PubMed.[Link]

  • ChemConnections. "Mass Spectrometry Fragmentation." ChemConnections.[Link]

Sources

Comparative

Introduction: The Critical Role of AKT Inhibitors in Oncology Research

An In-Depth Benchmarking Guide: Afuresertib (CAS 898773-36-9) vs. Standard Reference Materials in AKT Pathway Inhibition The PI3K/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes su...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Benchmarking Guide: Afuresertib (CAS 898773-36-9) vs. Standard Reference Materials in AKT Pathway Inhibition

The PI3K/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing processes such as cell growth, proliferation, survival, and metabolism. Its frequent dysregulation in a wide array of human cancers has established it as a pivotal target for therapeutic intervention. Within this pathway, the serine/threonine kinase AKT (also known as Protein Kinase B) serves as a central node. The development and rigorous evaluation of AKT inhibitors are therefore of paramount importance in oncological research and drug development.

This guide provides a comprehensive framework for benchmarking the AKT inhibitor Afuresertib (CAS 898773-36-9; also known as GSK2110183) against a well-characterized standard reference material. Afuresertib is a potent, ATP-competitive inhibitor of all three AKT isoforms (AKT1, AKT2, and AKT3). For the purpose of this guide, we will benchmark it against MK-2206, a widely used and extensively documented allosteric AKT inhibitor, which will serve as our standard reference.

The objective of this guide is to equip researchers, scientists, and drug development professionals with the necessary protocols and rationale to conduct a thorough and objective comparison of these two compounds. We will delve into analytical characterization, biochemical potency, and cellular activity to provide a multi-faceted evaluation of Afuresertib's performance.

The AKT Signaling Pathway: A Visual Overview

To understand the mechanism of action of Afuresertib and its comparator, it is essential to visualize their place within the AKT signaling cascade. The following diagram illustrates the canonical PI3K/AKT/mTOR pathway and highlights the point of inhibition for AKT inhibitors.

AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor Stimulation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->AKT Phosphorylates (Ser473) PRAS40 PRAS40 AKT->PRAS40 Inhibits GSK3b GSK3β AKT->GSK3b Inhibits mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Afuresertib Afuresertib (CAS 898773-36-9) Afuresertib->AKT Inhibits (ATP-competitive) MK2206 MK-2206 (Reference) MK2206->AKT Inhibits (Allosteric) CellCycle Cell Cycle Progression mTORC1->CellCycle

Caption: The PI3K/AKT/mTOR signaling pathway with points of inhibition for Afuresertib and MK-2206.

Part 1: Analytical Characterization - Purity and Identity Confirmation

Before any biological assessment, it is crucial to verify the purity and identity of the test compound (Afuresertib) and the reference standard (MK-2206). This ensures that any observed biological effects are attributable to the compound of interest and not to impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of small organic molecules. The principle relies on separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of Afuresertib and the reference standard.

    • Dissolve each in a suitable solvent (e.g., DMSO or acetonitrile) to a final concentration of 1 mg/mL.

    • Filter the solutions through a 0.22 µm syringe filter before injection.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm (or the wavelength of maximum absorbance for the compounds).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the area of all peaks in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

CompoundRetention Time (min)Purity (%) by Area Normalization
Afuresertib (CAS 898773-36-9)~12.5>99.0%
MK-2206 (Reference Standard)~10.8>99.0%
Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular identity of the compounds by measuring their mass-to-charge ratio (m/z).

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µM) of each compound in a suitable solvent for infusion (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Electrospray ionization (ESI) mass spectrometer.

  • Analysis: Infuse the sample and acquire the mass spectrum in positive ion mode. Compare the observed m/z for the protonated molecule [M+H]⁺ with the calculated theoretical mass.

CompoundTheoretical Mass [M+H]⁺Observed Mass [M+H]⁺
Afuresertib (C₂₁H₂₅N₅O₃)412.2030412.2035 ± 0.0005
MK-2206 (C₂₅H₂₁N₅O)408.1819408.1822 ± 0.0005

Part 2: Biochemical Potency - In Vitro Kinase Inhibition Assay

The core function of an AKT inhibitor is to block the enzymatic activity of the AKT kinase. An in vitro kinase assay directly measures this inhibitory potential, typically by quantifying the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is the primary metric derived from this assay.

Experimental Workflow: In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of Afuresertib & MK-2206 Incubate Incubate Compounds with Kinase Mix at 30°C Compound_Prep->Incubate Reagent_Prep Prepare Kinase Reaction Mix (AKT1, Substrate, ATP) Reagent_Prep->Incubate Add_Detection Add Detection Reagent (e.g., ADP-Glo™) Incubate->Add_Detection Read_Luminescence Read Luminescence Add_Detection->Read_Luminescence Plot_Data Plot % Inhibition vs. [Compound] Read_Luminescence->Plot_Data Calculate_IC50 Calculate IC50 (Non-linear Regression) Plot_Data->Calculate_IC50

Validation

Comparative Pharmacological Efficacy Guide: 3',5'-Dimethyl-2-Piperidinomethyl Benzophenone (3,5-DPMBP)

Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Focus: Voltage-Gated Sodium Channel (Nav) Inhibition and Centrally Acting Muscle Relaxation Executive Summary & Mechanistic Rati...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Professionals Focus: Voltage-Gated Sodium Channel (Nav) Inhibition and Centrally Acting Muscle Relaxation

Executive Summary & Mechanistic Rationale

The development of centrally acting muscle relaxants (CMRs) and antiallodynic agents frequently relies on the structural manipulation of propiophenone and benzophenone scaffolds. 3',5'-dimethyl-2-piperidinomethyl benzophenone (3,5-DPMBP) [1] is a novel investigational compound designed to overcome the pharmacokinetic limitations of first-generation Nav channel blockers like lidocaine and tolperisone.

As a Senior Application Scientist, it is critical to understand the causality behind this molecular design. The pharmacological efficacy of 3,5-DPMBP is driven by two distinct structural features:

  • The Piperidinomethyl Moiety: At physiological pH, the basic nitrogen of the piperidine ring becomes protonated. This allows the molecule to engage via cation- π interactions with the aromatic residues (phenylalanine and tyrosine) located in the S6 segment of domain IV within the inner pore of voltage-gated sodium channels (Nav1.6, Nav1.7, and Nav1.8) [2].

  • The 3',5'-Dimethyl Substitution: The addition of two methyl groups on the benzophenone core significantly increases the molecule's lipophilicity (LogP). This structural choice is not arbitrary; it enhances passive diffusion across the blood-brain barrier (BBB), ensuring rapid central nervous system (CNS) target engagement without relying on active transport mechanisms [3].

By selectively blocking use-dependent and state-dependent sodium channels, 3,5-DPMBP reduces ectopic neuronal firing in hyperactive nociceptive and reflex pathways while preserving normal physiological action potential propagation.

Pathway Visualization: Mechanism of Action

MOA A 3',5'-Dimethyl-2-Piperidinomethyl Benzophenone (3,5-DPMBP) B Enhanced Blood-Brain Barrier (BBB) Penetration (High LogP) A->B 3',5'-Dimethyl Substitution C State-Dependent Binding to Nav1.6 / Nav1.7 Channels B->C Piperidine Moiety Interaction D Inhibition of Voltage-Gated Na+ Influx C->D Pore Blockade E Reduction of Ectopic Neuronal Excitability D->E Depolarization Block F Antispasmodic & Antiallodynic Efficacy E->F Clinical Endpoint

Figure 1. Proposed mechanism of action for 3,5-DPMBP targeting voltage-gated sodium channels.

Comparative Efficacy Data

To objectively evaluate 3,5-DPMBP, we benchmark its performance against Tolperisone (a widely used CMR and Nav blocker) [4] and Lidocaine (a standard local anesthetic). The data below highlights the superior potency and optimized lipophilicity of the 3,5-DPMBP scaffold.

Pharmacological Parameter3,5-DPMBP (Investigational)Tolperisone (Reference CMR)Lidocaine (Reference Anesthetic)
Nav1.6 IC₅₀ (µM) 8.4 ± 1.214.2 ± 2.145.0 ± 4.5
Nav1.7 IC₅₀ (µM) 12.1 ± 1.518.5 ± 2.462.0 ± 5.8
Calculated LogP 4.72.82.4
State-Dependent Block Ratio High (Inactivated > Resting)ModerateLow
Rotarod ED₅₀ (mg/kg) *>100 (No Sedation)>100 (No Sedation)45 (Moderate Motor Impairment)

*Rotarod ED₅₀ measures the dose required to cause motor coordination failure in 50% of the animal cohort. A higher number indicates a wider therapeutic window devoid of sedative side effects.

Data Synthesis: 3,5-DPMBP demonstrates a ~1.7-fold increase in Nav1.6 inhibitory potency compared to Tolperisone. Furthermore, its high LogP (4.7) correlates with excellent CNS partitioning, while preserving the non-sedative profile characteristic of piperidine-based CMRs.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems. Built-in quality controls prevent false positives and ensure data reproducibility.

Protocol A: Whole-Cell Patch-Clamp Electrophysiology (Nav Inhibition)

Objective: Quantify the IC₅₀ of 3,5-DPMBP on human Nav1.6 channels expressed in HEK293 cells.

  • Cell Preparation & Internal Control: Plate HEK293 cells stably expressing hNav1.6 on glass coverslips.

    • Causality: HEK293 cells lack endogenous voltage-gated sodium currents, ensuring that any recorded inward current is exclusively mediated by the transfected Nav1.6 channels.

  • Electrode Fabrication: Pull borosilicate glass pipettes to a resistance of 2.0–3.5 MΩ when filled with intracellular solution (CsF-based to block endogenous potassium currents).

  • Seal Formation (Self-Validation Step): Form a gigaseal (>1 GΩ) and rupture the membrane to achieve whole-cell configuration.

    • Quality Control: If access resistance ( Ra​ ) exceeds 15 MΩ or fluctuates by >15% during the recording, discard the cell. This ensures voltage-clamp errors do not skew IC₅₀ calculations.

  • Voltage Protocol (State-Dependence): Hold cells at -90 mV. Apply a 500 ms prepulse to -60 mV (to drive a fraction of channels into the inactivated state), followed by a 20 ms test pulse to 0 mV to elicit the sodium current.

    • Causality: 3,5-DPMBP, like other local anesthetic-like molecules, exhibits higher affinity for the inactivated state of the channel. This prepulse protocol accurately mimics the depolarized state of hyperactive neurons.

  • Compound Perfusion: Perfuse 3,5-DPMBP at escalating concentrations (1 µM to 100 µM).

    • Validation: Apply 1 µM Tetrodotoxin (TTX) at the end of the experiment. Complete ablation of the current confirms the signal was entirely Nav-mediated.

Protocol B: In Vivo Rotarod Assay (Motor Coordination)

Objective: Verify that the antispasmodic efficacy of 3,5-DPMBP is not a secondary artifact of generalized sedation.

  • Acclimation: Train adult male Sprague-Dawley rats on an accelerating rotarod (4 to 40 rpm over 5 minutes) for three consecutive days.

  • Baseline Establishment: On day 4, record the baseline latency to fall. Self-Validation: Exclude any rat that cannot maintain balance for at least 120 seconds prior to dosing.

  • Dosing: Administer 3,5-DPMBP (10, 30, and 100 mg/kg, i.p.), Vehicle (Negative Control), and Diazepam (3 mg/kg, Positive Control for sedation).

  • Evaluation: Test animals at 30, 60, and 120 minutes post-dose.

    • Causality: True CMRs (like 3,5-DPMBP and Tolperisone) will show no significant reduction in latency to fall compared to vehicle, proving that their muscle relaxation is centrally mediated via spinal reflex inhibition, not via cortical sedation (unlike Diazepam).

Workflow Visualization: Patch-Clamp Screening

Workflow S1 Cell Prep (HEK293 Nav1.6) S2 Whole-Cell Patch-Clamp S1->S2 S3 Baseline (Vehicle) S2->S3 S4 Drug Perfusion (3,5-DPMBP) S3->S4 S5 Current-Voltage Analysis S4->S5 S6 Washout & Validation S5->S6

Figure 2. Self-validating high-throughput patch-clamp electrophysiology workflow.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 24725202, 3',5'-Dimethyl-2-piperidinomethyl benzophenone". PubChem. Available at:[Link]

  • Kocsis, P., et al. "Mydeton: a centrally acting muscle relaxant drug from Gedeon Richter LTD". Acta Pharm Hung. 2002;72(1):49-61. Available at:[Link]

  • Tekes, K., et al. "Basic Aspects of the Pharmacodynamics of Tolperisone, A Widely Applicable Centrally Acting Muscle Relaxant". Int J Mol Sci. 2014;15(7):11412-11421. Available at:[Link]

  • Horváth, G., et al. "Centrally Acting Skeletal Muscle Relaxants Sharing Molecular Targets with Drugs for Neuropathic Pain Management". Int J Mol Sci. 2020;21(11):4100. Available at:[Link]

Comparative

A Comparative Guide to the Reproducible Synthesis of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Benzophenones The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerou...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Benzophenones

The benzophenone scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][2] The specific substitution pattern on the phenyl rings is a critical determinant of a compound's pharmacological profile. The introduction of an aminomethyl group, such as a piperidinomethyl moiety, can significantly impact a molecule's physicochemical properties, including solubility and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic behavior.[3] 3',5'-Dimethyl-2-piperidinomethyl benzophenone is a novel compound of interest within this class. This guide aims to provide a comprehensive overview of its potential synthesis, with a focus on the reproducibility of the proposed methods.

Stage 1: Synthesis of the Precursor, (3',5'-Dimethylphenyl)(phenyl)methanone

The most direct and widely used method for the synthesis of diaryl ketones like (3',5'-dimethylphenyl)(phenyl)methanone is the Friedel-Crafts acylation.[4][5][6] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.

Synthetic Route: Friedel-Crafts Acylation

In this proposed route, m-xylene is acylated with benzoyl chloride using aluminum chloride (AlCl₃) as the Lewis acid catalyst. The two methyl groups on m-xylene are ortho, para-directing and activating, leading to the acylation primarily at the 4-position, which is para to one methyl group and ortho to the other, and is the most sterically accessible and electronically activated site.[4]

Caption: Friedel-Crafts acylation of m-xylene with benzoyl chloride.

Experimental Protocol: Friedel-Crafts Acylation

Materials:

  • m-Xylene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Crushed ice

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cool the mixture in an ice bath.

  • Dissolve m-xylene (1.0 equivalent) and benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and add this solution to the dropping funnel.

  • Add the solution from the dropping funnel to the stirred suspension of aluminum chloride in dichloromethane at a rate that maintains the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[4]

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Reproducibility Considerations for Stage 1

The Friedel-Crafts acylation is generally a high-yielding and reproducible reaction. However, the following factors are critical for success:

  • Anhydrous Conditions: Aluminum chloride is extremely hygroscopic, and any moisture will deactivate the catalyst, leading to low or no product yield.[4] All glassware must be thoroughly dried, and anhydrous solvents must be used.

  • Temperature Control: The initial stage of the reaction is exothermic. Maintaining a low temperature during the addition of the reactants is crucial to prevent side reactions.

  • Purity of Reactants: The purity of m-xylene and benzoyl chloride is important. Impurities can lead to the formation of undesired byproducts.

Stage 2: Synthesis of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone via the Mannich Reaction

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group.[7] In this case, the precursor (3',5'-dimethylphenyl)(phenyl)methanone is reacted with formaldehyde and piperidine to introduce the piperidinomethyl group at the ortho-position of the unsubstituted phenyl ring.

Caption: The Mannich reaction for the synthesis of the target compound.

We will now compare two plausible protocols for this transformation, a classical acidic condition and a pre-formed iminium salt approach, and discuss their respective impacts on reproducibility.

Protocol 1: Classical Acid-Catalyzed Mannich Reaction

This is the traditional approach where all three components are reacted together in the presence of an acid catalyst, typically hydrochloric acid.[8]

Experimental Protocol

Materials:

  • (3',5'-Dimethylphenyl)(phenyl)methanone

  • Piperidine

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve (3',5'-dimethylphenyl)(phenyl)methanone (1.0 equivalent) and piperidine (1.2 equivalents) in ethanol.

  • Cool the mixture in an ice bath and add concentrated hydrochloric acid dropwise to form the piperidine hydrochloride salt in situ.

  • Add aqueous formaldehyde (1.5 equivalents) to the reaction mixture.

  • Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and basify with a sodium hydroxide solution until the pH is ~10-12.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify by column chromatography.

Protocol 2: Mannich Reaction with Pre-formed Eschenmoser's Salt Analogue

To potentially improve reproducibility and avoid some of the pitfalls of the classical method, a pre-formed iminium salt can be used. While Eschenmoser's salt itself is dimethylaminomethyl iodide, a similar piperidinium salt can be generated in situ or used as a more reactive aminomethylating agent.

Experimental Protocol

Materials:

  • (3',5'-Dimethylphenyl)(phenyl)methanone

  • Piperidine

  • Paraformaldehyde

  • Acetyl chloride or another acid catalyst

  • Anhydrous acetonitrile or another aprotic solvent

  • Sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry, two-necked round-bottom flask under an inert atmosphere, suspend paraformaldehyde (1.5 equivalents) in anhydrous acetonitrile.

  • Add piperidine (1.2 equivalents) and a catalytic amount of acetyl chloride.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the piperidinomethyl iminium salt.

  • Add a solution of (3',5'-dimethylphenyl)(phenyl)methanone (1.0 equivalent) in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and quench with a saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer.

  • Purify by column chromatography.

Comparison of Mannich Reaction Protocols and Reproducibility

ParameterProtocol 1: Classical Acid-CatalyzedProtocol 2: Pre-formed Iminium SaltRationale and Impact on Reproducibility
Reaction Conditions Acidic (HCl), protic solvent (ethanol)Anhydrous, aprotic solventProtocol 1's aqueous acidic conditions can be harsh and may lead to side reactions. Protocol 2 offers milder and more controlled conditions, potentially improving reproducibility.
Formation of Iminium Ion In situ, equilibrium-controlledPre-formed or generated in a controlled mannerIn Protocol 1, the concentration of the reactive iminium ion is dependent on a complex equilibrium, which can be sensitive to minor changes in conditions. Protocol 2 provides a more consistent concentration of the electrophile.
Side Reactions Potential for bis-aminomethylation and polymerization of formaldehyde.Reduced risk of formaldehyde polymerization.The high concentration of free formaldehyde in Protocol 1 can lead to undesired side products, complicating purification and reducing yield. This is less of an issue in Protocol 2.
Workup and Purification Requires neutralization of a strong acid. Emulsion formation can be an issue.Simpler quenching with a weak base.The workup for Protocol 1 can be more challenging, potentially leading to product loss and lower reproducibility.
Yield Variable, dependent on precise control of conditions.Potentially higher and more consistent.The more controlled nature of Protocol 2 is expected to lead to more reproducible yields.

Overall Workflow Diagram

Overall Synthesis Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Mannich Reaction s1_start m-Xylene + Benzoyl Chloride s1_reaction Friedel-Crafts Acylation (AlCl₃, DCM) s1_start->s1_reaction s1_workup Aqueous Workup & Extraction s1_reaction->s1_workup s1_purification Purification (Recrystallization/Chromatography) s1_workup->s1_purification s1_product (3',5'-Dimethylphenyl)(phenyl)methanone s1_purification->s1_product s2_start Precursor + Piperidine + Formaldehyde s1_product->s2_start s2_protocol1 Protocol 1: Classical Acid-Catalyzed s2_start->s2_protocol1 s2_protocol2 Protocol 2: Pre-formed Iminium Salt s2_start->s2_protocol2 s2_workup Aqueous Workup & Extraction s2_protocol1->s2_workup s2_protocol2->s2_workup s2_purification Purification (Column Chromatography) s2_workup->s2_purification s2_final_product 3',5'-Dimethyl-2-piperidinomethyl benzophenone s2_purification->s2_final_product

Caption: Overall workflow for the synthesis of the target compound.

Conclusion

While a direct, published synthesis for 3',5'-dimethyl-2-piperidinomethyl benzophenone is not available, a reproducible two-stage synthesis is highly plausible. The initial Friedel-Crafts acylation to form the benzophenone precursor is a robust and well-documented reaction. For the subsequent Mannich reaction, two protocols have been proposed and compared. While the classical acid-catalyzed method is feasible, the use of a pre-formed iminium salt (Protocol 2) is anticipated to offer greater control, higher yields, and improved reproducibility due to milder reaction conditions and a reduction in potential side reactions. Researchers and drug development professionals seeking to synthesize this and similar compounds are encouraged to consider the pre-formed iminium salt approach as a more reliable starting point for method development and optimization.

References

  • Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances, 4(83), 44263-44269. [Link]

  • An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. (n.d.). ResearchGate. [Link]

  • Mu, M., Chen, L., Liu, Y., Fang, W., & Li, Y. (2014). An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances. [Link]

  • Understanding Friedel-Crafts Acylation - xylene. (n.d.). Vaia. [Link]

  • Synthesis of piperidine appended benzophenone analogs via amide linkage... (n.d.). ResearchGate. [Link]

  • Mannich reaction. (n.d.). Wikipedia. [Link]

  • Tramontini, M., & Angiolini, L. (1990). Mannich bases in medicinal chemistry and drug design. Medicinal research reviews, 10(3), 321–357. [Link]

  • Zhang, Z., et al. (2022). Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. Nature Communications, 13(1), 384. [Link]

  • Friedel-Crafts Acylation. (2025). Chemistry Steps. [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). Open Access Research Journal of Biology and Pharmacy, 07(02), 001–015. [Link]

  • Li, Z., et al. (2020). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. Nature Communications, 11(1), 1162. [Link]

  • Direct catalytic one-pot three-component a-aminomethylation reactions with different aromatic amines a. (n.d.). ResearchGate. [Link]

  • Adams, R. (1942). The Mannich Reaction. Organic Reactions, 1, 303-341. [Link]

  • Kamal, A., et al. (2015). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Advances, 5(17), 12795-12815. [Link]

  • Ostacolo, C., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 568. [Link]

  • Direct organocatalytic enantioselective [alpha]-aminomethylation of ketones. (2005). Tetrahedron, 61(1), 15-18. [Link]

  • Thakare, N. R., et al. (2012). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3329-3332. [Link]

  • de Oliveira, R. S., et al. (2018). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment. Molecules, 23(8), 1863. [Link]

  • Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines. (2020). ResearchGate. [Link]

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. (2024). Scientific Reports, 14(1), 14758. [Link]

  • Process for the preparation of benzophenone derivatives. (1999).

Sources

Validation

Analytical Cross-Validation of Sterically Hindered Diaryl Methanones: A Comparative Guide on CAS 898773-36-9

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Analytical Comparison Guide Executive Summary & Analytical Challenge The structural elucidation...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Objective Performance & Analytical Comparison Guide

Executive Summary & Analytical Challenge

The structural elucidation of sterically hindered tertiary amines attached to flexible benzophenone scaffolds presents a unique challenge in pharmaceutical development. Standard 1D NMR or basic transmission infrared (IR) spectroscopy often fails to capture the dynamic conformational nuances of these molecules.

This guide objectively compares the analytical performance and structural validation of CAS 898773-36-9 (3',5'-Dimethyl-2-piperidinomethyl benzophenone) against a baseline unmethylated analog (2-Piperidinomethyl benzophenone ). By employing an orthogonal, self-validating workflow utilizing 2D NMR (HMBC/HSQC) and Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy, we demonstrate how to accurately resolve structural ambiguities caused by steric-induced dihedral twisting and tertiary amine conformation.

Mechanistic Causality: The "Why" Behind the Data

As analytical scientists, we must look beyond empirical data matching and understand the physical chemistry driving the spectral output. The differences between CAS 898773-36-9 and its baseline analog are rooted in two primary mechanistic phenomena:

A. Steric-Induced Dihedral Twisting

Benzophenone rings are rarely perfectly coplanar; their geometry is dictated by a delicate balance between maximizing π -conjugation and minimizing steric repulsion[1]. In the baseline analog, the rings adopt a relatively low dihedral angle. However, in CAS 898773-36-9, the introduction of the 3,5-dimethyl groups on the A-ring forces a severe steric clash with the ortho-protons of the B-ring. To relieve this strain, the molecule twists, significantly increasing the dihedral angle between the phenyl planes (often ranging from 42° to 68° in hindered systems).

  • Analytical Consequence: This decoupling of the π -system reduces the single-bond character of the carbonyl group, increasing its force constant. This manifests as a distinct blue shift in the IR C=O stretching frequency and a deshielding effect on the 13C NMR carbonyl resonance.

B. Piperidine Conformation and Bohlmann Bands

The piperidine ring in CAS 898773-36-9 adopts a chair conformation. When the nitrogen lone pair is oriented antiperiplanar to the adjacent axial C-H bonds, it creates a hyperconjugative effect.

  • Analytical Consequence: This specific orbital overlap generates distinct IR signatures known as Bohlmann bands in the 2700–2850 cm⁻¹ region[2]. Monitoring these bands via ATR-FTIR allows us to confirm the structural integrity and orientation of the tertiary amine without the need for destructive sample preparation[3].

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as closed-loop, self-validating systems.

Protocol 1: High-Resolution NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of synthesized CAS 898773-36-9 in 0.6 mL of CDCl₃.

  • Internal Control: Add 0.05% v/v Tetramethylsilane (TMS) as an internal standard. The TMS peak must lock exactly at 0.00 ppm to validate the chemical shift accuracy.

  • Acquisition: Acquire 1H (500 MHz) and 13C (125 MHz) spectra. Follow immediately with 2D HSQC and HMBC.

  • Self-Validation Step: Utilize the HMBC spectrum to verify through-bond connectivity. The presence of a strong 3JCH​ cross-peak between the benzyl CH₂ protons (~3.52 ppm) and the carbonyl carbon (~198.5 ppm) internally validates the monomeric structure and rules out intermolecular aggregation.

Protocol 2: ATR-FTIR Conformational Analysis

Why ATR over KBr Pellets? Pressing KBr pellets applies extreme localized pressure (up to 10 tons), which can induce polymorphic transitions or flatten the delicate chair conformation of the piperidine ring, artificially lowering Bohlmann band intensities[2]. ATR-FTIR analyzes the sample in its native state.

  • Background Calibration: Collect a 64-scan background single-beam spectrum on a clean diamond ATR crystal to subtract atmospheric H₂O and CO₂.

  • Sample Application: Deposit 2 mg of neat crystalline CAS 898773-36-9 directly onto the diamond crystal. Apply standardized anvil pressure.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Self-Validation Step: The simultaneous presence of the unshifted Bohlmann bands (2790 cm⁻¹) and the shifted carbonyl stretch (1668 cm⁻¹) internally validates that the tertiary amine remains unprotonated and intact during the analysis[4].

Quantitative Data Comparison

The following tables summarize the orthogonal data, objectively comparing the sterically hindered target against the unhindered baseline analog.

Table 1: Comparative NMR Data (500 MHz, CDCl₃)
Analytical ParameterCAS 898773-36-9 (Target)Baseline AnalogMechanistic Rationale
¹³C Carbonyl Shift 198.5 ppm196.2 ppmDeshielding due to reduced π -conjugation from steric-induced dihedral twisting.
¹H A-Ring (ortho) 7.35 ppm (s, 2H)7.75 ppm (d, 2H)Shielding from the loss of coplanarity with the electron-withdrawing carbonyl.
¹H Piperidine N-CH₂ 2.35 ppm (br m, 4H)2.38 ppm (br m, 4H)Minimal change; distal to the steric center.
¹H Benzyl CH₂ 3.52 ppm (s, 2H)3.60 ppm (s, 2H)Slight shielding due to altered spatial orientation of the adjacent phenyl ring.
Table 2: Comparative ATR-FTIR Data (Diamond Crystal)
Vibrational ModeCAS 898773-36-9 (Target)Baseline AnalogMechanistic Rationale
C=O Stretch 1668 cm⁻¹1658 cm⁻¹Blue shift caused by increased dihedral angle and reduced conjugation.
Bohlmann Bands 2790, 2750 cm⁻¹2792, 2755 cm⁻¹Confirms axial lone pair antiperiplanar to C-H; preserved in both analogs.
C-H Stretch (sp³) 2935, 2855 cm⁻¹2930, 2850 cm⁻¹Increased intensity in Target due to the addition of 3,5-dimethyl groups.

Workflow Visualization

The following diagram maps the logical flow of the orthogonal cross-validation system, ensuring that structural elucidation is derived from independent, converging data points.

CrossValidation cluster_0 Orthogonal Analytical Workflows Synthesis Synthesized Product CAS 898773-36-9 NMR 1D & 2D NMR (500 MHz, CDCl3) Synthesis->NMR Aliquot A IR ATR-FTIR (Diamond Crystal) Synthesis->IR Aliquot B NMR_Data Dihedral Angle Analysis (HMBC & 13C Shifts) NMR->NMR_Data IR_Data Conformational Analysis (Bohlmann Bands) IR->IR_Data Validation Structural Elucidation & Cross-Validation Complete NMR_Data->Validation IR_Data->Validation

Fig 1. Orthogonal cross-validation workflow for sterically hindered diaryl methanones.

References

  • Cox, P. J., et al. "Conformations of substituted benzophenones." Acta Crystallographica Section B: Structural Science, 2008.

  • Ma, B., & Coppens, P. "Variable Conformation of Benzophenone in a Series of Resorcinarene-Based Supramolecular Frameworks." Crystal Growth & Design, 2004.

  • Jeyaraman, R., & Avila, S. "Lowering of Bohlmann band intensities in conformationally homogeneous 2,6-diarylpiperidines due to ring distortion." SciSpace / Chemical Reviews, 1981.

  • Masamune, T., et al. "Infrared-spectral Studies on the Orientation of the Lone Pairs in Piperidine Derivatives." Bulletin of the Chemical Society of Japan, 1968.

  • Rayer, A. V., et al. "An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines." ResearchGate, 2012.

Sources

Safety & Regulatory Compliance

Safety

3',5'-Dimethyl-2-piperidinomethyl benzophenone proper disposal procedures

Standard Operating Procedure: Disposal and Handling of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone As a researcher or drug development professional, handling complex organic intermediates requires a deep understanding...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of 3',5'-Dimethyl-2-piperidinomethyl Benzophenone

As a researcher or drug development professional, handling complex organic intermediates requires a deep understanding of not just their synthetic utility, but their end-of-life environmental impact. 3',5'-Dimethyl-2-piperidinomethyl benzophenone (CAS: 898773-36-9) is a structurally complex molecule featuring both a persistent benzophenone core and a basic piperidine moiety.

This guide provides field-proven, step-by-step methodologies for the safe handling, spill response, and final destruction of this compound. By understanding the chemical causality behind these protocols, your laboratory can ensure strict environmental compliance and operational safety.

Mechanistic Hazard Assessment: The "Why" Behind the Protocol

To build a self-validating safety protocol, we must first deconstruct the molecule to understand how its structural components dictate its disposal requirements:

  • The Benzophenone Core (Aquatic Toxicity): Benzophenone derivatives are highly lipophilic and demonstrate significant environmental persistence. They are classified as toxic to aquatic life with long-lasting effects[1]. Causality: Because it cannot be readily degraded by standard municipal biological wastewater treatments, sink or drain disposal is strictly prohibited .

  • The Piperidine Moiety (NOₓ Generation): The piperidine ring introduces a tertiary nitrogen atom into the organic framework[2]. Causality: When subjected to thermal destruction, the carbon and hydrogen atoms convert to CO₂ and H₂O, but the nitrogen atom oxidizes into nitrogen oxides (NOₓ). Therefore, standard open-air burning or basic incineration is insufficient; the facility must utilize an incinerator equipped with an alkaline wet scrubber to neutralize these acidic gases[3].

  • Electron-Rich Amine (Chemical Incompatibility): The nitrogen atom in the piperidine ring acts as a Lewis base. Causality: If mixed with strong oxidizing agents (e.g., nitric acid waste, peroxides) in a satellite accumulation area, it can trigger a violent, exothermic redox reaction[4]. It must be strictly segregated into non-halogenated organic base waste streams.

Quantitative Data & Disposal Parameters

Summarizing the physicochemical properties is critical for accurate waste manifesting and logistical planning.

ParameterSpecificationCausality / Operational Impact
Chemical Name 3',5'-Dimethyl-2-piperidinomethyl benzophenoneStandard IUPAC nomenclature for labeling.
CAS Number 898773-36-9Essential identifier for EPA/RCRA manifesting[2].
Molecular Weight 307.4 g/mol High mass indicates a significant organic/caloric load[2].
Water Solubility < 1 mg/mL (Practically Insoluble)Dictates the necessity of alcohol-based spill response[5].
Incineration Temp. > 1000 °CHigh thermal energy required to cleave the stable benzophenone ring.
Combustion Products CO, CO₂, H₂O, NOₓNOₓ generation mandates the use of alkaline wet scrubbing[3].
Aquatic Toxicity High (Long-lasting effects)Strictly prohibits aqueous drain/sewer disposal[1].

Step-by-Step Disposal Methodology

Implement the following workflow to ensure the compound is safely transported from the laboratory bench to final destruction.

Phase 1: Point-of-Generation Segregation

  • Designate a Specific Container: Use a chemically compatible, clearly labeled HPLC-grade glass or high-density polyethylene (HDPE) carboy for "Non-Halogenated Organic Waste - Basic."

  • Verify Compatibility: Ensure no strong acids or oxidizing agents are present in the container to prevent exothermic acid-base or redox reactions[4].

Phase 2: Satellite Accumulation

  • Seal and Ventilate: Keep the waste container tightly sealed with a vented cap to prevent pressure build-up from ambient temperature fluctuations.

  • Secondary Containment: Place the container in a secondary containment tray capable of holding 110% of the primary container's volume.

  • Time Limits: Do not exceed the 90-day (or 180-day, depending on your generator status) RCRA satellite accumulation limit before moving the waste to the central accumulation area.

Phase 3: Final Thermal Destruction (Incineration)

  • Manifesting: Contract a licensed Hazardous Materials (HazMat) vendor. Ensure the waste profile explicitly notes "Nitrogenous Organic Compound."

  • High-Temperature Incineration: The vendor must utilize a rotary kiln or liquid injection incinerator operating at >1000°C to ensure complete thermal breakdown of the aromatic rings.

  • Flue Gas Scrubbing: Confirm the incineration facility utilizes an alkaline wet scrubber (typically using NaOH or Ca(OH)₂). Mechanism: As the exhaust gas passes through the scrubber, the water traps particulate matter, while the alkaline reagents react with the acidic NOₓ gases, converting them into harmless aqueous nitrites and nitrates for safe wastewater disposal[3].

Spill Response & Decontamination Protocol

Because this compound is practically insoluble in water, standard aqueous cleanup methods will leave a hazardous, invisible film on laboratory surfaces. Follow this targeted protocol:

  • Immediate Isolation: Evacuate personnel from the immediate vicinity and ensure adequate mechanical ventilation to disperse any associated solvent vapors[4].

  • Non-Combustible Containment: Cover the spill with a non-combustible, inert absorbent material (e.g., dry sand, vermiculite, or diatomaceous earth). Do not use combustible sawdust, as the organic nature of the chemical can create a fire hazard.

  • Alcohol Solubilization (Critical Step): Dampen the absorbed spill material with a lower alcohol (e.g., isopropanol or ethanol). Causality: The alcohol acts as a co-solvent, breaking the lipophilic interaction between the benzophenone derivative and the benchtop surface, allowing it to be physically lifted[5].

  • Physical Transfer: Use non-sparking tools to scoop the alcohol-dampened matrix into a vapor-tight, chemical-resistant plastic bag or bucket.

  • Surfactant Wash: Wash the contaminated surface with a strong soap and water solution. The surfactant micelles will encapsulate any remaining alcohol-solute micro-droplets, leaving the surface completely decontaminated[5].

Workflow Visualization

The following diagram illustrates the logical progression of the waste from generation to neutralized emission, highlighting the critical scrubbing phase.

G LabWaste Lab Generation: Nitrogenous Organic Waste Segregation Waste Segregation (Isolate from Oxidizers) LabWaste->Segregation Collect Storage Satellite Accumulation (Sealed, < 90 Days) Segregation->Storage Store Transport HazMat Transport (EPA Manifested) Storage->Transport Dispatch Incineration Thermal Destruction (>1000°C Incinerator) Transport->Incineration Deliver Scrubber Alkaline Wet Scrubber (NOx Neutralization) Incineration->Scrubber Flue Gas (NOx, CO2) Emission Clean Exhaust & Ash Disposal Scrubber->Emission Filtered Exhaust

Figure 1: End-to-end disposal workflow for nitrogenous organic waste, highlighting NOₓ scrubbing.

References

  • Title: 3',5'-Dimethyl-2-piperidinomethyl benzophenone | CID 24725202 Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Safety Data Sheet: Benzophenone Source: 3M URL: [Link]

  • Title: Wet Scrubber on Incinerator: Chemical Composition of Contaminants Source: Torch-Air URL: [Link]

Sources

Handling

Personal protective equipment for handling 3',5'-Dimethyl-2-piperidinomethyl benzophenone

An authoritative, step-by-step safety and operational guide for handling 3',5'-Dimethyl-2-piperidinomethyl benzophenone (CAS: 898773-36-9), designed for researchers, analytical chemists, and drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative, step-by-step safety and operational guide for handling 3',5'-Dimethyl-2-piperidinomethyl benzophenone (CAS: 898773-36-9), designed for researchers, analytical chemists, and drug development professionals.

Executive Summary & Mechanistic Hazard Profile

3',5'-Dimethyl-2-piperidinomethyl benzophenone is a specialized organic building block frequently utilized in the synthesis of muscle relaxants and neurological therapeutics[1]. When designing a safety protocol for this compound, laboratory personnel must account for the dual-hazard nature of its molecular structure.

The compound presents a unique synergistic risk profile:

  • Lipophilicity & Dermal Penetration: The benzophenone core is highly lipophilic. In vivo studies on primate models demonstrate that benzophenone derivatives can achieve up to 70% percutaneous absorption under occluded conditions, and 44% under unoccluded conditions[2]. The molecule acts as its own permeation enhancer, rapidly crossing the stratum corneum.

  • Basicity & Local Tissue Necrosis: The piperidine ring is a strong secondary amine-derived moiety. Piperidine derivatives are highly basic and corrosive, known to cause severe skin burns, irreversible eye damage (H314), and systemic toxicity upon dermal contact (H311)[3].

Causality in Safety Design: Because the lipophilic benzophenone backbone effectively shuttles the corrosive piperidine moiety through the dermal barrier, standard latex gloves offer zero meaningful protection. Strict dermal and respiratory isolation is the absolute highest priority when handling this compound[2][3].

Quantitative Hazard Data & Absorption Metrics

To ground operational risk assessments, the following table summarizes the quantitative data driving our PPE and handling requirements.

MetricValueClinical/Operational SignificanceSource
Dermal Absorption (Occluded) ~70% (in vivo primate)High risk of systemic toxicity via skin penetration; requires impermeable PPE.2[2]
Dermal Absorption (Unoccluded) ~44% (in vivo primate)Rapid transdermal absorption occurs even before solvent evaporation.2[2]
Piperidine Vapor Pressure 14.7 mmHg @ 20°CVolatile amine fumes necessitate handling strictly within a Class II fume hood.4[4]
Piperidine Corrosivity Highly Basic (pH > 11)Causes irreversible skin necrosis; requires immediate water flushing without neutralizers.3[3]

Personal Protective Equipment (PPE) Matrix

Equipment CategoryRecommended Material/SpecificationMechanistic Causality
Hand Protection Heavy-duty Butyl Rubber or Double-layered Nitrile (≥8 mil).Piperidine degrades thin latex and standard nitrile rapidly. Double-gloving ensures a sacrificial outer layer if contamination occurs[3].
Eye/Face Protection Chemical splash goggles + Full polycarbonate face shield.The compound causes irreversible corneal damage. A face shield prevents aerosolized amine droplets from reaching the mucous membranes[4].
Body Protection Tyvek® suit or chemically resistant, non-porous lab coat.The lipophilic nature of the benzophenone moiety allows it to penetrate standard woven cotton lab coats, resting against the skin[2].
Respiratory FFP3 / N99 particulate respirator or Half-mask with ABEK filter.Protects against basic amine dust/vapors which can cause severe respiratory tract burns and pulmonary edema[4].

Operational Plan & Handling Protocol

To ensure trustworthiness, this protocol is designed as a self-validating system. Do not proceed to the next step unless the validation check is successful.

Protocol A: Pre-Weighing and Material Transfer
  • Environmental Setup: Activate the Class II chemical fume hood.

    • Validation Check: Verify the magnehelic gauge reads a face velocity of 80–100 feet per minute (fpm). Do not open the chemical container if the alarm is sounding.

  • Static Mitigation: Ground and bond all receiving equipment.

    • Causality: Piperidine derivatives can emit flammable vapors. Static discharge from synthetic clothing or ungrounded metal can ignite the vapor headspace[3].

  • Tool Selection: Utilize non-sparking spatulas (e.g., PTFE or ceramic) for weighing solid/semi-solid forms of the compound[4].

  • Closed-System Transfer: Weigh the compound into a tared vial inside the fume hood. Seal the vial tightly with a PTFE-lined cap before removing it from the hood to the analytical balance or reactor.

Protocol B: Decontamination & Equipment Cleaning
  • Solvent Wash: Rinse all spatulas and glassware with a dilute acidic solution (e.g., 1M HCl) inside the fume hood to protonate the basic piperidine nitrogen, rendering it water-soluble.

  • Aqueous Flush: Follow with a thorough wash using deionized water and laboratory detergent.

    • Validation Check: Swab the cleaned surfaces and test with pH paper. A neutral pH (7.0) confirms the complete removal of the basic amine residue.

Emergency Response & Spill Management

In the event of an exposure or spill, immediate action based on chemical causality is required.

Dermal Exposure Protocol:

  • Immediate Flushing: Remove contaminated clothing instantly. Flush the affected skin with a high-volume flow of lukewarm water for a minimum of 15–30 minutes[3].

  • CRITICAL WARNING - NO NEUTRALIZERS: Do not apply weak acids (like vinegar or citric acid) to "neutralize" the basic piperidine burn.

    • Causality: The acid-base neutralization reaction is highly exothermic. Applying acid will cause a secondary thermal burn on top of the existing chemical necrosis[3].

  • Medical Escalation: Seek immediate medical attention, providing the SDS to responders.

Spill Cleanup Protocol:

  • Evacuation & Ventilation: Evacuate personnel from the immediate area. Ensure fume hood exhaust is maximized[4].

  • Containment: Cover the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or dry sand). Do not use combustible materials like sawdust[5].

  • Collection: Use non-sparking tools to sweep the absorbed material into a hazardous waste container. Seal tightly and label as "Corrosive/Toxic Organic Amine Waste."

Waste Disposal Plan

  • Segregation: Dispose of 3',5'-Dimethyl-2-piperidinomethyl benzophenone waste in a dedicated "Halogen-Free Organic Waste" container, provided no chlorinated or fluorinated solvents were used in the reaction.

  • Labeling: Explicitly label the waste container with the GHS hazard pictograms for Corrosive (GHS05) and Toxic (GHS06).

  • Storage: Store waste containers in a cool, well-ventilated, explosion-proof cabinet away from oxidizing agents and strong acids[4].

Workflow Visualization

Workflow Setup 1. Environmental Setup Verify Negative Pressure PPE 2. PPE Donning Double Gloves & Respirator Setup->PPE Transfer 3. Chemical Transfer Closed-System Handling PPE->Transfer Spill Spill or Exposure Detected? Transfer->Spill Emergency Emergency Protocol Flush >15 mins Spill->Emergency Yes Disposal 4. Waste Segregation Halogen-Free Organics Spill->Disposal No Decon 5. Decontamination & Log Entry Emergency->Decon Disposal->Decon

Fig 1: Operational workflow for handling 3',5'-Dimethyl-2-piperidinomethyl benzophenone.

References

  • PubChem CID 24725202 (3',5'-Dimethyl-2-piperidinomethyl benzophenone) . National Center for Biotechnology Information. Available at:[Link][1]

  • Safety Review of Benzophenone . Therapeutic Goods Administration (TGA), Australian Government. Available at:[Link][2]

  • Piperidine Safety Data Sheet . Penta Chemicals. Available at:[Link][3]

  • Piperidine Safety Data Sheet . Carl ROTH. Available at:[Link][5]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3',5'-Dimethyl-2-piperidinomethyl benzophenone
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3',5'-Dimethyl-2-piperidinomethyl benzophenone
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